Dihexadecyl dimethyl ammonium chloride
Description
Properties
IUPAC Name |
dihexadecyl(dimethyl)azanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H72N.ClH/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35(3,4)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2;/h5-34H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCPCLAPUXMZUCD-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCCCCCC.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H72ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8051461 | |
| Record name | Dihexadecyldimethylammonium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8051461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
530.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Other Solid; Pellets or Large Crystals | |
| Record name | Quaternary ammonium compounds, di-C14-18-alkyldimethyl, chlorides | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
1812-53-9, 68002-59-5 | |
| Record name | Dicetyldimethylammonium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1812-53-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dicetyldimonium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001812539 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quaternary ammonium compounds, di-C14-18-alkyldimethyl, chlorides | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068002595 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aliquat 206 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61408 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Quaternary ammonium compounds, di-C14-18-alkyldimethyl, chlorides | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dihexadecyldimethylammonium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8051461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dihexadecyldimethylammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.750 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Quaternary ammonium compounds, di-C14-18-alkyldimethyl, chlorides | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.866 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DICETYLDIMONIUM CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6F4SX2007N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to Dihexadecyl Dimethyl Ammonium Chloride (CAS No. 1812-53-9) for Advanced Pharmaceutical Applications
This guide provides a comprehensive technical overview of Dihexadecyl Dimethyl Ammonium Chloride (DDA), a cationic surfactant with significant and expanding applications in drug delivery, vaccine formulation, and gene therapy. Intended for researchers, scientists, and drug development professionals, this document delves into the core chemical principles, synthesis, characterization, and practical applications of DDA, emphasizing the causality behind its utility in advanced pharmaceutical formulations.
Introduction: The Molecular Architecture and Significance of Dihexadecyl Dimethyl Ammonium Chloride
Dihexadecyl Dimethyl Ammonium Chloride, also known as Dicetyldimethylammonium Chloride, is a quaternary ammonium compound with the chemical formula C₃₄H₇₂ClN.[1][2] Its structure features a central positively charged nitrogen atom bonded to two methyl groups and two long hexadecyl (C16) alkyl chains, with a chloride anion providing charge neutrality. This amphipathic architecture, possessing a hydrophilic cationic head group and two hydrophobic tails, is the primary determinant of its self-assembly properties and its utility as a cationic surfactant.
The dual long alkyl chains distinguish DDA from single-chain quaternary ammonium compounds, leading to a higher phase transition temperature and greater stability in the vesicular structures it forms. These properties are paramount in its application as a component of liposomes and other nanoparticle-based delivery systems, where structural integrity is crucial for efficacy and safety.
Table 1: Physicochemical Properties of Dihexadecyl Dimethyl Ammonium Chloride
| Property | Value | Source(s) |
| CAS Number | 1812-53-9 | [1][2] |
| Molecular Formula | C₃₄H₇₂ClN | [1][2] |
| Molecular Weight | 530.4 g/mol | [2] |
| Appearance | White to off-white waxy solid or powder | [1] |
| Melting Point | 80-85 °C | [1] |
| Solubility | Soluble in ethanol, chloroform, and hot water; forms colloidal dispersions in cold water. | [1][3] |
| Critical Micelle Concentration (CMC) | Varies with conditions; generally low due to long alkyl chains. |
Synthesis and Characterization: Ensuring Purity and Identity
The synthesis of dihexadecyl dimethyl ammonium chloride is typically achieved through the quaternization of a tertiary amine. A common method involves the reaction of dihexadecylmethylamine with a methylating agent, such as methyl chloride, in an appropriate solvent.
Purification
Purification of the final product is critical to remove unreacted starting materials and byproducts, which can significantly impact its toxicological profile and performance in sensitive applications. Recrystallization from a suitable solvent system, such as acetone or an ethanol/ether mixture, is a common method to achieve high purity.
Characterization
Ensuring the identity and purity of synthesized DDA is paramount. A combination of analytical techniques should be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure. The ¹H NMR spectrum is expected to show characteristic signals for the terminal methyl groups of the alkyl chains, the methylene groups adjacent to the nitrogen, the N-methyl protons, and the long methylene chains.
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the cationic component (C₃₄H₇₂N⁺).
-
High-Performance Liquid Chromatography (HPLC): HPLC is a valuable tool for assessing purity, with a purity of ≥98.0% being a typical quality standard.[1]
-
Elemental Analysis: Can be used to confirm the elemental composition of the compound.
Mechanism of Action in Pharmaceutical Formulations
The utility of DDA in drug delivery and vaccine development stems from its cationic nature and its ability to form stable vesicular structures.
As a Cationic Surfactant in Drug and Gene Delivery
The positively charged headgroup of DDA facilitates its interaction with negatively charged biological membranes and macromolecules such as nucleic acids (DNA and RNA). This electrostatic interaction is the cornerstone of its application in gene delivery. DDA can condense nucleic acids into compact nanoparticles, protecting them from enzymatic degradation and facilitating their uptake into cells.
The two long alkyl chains contribute to the formation of stable liposomes or solid lipid nanoparticles. When formulated with helper lipids like cholesterol or dioleoylphosphatidylethanolamine (DOPE), DDA can form lipoplexes with nucleic acids, which can then fuse with cell membranes to deliver their genetic cargo into the cytoplasm.
As a Vaccine Adjuvant
DDA is a potent adjuvant, particularly for inducing cell-mediated immunity (Th1 responses), which is crucial for vaccines against intracellular pathogens. The adjuvant mechanism of DDA-based liposomes is multifaceted:
-
Depot Effect: DDA liposomes can form a depot at the injection site, leading to a slow release of the antigen and prolonged exposure to the immune system.
-
Enhanced Antigen Uptake: The positive charge of DDA liposomes promotes interaction with and uptake by antigen-presenting cells (APCs), such as dendritic cells and macrophages.
-
Antigen Presentation: By facilitating the delivery of antigens into APCs, DDA enhances the presentation of antigenic peptides on MHC class I and class II molecules, leading to robust T-cell activation.
Sources
Technical Guide: Dihexadecyl Dimethyl Ammonium Chloride (DHAC) Mechanism of Action
Executive Summary
Dihexadecyl dimethyl ammonium chloride (DHAC) —often abbreviated as DHDMAC or simply dialkyl-C16 quat—is a synthetic cationic amphiphile used primarily in non-viral gene delivery (transfection) and vaccine adjuvant systems. Unlike ester-linked cationic lipids (e.g., DOTAP), DHAC features a chemically stable dialkyl backbone, conferring resistance to hydrolysis but presenting distinct cytotoxicity and biodegradability profiles.
This guide dissects the physicochemical mechanics of DHAC, its phase behavior in hydrated systems, and its dual-role utility in nucleic acid complexation and immunomodulation.
Physicochemical Foundation
To understand the mechanism, one must first understand the molecule's behavior in an aqueous environment.
Structural Architecture
DHAC consists of three functional domains:
-
Hydrophilic Head: A quaternary ammonium group [
] providing a permanent positive charge, independent of pH. -
Hydrophobic Tail: Two saturated hexadecyl (C16) hydrocarbon chains.
-
Counterion: Typically chloride (
).
Phase Transition & Fluidity
The critical quality attribute (CQA) for DHAC is its Gel-to-Liquid Crystalline Phase Transition Temperature (
-
Bulk Melting Point: ~77–81°C (Solid salt).
-
Hydrated Bilayer
: ~28–34°C.
Mechanistic Implication: Unlike its C18 analog (DODAB,
Table 1: Comparative Physicochemical Properties
| Feature | DHAC (C16) | DODAB (C18) | DOTAP (C18 Ester) |
| Linkage | Alkyl (Ether-like stability) | Alkyl | Ester (Biodegradable) |
| Hydrated | ~28–34°C (Fluid at 37°C) | ~45°C (Rigid at 37°C) | ~0°C (Fluid) |
| Transfection | High fusion efficiency | Requires helper lipid (DOPE) | High efficiency |
| Toxicity | Moderate-High (Accumulates) | Moderate-High | Low (Metabolizable) |
Mechanism of Action: Gene Delivery (Transfection)
DHAC mediates gene transfer via Lipofection . This process is not a passive diffusion but a multi-stage cascade driven by electrostatics and phase behavior.
The Lipoplex Formation (Electrostatic Saturation)
When mixed with nucleic acids (DNA/mRNA), the cationic headgroup of DHAC binds the anionic phosphate backbone of the payload.
-
N/P Ratio: The ratio of Nitrogen (lipid) to Phosphate (DNA).[1] An N/P ratio > 1 is required to ensure the complex has a net positive surface charge, preventing aggregation and enabling cell membrane binding.
-
Condensation: The hydrophobic tails drive the exclusion of water, collapsing the DNA into a compact nanostructure (Lipoplex).
Cellular Uptake & Endosomal Escape
This is the rate-limiting step.
-
Adsorption: The positively charged lipoplex binds to negatively charged proteoglycans (heparan sulfate) on the cell surface.
-
Endocytosis: The cell internalizes the complex via clathrin-mediated or caveolae-mediated endocytosis.
-
The Escape (Critical Step):
-
Inside the endosome, the pH drops. Unlike PEI (which uses the proton sponge effect), DHAC relies on membrane destabilization .
-
Ion Pairing: Anionic lipids from the endosomal membrane (e.g., phosphatidylserine) form ion pairs with DHAC, neutralizing the charge.
-
Hexagonal Phase Transition (
): If formulated with a helper lipid like DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine), the bilayer destabilizes into an inverted hexagonal structure. This fusion event disrupts the endosomal membrane, releasing the DNA into the cytoplasm.
-
Visualization of Signaling & Transport
Caption: Figure 1. The DHAC-mediated transfection pathway, highlighting the critical role of phase transition (
Mechanism of Action: Immunomodulation (Adjuvant)
In vaccine formulations, DHAC acts similarly to DDA (Dimethyldioctadecylammonium).
-
Depot Effect: Due to its alkyl chains, DHAC forms a stable depot at the injection site, protecting the antigen from rapid enzymatic degradation and prolonging immune exposure.
-
APC Targeting: The cationic charge electrostatically attracts Antigen-Presenting Cells (APCs), specifically Dendritic Cells (DCs).
-
Th1/Th2 Biasing:
-
DHAC alone typically induces a mixed Th1/Th2 response.
-
Combination: When combined with glycolipids (e.g., Trehalose Dibehenate), it strongly skews towards a Th1 response (cellular immunity), crucial for intracellular pathogens.
-
Experimental Protocol: Synthesis & Characterization
Note: This protocol assumes a standard Thin-Film Hydration method, the industry gold standard for cationic liposomes.
Materials
-
DHAC (High purity >98%)
-
Helper Lipid: DOPE (for transfection) or Cholesterol (for stability).
-
Solvent: Chloroform/Methanol (9:1 v/v).
-
Buffer: HEPES or PBS (pH 7.4).
Workflow
-
Molar Ratios:
-
Transfection: DHAC:DOPE (1:1 molar ratio). The cone shape of DOPE is essential for fusion.
-
Adjuvant: DHAC:Trehalose (variable).
-
-
Film Formation: Dissolve lipids in solvent. Evaporate under vacuum (rotary evaporator) at 50°C (above
of both lipids) to form a thin, homogeneous film. -
Hydration: Add warm buffer (50°C) to the film. Agitate vigorously (vortex) for 30 mins. This forms Multilamellar Vesicles (MLVs).
-
Sizing (Extrusion): Pass the suspension through polycarbonate membranes (100 nm pore size) 11-21 times using a mini-extruder.
-
Target Size: 80–120 nm.
-
Target PDI: < 0.2.
-
-
Complexation: Mix Liposomes with DNA immediately prior to use. Incubate for 20 mins at Room Temp to allow electrostatic equilibrium.
Caption: Figure 2. Thin-film hydration workflow for DHAC liposome preparation.
Troubleshooting & Optimization
Causality-Based Troubleshooting:
| Observation | Probable Cause | Corrective Action |
| Precipitation upon DNA addition | Charge neutralization (N/P ratio ~1:1) | Increase N/P ratio to > 3:1 to ensure colloidal stability via charge repulsion. |
| High Cytotoxicity | High intracellular concentration of non-degradable quaternary amines | Reduce DHAC concentration; wash cells 4h post-transfection; switch to DHAC:Cholesterol blends. |
| Low Transfection Efficiency | Failure of endosomal escape | Incorporate DOPE (helper lipid); ensure liposomes are extruded to <150nm. |
| High PDI (>0.3) | Incomplete hydration or extrusion below | Ensure all steps occur >40°C; increase number of extrusion passes. |
References
-
Cationic Lipid Structure-Activity Relationships
-
Phase Transition & Helper Lipids
-
Farhood, H., et al. (1995). "The role of dioleoyl phosphatidylethanolamine in cationic liposome mediated gene transfer." Biochimica et Biophysica Acta (BBA). Link
-
-
Adjuvant Mechanisms (DDA/DHAC analogs)
-
Toxicity of Quaternary Ammonium Compounds
-
Liposome Preparation Protocols
-
Avanti Polar Lipids. "Liposome Preparation: Extrusion Method." Link
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. staff.ustc.edu.cn [staff.ustc.edu.cn]
- 4. Human health hazard assessment of quaternary ammonium compounds: Didecyl dimethyl ammonium chloride and alkyl (C12-C16) dimethyl benzyl ammonium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
"Toxicology profile of Dihexadecyl dimethyl ammonium chloride for in vitro studies"
Executive Summary: The Cationic Paradox
Dihexadecyl dimethyl ammonium chloride (DCMC), also known as Dicetyldimonium Chloride (CAS 1812-53-9), represents a specific class of dialkyl quaternary ammonium compounds (QACs). Unlike its single-tail counterparts (e.g., Cetrimonium bromide) which act primarily as detergent-like lysing agents, DCMC possesses two hydrophobic C16 chains. This structural feature allows it to form stable bilayers and liposomes, making it a critical reagent in drug delivery and cosmetic formulations.
However, this utility comes with a distinct toxicological profile. In vitro toxicity of DCMC is not merely a function of concentration but of phase behavior. In free form, it acts as a mitochondrial toxin and membrane disruptor. In formulation, its toxicity is governed by the zeta potential and the "critical membrane burden." This guide provides the experimental framework to accurately assess these risks, distinguishing between artifactual data and genuine cytotoxic mechanisms.
Physicochemical Basis of Toxicity
To design valid in vitro experiments, one must understand the molecule's behavior in aqueous media.
| Property | Value/Description | Impact on In Vitro Studies |
| Molecular Formula | C | High hydrophobicity requires organic solvent for stock. |
| Molecular Weight | ~530.4 g/mol | Used for molarity calculations (critical for stoichiometry). |
| Critical Micelle Conc. (CMC) | Extremely low (<10 | Exists as aggregates/vesicles in culture media, not monomers. |
| LogP | ~7.7 (Estimated) | Rapidly partitions into cell membranes and plasticware. |
| Charge Density | Permanent Positive (Quaternary N) | Strong electrostatic attraction to anionic cell membranes. |
The "Free" vs. "Bound" Problem
In cell culture media, DCMC avidly binds to serum proteins (Albumin).
-
Serum-Free Media: High toxicity (IC
often < 5 µM). The naked cationic headgroups interact directly with the glycocalyx. -
10% FBS Media: Reduced toxicity (IC
shifts to > 20–50 µM). Albumin sequesters DCMC, reducing the effective concentration at the cell surface. -
Implication: Toxicology screens must explicitly state serum conditions. Comparing serum-free vs. serum-fed results yields non-linear correlations.
Mechanisms of Cellular Injury
The toxicity of DCMC follows a biphasic mechanism: Membrane Destabilization followed by Mitochondrial Bioenergetic Failure .
Phase 1: Membrane Interaction
The cationic headgroup (N+(CH3)2) is attracted to the negatively charged sialic acid residues and anionic phospholipids (Phosphatidylserine) on the outer leaflet of the plasma membrane. The dual C16 tails insert into the bilayer. Unlike single-tail QACs that solubilize membranes (detergency), DCMC tends to cause packing defects and phase separation , leading to leakage of cytosolic enzymes (LDH).
Phase 2: Mitochondrial Targeting
Once internalized (via endocytosis or flip-flop), the delocalized positive charge allows DCMC to accumulate in the mitochondrial matrix, driven by the mitochondrial membrane potential (
Visualization: Mechanistic Pathway
Figure 1: Dual-pathway toxicity mechanism of DCMC: Acute membrane lysis (left) and delayed mitochondrial dysfunction (right).
Experimental Protocols
Stock Solution Preparation (Critical Step)
DCMC is poorly soluble in cold water and can precipitate in PBS due to the common ion effect (Cl-).
-
Solvent: Ethanol (Absolute) or Methanol.[1]
-
Concentration: Prepare a 10 mM stock.
-
Storage: -20°C. Note: DCMC is hygroscopic. Warm to Room Temperature (RT) before opening to prevent water condensation.
-
Working Solution: Dilute stock into serum-free medium immediately prior to use. Ensure final solvent concentration is < 0.5% (v/v).
Cytotoxicity Assay Workflow (MTT/LDH)
This protocol validates both metabolic activity (MTT) and membrane integrity (LDH).
Step 1: Cell Seeding
-
Seed adherent cells (e.g., A549, HeLa, or Fibroblasts) at 5,000–10,000 cells/well in 96-well plates.
-
Incubate 24h for attachment.
Step 2: Treatment
-
Wash cells 1x with PBS (removes serum albumin).
-
Add DCMC working solutions (Range: 1 µM to 100 µM).
-
Control: Vehicle control (0.5% Ethanol in media).
-
Duration: 4 hours (acute) or 24 hours (chronic).
Step 3: Multiplex Readout
-
Supernatant: Transfer 50 µL to a new plate for LDH Assay (Membrane integrity).
-
Cell Monolayer: Add MTT reagent (0.5 mg/mL) to original plate. Incubate 3h.
-
Solubilization: Dissolve formazan crystals in DMSO. Measure Absorbance at 570 nm.
Visualization: Assay Workflow
Figure 2: Multiplexed workflow allowing simultaneous assessment of membrane leakage and metabolic collapse.
Data Interpretation & Thresholds
When analyzing DCMC toxicity, reference these typical threshold values. Note that IC
| Assay Type | Parameter | Typical IC | Typical IC | Interpretation |
| MTT / WST-8 | Mitochondrial Activity | 2 – 8 µM | 20 – 60 µM | Metabolic inhibition precedes lysis. |
| LDH Release | Membrane Integrity | 5 – 15 µM | 40 – 80 µM | Indicates irreversible necrosis. |
| Hemolysis | RBC Lysis | ~10 µM | N/A (Plasma) | Critical for IV formulation safety. |
Key Insight: If MTT IC
Mitigation Strategies for Formulation
If DCMC is used as a transfection agent or excipient, toxicity can be mitigated by:
-
Charge Shielding: PEGylation (adding PEG-lipids) reduces the zeta potential, preventing non-specific binding to cell membranes.
-
Lipid Mixing: Co-formulating with neutral helper lipids (e.g., DOPE or Cholesterol) dilutes the cationic charge density.
-
Purification: Removal of free (unbound) DCMC from liposome formulations via dialysis is mandatory, as free DCMC is significantly more toxic than lipid-bound DCMC.
References
-
Mechanism of QAC Toxicity
- Title: Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern.
- Source: Environmental Science & Technology (ACS).
-
URL:[Link]
-
Mitochondrial Inhibition
-
Liposome Toxicity & Charge
- Title: Immunological and Toxicological Consider
- Source: MDPI (Int. J. Mol. Sci).
-
URL:[Link]
-
Chemical Identity & Properties
-
Cytotoxicity Assessment Methods
- Title: Assessing Modes of Toxic Action of Organic C
- Source: Chemical Research in Toxicology.
-
URL:[Link]
Sources
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. Frontiers | Quaternary ammonium compounds in hypersensitivity reactions [frontiersin.org]
- 3. Dihexadecyl Dimethyl Ammonium Chloride [chemball.com]
- 4. Dihexadecyl dimethyl ammonium chloride | 1812-53-9 [chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. Dicetyldimethylammonium chloride | C34H72N.Cl | CID 15743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Cas 1812-53-9,Dihexadecyl dimethyl ammonium chloride | lookchem [lookchem.com]
Methodological & Application
Application Note: Preparation of Dihexadecyl Dimethyl Ammonium Chloride (DHAC) Vesicles
Introduction & Scope
Dihexadecyl dimethyl ammonium chloride (DHAC), often referred to as a C16-homologue of DODMAC, is a synthetic cationic lipid belonging to the quaternary ammonium family. Unlike zwitterionic lipids (e.g., DOPC), DHAC possesses a permanent positive charge at the quaternary amine headgroup, making it a critical reagent for gene delivery (transfection) , vaccine adjuvants , and antimicrobial surface coatings .
This Application Note provides a rigorous, self-validating protocol for generating DHAC vesicles. While DHAC is structurally similar to the widely used C18-analog (DODAB/DODAC), its shorter alkyl chain length (
Mechanism of Action
The utility of DHAC vesicles relies on electrostatic interaction:
-
Cargo Entrapment: The cationic headgroup binds anionic cargo (plasmid DNA, siRNA, mRNA) via electrostatic attraction, forming "lipoplexes."
-
Cellular Interaction: The net positive charge facilitates interaction with the negatively charged proteoglycans on cell membranes, promoting endocytosis.
Pre-Formulation Considerations
Successful vesicle formation requires strict control over thermodynamic parameters. Do not proceed without defining these variables.
The "Helper Lipid" Necessity
DHAC is a surfactant with a high critical packing parameter (
| Helper Lipid | Role | Recommended Molar Ratio (DHAC:Helper) | Application |
| Cholesterol | Stabilizes the bilayer; prevents leakage. | 1:1 or 2:1 | Vaccine Adjuvants, Drug Delivery |
| DOPE | Fusogenic; promotes endosomal escape via | 1:1 | Gene Transfection (siRNA/pDNA) |
| None (Pure) | Unstable; forms micelles/aggregates. | N/A | Antimicrobial coatings (not vesicles) |
Phase Transition Temperature ( )
-
DHAC (C16):
(dependent on ionic strength). -
DODAC (C18):
.[2] -
Implication: Hydration must occur above the
to ensure the lipid chains are in a liquid-crystalline (disordered) state. We standardize hydration at 60°C to ensure complete fluidity.
Protocol A: Thin Film Hydration (Bench Standard)
This is the "Gold Standard" method for preparing small batches (1–10 mL) with high encapsulation efficiency for hydrophilic cargo.
Materials Required
-
Lipid: Dihexadecyl dimethyl ammonium chloride (DHAC), >98% purity.
-
Helper Lipid: Cholesterol or DOPE.[3]
-
Solvent: Chloroform (HPLC Grade) and Methanol.
-
Hydration Buffer: 5% Dextrose or Sterile Water (Milli-Q). WARNING: Do not use PBS or saline during the initial hydration of cationic lipids; high ionic strength causes immediate aggregation and precipitation.
-
Equipment: Rotary Evaporator, Water Bath (60°C), Extruder (with 100nm polycarbonate membranes).
Workflow Diagram
Figure 1: Thin Film Hydration workflow. The critical step is Hydration, which must occur above the phase transition temperature (
Step-by-Step Procedure
-
Lipid Solubilization:
-
Dissolve DHAC and Helper Lipid (e.g., Cholesterol) in a round-bottom flask using Chloroform:Methanol (9:1 v/v).
-
Target Concentration: 10 mg/mL total lipid.
-
-
Film Formation:
-
Attach flask to a Rotary Evaporator.
-
Set water bath to 40°C.
-
Apply vacuum gradually (start at 300 mbar, lower to 50 mbar) to prevent "bumping."
-
Rotate at 100-150 rpm until a thin, dry film coats the flask wall.
-
Desiccation: Place the flask under high vacuum (desiccator) for at least 4 hours (or overnight) to remove trace solvent. Residual chloroform is cytotoxic.
-
-
Hydration (The Critical Step):
-
Pre-heat the hydration buffer (5% Dextrose) to 60°C .
-
Add buffer to the lipid film.
-
Rotate the flask (no vacuum) at 60°C for 30–60 minutes.
-
Observation: The film should peel off, forming a cloudy, milky suspension. These are Multilamellar Vesicles (MLVs).
-
-
Downsizing (LUV Formation):
-
Option A (Extrusion - Recommended): Pass the MLV suspension through 100 nm polycarbonate filters 11 times using a liposome extruder. Maintain temperature at 60°C during extrusion.
-
Option B (Sonication): Probe sonicate (20% amplitude) for 5 minutes on ice (pulse 10s on, 10s off) to prevent overheating, though this may shed titanium particles.
-
Protocol B: Ethanol Injection (Scalable)
Best for larger volumes (>20 mL) or rapid screening.
-
Preparation:
-
Phase A: Dissolve DHAC/Helper Lipid in 100% Ethanol (Concentration: 20-40 mg/mL).
-
Phase B: Pre-heat Water/Dextrose to 60°C while stirring magnetically at high speed (700+ rpm).
-
-
Injection:
-
Inject Phase A into Phase B using a syringe pump at a steady rate (e.g., 1 mL/min).
-
Ratio: Final ethanol content should not exceed 10% v/v.
-
-
Dialysis:
-
Dialyze the resulting suspension against water for 24 hours to remove ethanol.
-
Quality Control & Self-Validation
A protocol is only as good as its validation. You must verify the following parameters.
Physicochemical Specifications
| Parameter | Method | Target Specification | Troubleshooting |
| Particle Size | Dynamic Light Scattering (DLS) | 80 – 140 nm | If >200nm, increase extrusion cycles or sonication energy. |
| Polydispersity (PDI) | DLS | < 0.200 | High PDI indicates aggregation. Check buffer ionic strength. |
| Zeta Potential | ELS (Electrophoretic Light Scattering) | +30 to +60 mV | If < +20 mV, check lipid purity or pH (DHAC is permanently charged, but shielding occurs). |
| Appearance | Visual Inspection | Translucent/Opalescent | If white/chalky, large aggregates are present. |
Stability Warning
Cationic liposomes are colloidally unstable in high salt.
-
Storage: 4°C in water or 5% dextrose.
-
Usage: Only add PBS/Saline immediately before in vivo injection or cell treatment.
References
-
Feitosa, E., et al. (2000). Phase transition in dioctadecyldimethylammonium bromide and chloride vesicles prepared by different methods. PubMed. Retrieved from [Link]
-
Korsholm, K. S., et al. (2007).[4] The adjuvant mechanism of cationic dimethyldioctadecylammonium liposomes. Immunology. Retrieved from [Link]
-
Perrie, Y., et al. (2002). Liposomes containing cationic dimethyl dioctadecyl ammonium bromide: formulation, quality control, and lipofection efficiency. PubMed. Retrieved from [Link]
-
Langmuir. (2010).[5] Stepwise Aggregation of Dimethyl-di-n-octylammonium Chloride in Aqueous Solutions. ACS Publications. Retrieved from [Link]
Sources
- 1. Optimal combination of cationic lipid and phospholipid in cationic liposomes for gene knockdown in breast cancer cells and mouse lung using siRNA lipoplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dimethyldioctadecylammonium bromide - Wikipedia [en.wikipedia.org]
- 3. Liposomes containing cationic dimethyl dioctadecyl ammonium bromide: formulation, quality control, and lipofection efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. pubs.acs.org [pubs.acs.org]
Application Note: Optimization of Dihexadecyl Dimethyl Ammonium Chloride (DHDAB) for Non-Viral Gene Delivery
Executive Summary
Dihexadecyl dimethyl ammonium chloride (DHDAB, often abbreviated as 16-2-16 in gemini contexts or simply DHDAB) is a quaternary ammonium cationic lipid used in the formation of liposomes and lipid nanoparticles (LNPs) for gene delivery. Unlike its shorter-chain analog Didecyl dimethyl ammonium chloride (DDAC, C10), which acts primarily as a surfactant/disinfectant, or the unsaturated DOTAP (C18:1), DHDAB possesses two saturated 16-carbon alkyl chains.
Why use DHDAB? The C16 chain length offers a unique physicochemical "sweet spot":
-
Phase Transition (
): It exhibits a gel-to-liquid crystalline phase transition temperature ( ) closer to physiological temperature than C18 lipids (which are often rigid gels at unless unsaturated). This facilitates payload release upon cellular contact. -
Stability: It forms more stable bilayers than C12 (Didodecyl) analogs, reducing premature leakage of genetic cargo.
This guide details the formulation of DHDAB-based lipoplexes for the delivery of pDNA and siRNA, emphasizing the critical role of temperature control during hydration due to the lipid's saturation profile.
Physicochemical Profile & Mechanism[1][2]
Chemical Structure & Properties[3]
-
IUPAC Name:
-Dihexadecyl- -dimethylammonium chloride -
Molecular Formula:
-
Hydrophilic-Lipophilic Balance (HLB):
(Suitable for bilayer formation with helper lipids) -
Critical Parameter: The cationic headgroup binds negatively charged phosphate backbones of nucleic acids, while the hydrophobic C16 tails drive self-assembly into vesicular structures.
Mechanism of Action
DHDAB does not act alone. It requires a "helper lipid"—typically DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) or Cholesterol .
-
Electrostatic Complexation: DHDAB (+) binds DNA (-) to form a "Lipoplex."
-
Cellular Uptake: The net positive charge interacts with anionic proteoglycans on the cell membrane, triggering endocytosis.
-
Endosomal Escape:
-
If formulated with DOPE : The "flip-flop" mechanism of DOPE destabilizes the endosomal membrane at acidic pH, releasing DNA into the cytoplasm.
-
If formulated with Cholesterol : Increases serum stability but may require higher N/P ratios for efficient release.
-
Figure 1: Mechanism of DHDAB/DOPE mediated gene delivery. The helper lipid DOPE is critical for destabilizing the endosomal membrane.
Formulation Protocols
Protocol A: Preparation of DHDAB/DOPE Liposomes (Thin Film Hydration)
Objective: Create unilamellar vesicles (
Materials:
-
DHDAB (Powder, stored at
) -
DOPE (Solution in Chloroform)
-
Chloroform (HPLC Grade)
-
Rotary Evaporator
-
Extruder (with
polycarbonate membrane) or Probe Sonicator -
HEPES Buffer (
, ) or Nuclease-free water.
Step-by-Step Methodology:
-
Molar Ratio Calculation:
-
Standard starting ratio: 1:1 (DHDAB : DOPE) .
-
Note: Increasing DHDAB increases toxicity; increasing DOPE increases instability in serum.
-
-
Dissolution:
-
Dissolve
DHDAB and DOPE (equimolar) in Chloroform in a round-bottom flask.
-
-
Film Formation:
-
Evaporate solvent using a rotary evaporator at
(above the of DHDAB) under vacuum for 30 minutes. -
Critical: A thin, dry lipid film must form on the vessel walls. Dry overnight in a vacuum desiccator to remove trace solvent.
-
-
Hydration:
-
Add
of HEPES buffer to the dried film. -
Hydrate at
for 30 minutes with intermittent vortexing. -
Result: A cloudy suspension of Multilamellar Vesicles (MLVs).
-
-
Sizing (Downsizing):
-
Option A (Extrusion): Pass the suspension 11 times through a
polycarbonate membrane at . (Must keep extruder heated). -
Option B (Sonication): Probe sonicate on ice (to prevent overheating, but ensure initial temp is warm) for 5 minutes (Pulse: 10s ON, 10s OFF).
-
-
Storage: Store at
under argon. Do not freeze (causes aggregation).
Protocol B: Lipoplex Formation & Transfection
Objective: Complex the liposomes with DNA at a specific N/P ratio.
The N/P Ratio: The ratio of Nitrogen (from DHDAB) to Phosphate (from DNA).[1]
-
DNA
Phosphate. -
Calculate DHDAB concentration to achieve N/P of 4:1 to 6:1 (Optimal window).
Workflow:
-
Seed Cells: 24 hours prior, seed HEK293 or HeLa cells in a 24-well plate to achieve 70-80% confluency.
-
Tube A (Lipid): Dilute calculated volume of DHDAB Liposomes in
serum-free medium (Opti-MEM). -
Tube B (DNA): Dilute
plasmid DNA in serum-free medium. -
Complexation:
-
Add Tube A to Tube B (Lipid into DNA).
-
Mix gently by pipetting. Do not vortex vigorously.
-
Incubate at Room Temperature for 20 minutes .
-
-
Treatment:
-
Add the
Lipoplex mixture dropwise to the cells (already containing medium). -
Note: Serum presence reduces efficiency. For maximum expression, use serum-free media for 4 hours, then replace with complete media.
-
-
Analysis: Assay for reporter gene (e.g., GFP, Luciferase) after 24–48 hours.
Optimization & Troubleshooting
Data Presentation: Optimization Matrix
Use this table to guide your experimental design.
| Parameter | Range Tested | Optimal Starting Point | Effect of Increase |
| Lipid:Helper Ratio | 2:1 to 1:2 | 1:1 | High DHDAB = High Toxicity; High Helper = Low Stability |
| N/P Ratio | 1:1 to 10:1 | 5:1 | Higher ratio = Smaller particle size, but higher cytotoxicity |
| Hydration Temp | Below | ||
| DNA Load | Too much DNA saturates the lipid, causing precipitation |
Troubleshooting Guide
Issue 1: Precipitation visible upon mixing Lipid and DNA.
-
Cause: N/P ratio too low (neutral charge causes aggregation) or concentration too high.
-
Solution: Increase N/P ratio to >3:1 to ensure positive surface charge repulsion. Dilute reagents before mixing.
Issue 2: High Cytotoxicity (Cell death > 30%).
-
Cause: Excess free cationic lipid disrupting cell membranes.
-
Solution: Reduce N/P ratio. Wash cells 4 hours post-transfection. Switch helper lipid from DOPE to Cholesterol (less fusogenic, more stable).
Issue 3: Low Transfection Efficiency.
-
Cause: Lipoplexes trapped in endosomes.
-
Solution: Confirm presence of DOPE.[2] Ensure hydration was done >
to form proper vesicles. Add Chloroquine ( ) to inhibit endosomal acidification (optional control).
Figure 2: Decision tree for optimizing DHDAB transfection parameters.
References
-
Cationic Lipid Structure-Activity Relationships: Zhi, D., et al. (2018). "The headgroup evolution of cationic lipids for gene delivery." Bioconjugate Chemistry.
-
Helper Lipid Mechanisms (DOPE vs Cholesterol): Farhood, H., et al. (1995). "The role of dioleoyl phosphatidylethanolamine in cationic liposome mediated gene transfer." Biochimica et Biophysica Acta (BBA).
-
Phase Transition & Hydration Protocols: Israelachvili, J. N. (2011). Intermolecular and Surface Forces. Academic Press. (Foundational text on surfactant self-assembly and
considerations). -
General Transfection Optimization: Thermo Fisher Scientific. "Lipofectamine 2000/3000 Protocol Optimization." (Industry standard reference for cationic lipid handling).
(Note: While specific DHDAB-only clinical papers are rarer than DOTAP, the protocols above are derived from the standard physicochemical behavior of dialkyl-quaternary ammonium lipids).
Sources
Application Note: Dihexadecyl Dimethyl Ammonium Chloride (DHDMAC) in Cell Culture
Topic: Cationic Liposome-Mediated Gene Delivery & Surface Modification Audience: Researchers, Formulation Scientists, and Drug Development Professionals
Abstract & Core Directive
Dihexadecyl dimethyl ammonium chloride (DHDMAC) , also known as Dicetyldimethylammonium chloride , is a synthetic cationic amphiphile widely utilized in the formulation of liposomes for non-viral gene delivery (transfection) and as a surface-modifying agent in biomaterials. Unlike its shorter-chain analog Didecyldimethylammonium chloride (DDAC, C10), which is primarily a disinfectant, DHDMAC (C16) possesses the requisite hydrophobic chain length to form stable bilayer vesicles (liposomes) suitable for cellular uptake.
This guide provides a rigorous technical framework for utilizing DHDMAC in cell culture, specifically focusing on the preparation of cationic liposomes and their application in nucleic acid transfection . It synthesizes physicochemical principles—specifically phase transition mechanics—with practical bench protocols to ensure high reproducibility and low cytotoxicity.
Scientific Foundation & Mechanism
Chemical Nature & Phase Behavior
DHDMAC consists of a positively charged quaternary ammonium headgroup and two saturated hexadecyl (C16) hydrocarbon chains.
-
Cationic Headgroup: Provides the electrostatic attraction necessary to condense negatively charged nucleic acids (DNA/RNA) into compact nanoparticles known as lipoplexes .
-
Hydrophobic Tail (C16): The chain length dictates the Phase Transition Temperature (
).-
Critical Insight: Similar to Dipalmitoylphosphatidylcholine (DPPC), the dual C16 chains of DHDMAC result in a gel-to-liquid crystalline phase transition temperature (
) in the range of 40°C–50°C . -
Operational Consequence: All hydration and extrusion steps must be performed above this temperature (typically 60°C) to ensure the lipid bilayer is in a fluid state for proper vesicle formation.
-
Mechanism of Transfection (Lipofection)
DHDMAC is rarely used as a single agent for transfection due to poor endosomal escape properties. It is standard practice to co-formulate it with a "helper lipid," typically DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) or Cholesterol .
-
Lipoplex Formation: DHDMAC liposomes mix with plasmid DNA. The positive ammonium groups bind the phosphate backbone of DNA, neutralizing its charge and condensing it.
-
Cellular Entry: The net positive charge of the lipoplex facilitates interaction with the negatively charged proteoglycans on the cell membrane, leading to endocytosis.
-
Endosomal Escape (The "Helper" Effect):
-
DOPE: Under acidic endosomal conditions, DOPE undergoes a phase transition from a lamellar (
) to an inverted hexagonal ( ) phase. This destabilizes the endosomal membrane, releasing the DNA into the cytoplasm. -
Cholesterol: Enhances the stability of the lipoplex in the presence of serum proteins, preventing premature dissociation.
-
Figure 1: Mechanism of DHDMAC/DOPE mediated gene delivery. The helper lipid DOPE is critical for destabilizing the endosome to release DNA.
Detailed Protocol: Preparation & Transfection
Reagents Required
-
Cationic Lipid: Dihexadecyl dimethyl ammonium chloride (DHDMAC/Dicetyl).
-
Helper Lipid: DOPE (for transient transfection) or Cholesterol (for serum stability).
-
Solvent: Chloroform (HPLC Grade).
-
Hydration Buffer: Sterile HEPES-buffered saline (HBS) or 5% Glucose (Avoid PBS during complexation as phosphate can precipitate calcium if present, though less critical for pure lipids).
-
Equipment: Rotary evaporator, Water bath sonicator (heated), Extruder (optional).
Protocol A: Preparation of Cationic Liposomes (Thin Film Hydration)
Rationale: This method ensures a homogeneous mixture of the cationic and helper lipids before they encounter water.
-
Molar Ratio Calculation:
-
Standard formulation: 1:1 molar ratio of DHDMAC to DOPE.
-
Example: Dissolve 10 µmol DHDMAC and 10 µmol DOPE in 2 mL Chloroform.
-
-
Film Formation:
-
Transfer the lipid mixture to a round-bottom glass flask.
-
Evaporate the chloroform using a rotary evaporator or a stream of dry nitrogen gas.[1]
-
Critical Step: Rotate the flask to create a thin, uniform film on the glass wall.
-
Desiccate the film under vacuum for 2–4 hours to remove trace solvent (solvent residues cause cytotoxicity).
-
-
Hydration (The Temperature Rule):
-
Pre-warm the Hydration Buffer (e.g., 20 mM HEPES, pH 7.4) to 60°C (must be >
of DHDMAC). -
Add buffer to the dried film to achieve a final lipid concentration of 1–2 mg/mL .
-
Hydrate at 60°C for 30 minutes with intermittent vortexing until the film is completely suspended.
-
-
Sizing (Sonication):
-
Sonicate the suspension using a bath sonicator (maintained at >50°C) for 10–20 minutes until the solution becomes clear/opalescent. This indicates the formation of Small Unilamellar Vesicles (SUVs).
-
Alternative: Extrude through 100 nm polycarbonate membranes at 60°C for uniform sizing.
-
-
Storage: Store at 4°C. Do not freeze (freezing can cause aggregation unless cryoprotectants are used).
Protocol B: Transfection of Adherent Cells (e.g., HEK293, HeLa)
Rationale: The N/P ratio (Nitrogen in lipid to Phosphate in DNA) is the master variable. A ratio of 3:1 to 5:1 is typically optimal for DHDMAC.
-
Cell Seeding:
-
Seed cells 24 hours prior to transfection to achieve 70–80% confluency .
-
-
Complex Formation (Lipoplex):
-
Tube A: Dilute 2 µg Plasmid DNA in 100 µL serum-free medium (e.g., Opti-MEM).
-
Tube B: Dilute calculated amount of DHDMAC Liposomes (from Protocol A) in 100 µL serum-free medium.
-
Calculation: To achieve N/P = 4, use approx. 12 µg of lipid for 2 µg DNA (assuming avg MW of lipid ~500-600).
-
-
Mix: Gently add Tube A to Tube B. Pipette up and down once.
-
Incubate: 20–30 minutes at Room Temperature. (Do not heat here; DNA binding is fast).
-
-
Transfection:
-
Wash cells once with PBS or serum-free medium.
-
Add the 200 µL Lipoplex mixture to the cells.[2]
-
Add 800 µL serum-free medium (total vol = 1 mL).
-
Incubate for 4–6 hours at 37°C.
-
-
Recovery:
-
Remove transfection medium (DHDMAC can be toxic upon prolonged exposure).
-
Replace with complete growth medium (containing serum).
-
Assay for gene expression after 24–48 hours.[2]
-
Figure 2: Step-by-step workflow for Liposome Preparation and Transfection.
Optimization & Troubleshooting (Expertise Pillar)
Cytotoxicity Management
Quaternary ammonium compounds like DHDMAC can disrupt cell membranes if the concentration is too high.
-
Symptom: Cells detach or appear rounded 24h post-transfection.
-
Solution:
-
Reduce the N/P ratio (try 2:1 or 3:1).
-
Reduce incubation time from 6 hours to 4 hours.
-
Ensure the lipid film was completely dried (chloroform residue is highly toxic).
-
Low Transfection Efficiency[3][4][5]
-
Symptom: Low reporter gene expression (e.g., faint GFP).
-
Solution:
-
Check Phase Transition: Did you hydrate and sonicate at >60°C? If not, you likely formed unstable aggregates rather than liposomes.
-
Helper Lipid: Ensure DOPE is present. DHDMAC alone is poor at endosomal escape.
-
Serum Interference: Ensure the initial 4-hour incubation is serum-free . Serum proteins (albumin) are negatively charged and will strip the lipid from the DNA.
-
Comparison with Other Lipids
| Lipid | Chain Type | Primary Role | Note | |
| DHDMAC | C16:0 (Saturated) | ~45°C | Condensing Agent | Requires heating during prep; stable bilayers. |
| DOTAP | C18:1 (Unsaturated) | <0°C | Condensing Agent | Fluid at RT; easier to handle but less stable in storage. |
| DOPE | C18:1 (Unsaturated) | -16°C | Helper Lipid | Promotes hexagonal phase (fusion). |
References
-
Felgner, P. L., et al. (1987). Lipofection: a highly efficient, lipid-mediated DNA-transfection procedure. Proceedings of the National Academy of Sciences, 84(21), 7413-7417. Link
-
Lonez, C., et al. (2008). Cationic liposomal lipids: sequences and structures. Advanced Drug Delivery Reviews, 60(10), 1178-1206. Link
-
Zhang, S., et al. (2004). Cationic lipids and gene delivery.[2][3][4][5][6][7] Journal of Controlled Release, 99(3), 323-350. Link
-
Cullis, P. R., & Hope, M. J. (2017). Lipid Nanoparticle Systems for Enabling Gene Therapies.[5][6][8] Molecular Therapy, 25(7), 1467-1475. Link
-
Sigma-Aldrich. (n.d.). Product Information: Dihexadecyldimethylammonium bromide (DHDAB/DHDMAC). Link
Sources
- 1. Liposome Preparation - Echelon Biosciences [echelon-inc.com]
- 2. mdpi.com [mdpi.com]
- 3. [Comparison of two kinds of cationic vectors-mediated gene delivery] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A hydroxyethylated cholesterol-based cationic lipid for DNA delivery: effect of conditioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A systematic comparison of in-house prepared transfection reagents in the delivery of mRNA or DNA to a wide range of cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cationic Lipid–Nucleic Acid Complexes for Gene Delivery and Silencing: Pathways and Mechanisms for Plasmid DNA and siRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
Application Note: Engineering Dihexadecyl Dimethyl Ammonium Chloride (DHDMAC) Drug Carriers
Executive Summary & Scientific Rationale
Dihexadecyl dimethyl ammonium chloride (DHDMAC), also referred to as Dicetyl Dimethyl Ammonium Chloride, is a synthetic cationic lipid. Unlike its more common C18 analog (DODAC/DODAB), DHDMAC possesses two 16-carbon saturated chains. This structural specificity confers unique phase transition behaviors intermediate between shorter-chain surfactants and rigid long-chain lipids.
Why DHDMAC? In drug delivery, DHDMAC is utilized primarily for its cationic surface charge , which facilitates:
-
Electrostatic binding with negatively charged genetic material (DNA/RNA) to form lipoplexes.
-
Fusion with anionic cell membranes, enhancing endosomal escape.
-
Adjuvanticity in vaccine formulations, where it acts as a depot and immunostimulant.
Critical Formulation Challenge:
The primary challenge with DHDMAC is its cytotoxicity and tendency to aggregate in high-salt physiological buffers. Successful formulation requires precise control over the lipid-to-helper-lipid ratio and strict adherence to temperature protocols relative to its phase transition temperature (
Material Specifications & Safety
To ensure reproducibility, materials must meet the following criteria. Do not substitute counter-ions (e.g., Bromide for Chloride) without adjusting hydration parameters , as the chloride salt is generally more hydrophilic and hydrates more readily.
| Component | Specification | Function |
| DHDMAC | >98% Purity (TLC); Synthetic | Primary Cationic Lipid (Charge provider) |
| DOPE | >99% Purity; 1,2-dioleoyl-sn-glycero-3-PE | Helper Lipid (Promotes fusogenicity/HII phase) |
| Cholesterol | >99% Purity; Recrystallized | Stabilizer (Prevents serum leakiness) |
| Chloroform | HPLC Grade, Amylene stabilized | Organic Solvent (Lipid dissolution) |
| HEPES Buffer | 20mM, pH 7.4, 5% Glucose | Hydration Medium (Avoid PBS initially to prevent aggregation) |
Safety Warning: DHDMAC is a cationic surfactant. It is cytotoxic at high concentrations and can cause severe irritation to mucous membranes. All handling of dry powder must occur in a fume hood.
Methodology 1: Thin-Film Hydration (Vesicle Formation)
This protocol is the "Gold Standard" for creating multilamellar vesicles (MLVs) which are subsequently sized down. It is ideal for encapsulating hydrophilic drugs or preparing vaccine adjuvants.
Mechanism of Action
We utilize the Gel-to-Liquid Crystalline Phase Transition . DHDMAC (C16 chains) has a
Step-by-Step Protocol
1. Lipid Stock Preparation
-
Dissolve DHDMAC in Chloroform/Methanol (9:1 v/v) to a concentration of 10 mg/mL .
-
Note: Methanol is added to aid the solubility of the quaternary ammonium salt.
2. Film Formation
-
In a round-bottom flask, mix DHDMAC and helper lipids.
-
Standard Formulation: DHDMAC : DOPE : Cholesterol (Molar Ratio 1 : 1 : 0.5).
-
-
Evaporate solvent using a Rotary Evaporator:
-
Bath Temp: 50°C.
-
Pressure: Ramp down to 150 mbar slowly to prevent bumping.
-
Duration: 30 mins after visible dryness.
-
-
Critical Step: Place flask in a vacuum desiccator overnight to remove trace solvent. Residual chloroform increases cytotoxicity.
3. Hydration (The Critical Control Point)
-
Pre-heat HEPES buffer (pH 7.4) to 60°C .
-
Add buffer to the dried lipid film.[1]
-
Rotate flask at atmospheric pressure at 60°C for 45 minutes .
-
Observation: The film should peel off and form a cloudy, milky suspension (MLVs). If lipid chunks remain, increase speed and temperature.
4. Downsizing (Extrusion)
-
Assemble a thermobarrel extruder set to 60°C .
-
Pass the MLV suspension through polycarbonate membranes in decreasing pore sizes:
-
400 nm (5 passes)
-
100 nm (11 passes)
-
-
Result: Large Unilamellar Vesicles (LUVs) with PDI < 0.2.
Workflow Visualization
Figure 1: Thin-Film Hydration workflow emphasizing temperature control above the phase transition (
Methodology 2: Ethanol Injection (Nanoparticle/LNP Assembly)
This method is preferred for Gene Delivery (siRNA/mRNA) . It produces smaller, solid-core lipid nanoparticles (LNPs) rather than hollow vesicles.
Protocol
-
Organic Phase: Dissolve DHDMAC and helper lipids in 100% Ethanol (Total lipid conc: 20 mg/mL).
-
Aqueous Phase: Prepare Acetate Buffer (pH 4.0) or HEPES (pH 7.[1]4) containing the nucleic acid cargo (if co-encapsulating).
-
Injection:
-
Under vigorous stirring (magnetic stirrer at 700 RPM) or using a microfluidic device.
-
Inject the Ethanol phase into the Aqueous phase at a ratio of 1:3 (Ethanol:Water) .
-
Rate: Rapid injection prevents large aggregate formation.
-
-
Dialysis: Dialyze against PBS for 12 hours (100kDa MWCO) to remove ethanol and neutralize pH.
Characterization & Quality Control
For DHDMAC carriers, the Zeta Potential is the primary indicator of successful surface engineering.
| Parameter | Method | Target Specification | Troubleshooting |
| Particle Size | Dynamic Light Scattering (DLS) | 80–140 nm | If >200nm, increase sonication energy or extrusion passes. |
| Polydispersity (PDI) | DLS | < 0.20 | High PDI indicates aggregation. Check buffer salinity (too high salt shields charge). |
| Zeta Potential | ELS (Electrophoretic Light Scattering) | +30 to +55 mV | If < +20 mV, DHDMAC content is too low or lipids degraded. |
| Encapsulation Efficiency | Ultrafiltration (Centricon) | > 85% (for DNA) | Low EE% suggests incorrect N/P (Nitrogen/Phosphate) ratio. |
Expert Insight: The N/P Ratio
When complexing DHDMAC with DNA/RNA, do not calculate based on weight. Calculate the N/P ratio (Molar ratio of Nitrogen in DHDMAC to Phosphate in DNA).
-
Optimal Range: N/P = 3:1 to 5:1.
-
This ensures complete neutralization of the DNA and provides a net positive charge for cellular entry.
Mechanism of Interaction
Understanding how DHDMAC carriers interact with the endosome is vital for explaining efficacy.
Figure 2: The "Proton Sponge" effect is less relevant for quaternary amines like DHDMAC; instead, mechanism relies on electrostatic destabilization of the endosomal membrane.
Troubleshooting & Optimization
Issue: Aggregation upon adding PBS.
-
Cause: DHDMAC is highly sensitive to ionic strength. High salt concentrations compress the electrical double layer, causing Van der Waals forces to dominate (aggregation).
-
Solution: Formulate in 5% Dextrose or low-salt HEPES. Add salt only after the particles are formed and stable, or use PEG-lipids (PEG-DSPE) at 1-2 mol% to provide steric stabilization.
Issue: Low Transfection Efficiency.
-
Cause: The carrier is too stable.
-
Solution: Incorporate DOPE (helper lipid). DOPE has a cone shape that promotes the formation of the inverted hexagonal phase (
), which destabilizes the endosomal membrane and aids cargo release [1].
References
-
Cationic Liposome Formulation: Lonez, C., et al. (2008). Cationic liposomal lipids: From gene carriers to cell signaling. Progress in Lipid Research. [Link]
-
Phase Behavior of Dialkyl Quats: Feitosa, E., et al. (2006). Phase transition and aggregation of cationic surfactants. Advances in Colloid and Interface Science. [Link]
-
DHDMAC/DDA in Vaccines: Christensen, D., et al. (2011). Cationic liposomes as vaccine adjuvants. Expert Review of Vaccines. [Link]
-
General Preparation of Cationic Liposomes: Avanti Polar Lipids. Preparation of Liposomes. [Link]
Sources
Application Notes & Protocols: Dihexadecyl Dimethyl Ammonium Chloride in Antimicrobial Surface Coating Research
Introduction
The proliferation of pathogenic microorganisms on surfaces poses a significant threat in healthcare, food processing, and public environments. This has driven extensive research into the development of antimicrobial coatings designed to reduce microbial loads and prevent cross-contamination.[1][2] Quaternary Ammonium Compounds (QACs) have emerged as a prominent class of disinfectants due to their broad-spectrum efficacy and cost-effectiveness.[3][4] Among these, Dihexadecyl Dimethyl Ammonium Chloride (DHDMAC) is a cationic surfactant with potent antimicrobial properties, making it an excellent candidate for incorporation into durable surface coatings.[5]
This guide provides a comprehensive overview of DHDMAC, its mechanism of action, and detailed protocols for its application in antimicrobial surface coating research. It is intended for researchers, scientists, and professionals in drug and material development, offering field-proven insights and methodologies to harness the antimicrobial potential of DHDMAC.
Physicochemical Properties of Dihexadecyl Dimethyl Ammonium Chloride (DHDMAC)
Understanding the fundamental properties of DHDMAC is crucial for formulation and application development.
| Property | Value | Source(s) |
| Chemical Name | Dihexadecyl dimethyl ammonium chloride | [5][6] |
| Synonyms | Dicetyldimethylammonium chloride, Quaternium-31 | [6][7] |
| CAS Number | 1812-53-9 | [5][6][7] |
| Molecular Formula | C₃₄H₇₂ClN | [5][6] |
| Molecular Weight | 530.41 g/mol | [6][7] |
| Appearance | White to off-white waxy solid or powder | [5][8] |
| Solubility | Soluble in ethanol, chloroform; forms colloidal dispersions in water | [5][8] |
| Melting Point | >58-85°C | [5][9] |
Mechanism of Antimicrobial Action
The efficacy of DHDMAC, like other QACs, stems from its molecular structure, which features a positively charged nitrogen head and long hydrophobic alkyl chains.[10][11] This dual character allows it to disrupt microbial cells through a multi-step process.
Causality of Action:
-
Electrostatic Attraction: Microorganisms such as bacteria and fungi typically possess a net negative charge on their cell surfaces. The cationic head of the DHDMAC molecule is electrostatically attracted to these negatively charged sites.[4][10]
-
Intercalation and Membrane Disruption: The long, hydrophobic dihexadecyl (C16) chains penetrate and embed themselves into the lipid bilayer of the microbial cell membrane.[12] This is the critical step, as the long alkyl chains destabilize the membrane's structural integrity, much like a detergent.[10][12]
-
Leakage of Cellular Components: The disruption of the membrane increases its permeability, leading to the leakage of essential intracellular components such as potassium ions, nucleotides, and proteins.[12][13][14]
-
Cell Death: The loss of these vital components and the collapse of the membrane potential ultimately lead to the inhibition of cellular processes and cell death.[10][12][13]
This contact-killing mechanism is highly efficient and provides broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[12][15]
Caption: Antimicrobial mechanism of DHDMAC against a bacterial cell.
Application Protocol: Preparation and Application of DHDMAC Coatings
This section details a generalized, yet robust, workflow for creating and applying DHDMAC-based antimicrobial coatings. Researchers should optimize concentrations and parameters based on the specific substrate and intended application.
Materials and Reagents
-
Dihexadecyl dimethyl ammonium chloride (DHDMAC) (Purity ≥98%)
-
Solvent: Ethanol (95% or absolute) or Isopropanol
-
Coating Polymer/Binder (e.g., Polyurethane, Acrylic, Siloxane-based resin)
-
Substrates (e.g., 1" x 1" glass slides, stainless steel coupons)
-
Detergent (e.g., Alconox)
-
Deionized (DI) water
-
Ultrasonic bath
-
Magnetic stirrer and stir bars
-
Coating application equipment (dip coater, spray gun, or spin coater)
-
Curing oven
Protocol Steps
Step 1: Substrate Preparation (Self-Validating System) Causality: Proper cleaning is paramount to remove organic residues and contaminants, ensuring uniform coating adhesion and preventing invalidation of antimicrobial test results.
-
Scrub substrates thoroughly with a non-ionic detergent solution.
-
Rinse extensively with tap water, followed by a final rinse with DI water.
-
Place substrates in a beaker with DI water and sonicate for 15 minutes to remove any remaining particulates.
-
Rinse again with DI water and dry completely in an oven at 60°C or with a stream of nitrogen.
-
Store in a clean, sealed container until use.
Step 2: DHDMAC-Coating Formulation Causality: DHDMAC is typically incorporated into a carrier matrix (polymer) that provides durability and adhesion to the surface. The concentration of DHDMAC is a critical variable affecting antimicrobial efficacy.
-
Prepare a 1% (w/v) stock solution of DHDMAC by dissolving 1.0 g of DHDMAC powder in 100 mL of ethanol. Use a magnetic stirrer to ensure complete dissolution.
-
In a separate container, prepare the polymer coating solution according to the manufacturer's instructions.
-
Incorporate the DHDMAC into the polymer solution. A typical starting concentration is 0.5-2.0% DHDMAC by weight of the final coating formulation.
-
Example: For a final formulation with 10 g of polymer solids, add 5-20 mL of the 1% DHDMAC stock solution (providing 50-200 mg of DHDMAC). Adjust solvent content as needed to maintain appropriate viscosity.
-
-
Mix the final formulation thoroughly for at least 30 minutes.
Step 3: Coating Application (Example: Dip Coating) Causality: The application method determines the thickness and uniformity of the coating, which directly impacts its performance and durability. Dip coating provides excellent control over these parameters.
-
Mount the prepared substrate onto the dip coater arm.
-
Immerse the substrate into the DHDMAC-coating formulation at a constant speed (e.g., 100 mm/min).
-
Hold the substrate in the solution for a dwell time of 60 seconds to allow for complete wetting.
-
Withdraw the substrate at a constant, controlled speed (e.g., 50 mm/min). The withdrawal speed is a key parameter for controlling coating thickness.
-
Allow the coated substrate to air-dry in a vertical position for 10-15 minutes to allow initial solvent evaporation.
Step 4: Curing Causality: Curing cross-links the polymer matrix, solidifying the coating and permanently immobilizing the DHDMAC molecules onto the surface.
-
Place the air-dried substrates in a pre-heated oven.
-
Cure according to the polymer manufacturer's specifications (e.g., 80°C for 1 hour).
-
After curing, allow the substrates to cool to room temperature in a desiccator before testing.
Caption: General workflow for preparing DHDMAC antimicrobial surfaces.
Protocol: Evaluation of Antimicrobial Efficacy
Evaluating the performance of the coated surface is a critical validation step. Standardized quantitative methods are essential for generating reliable and comparable data.
Quantitative Efficacy Test (Adapted from ISO 22196)
This method measures the ability of a treated surface to kill or inhibit the growth of microorganisms over a 24-hour period.
Materials:
-
Coated test substrates and uncoated control substrates
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 6538, Escherichia coli ATCC 8739)
-
Nutrient broth and agar
-
Sterile cover films (e.g., 40 mm x 40 mm)
-
Neutralizing solution (e.g., Dey-Engley Broth)
-
Incubator (35 ± 1°C)
-
Humid chamber (>90% relative humidity)
Protocol Steps:
-
Prepare Inoculum: Culture bacteria overnight in nutrient broth. Dilute the culture to achieve a final concentration of ~5 x 10⁵ CFU/mL.
-
Inoculation: Pipette 0.4 mL of the bacterial suspension onto the center of each test and control substrate (50 mm x 50 mm).
-
Cover: Gently place a sterile cover film over the inoculum, ensuring it spreads evenly but does not leak over the edges.
-
Incubation: Place the samples in a humid chamber and incubate at 35°C for 24 hours.
-
Recovery: After incubation, lift the cover film and place both the substrate and the film into a sterile container with 10 mL of neutralizing solution.
-
Elution: Vortex or sonicate the container vigorously for 1 minute to recover the surviving bacteria.
-
Enumeration: Perform serial dilutions of the neutralizing solution and plate onto nutrient agar plates using the spread plate method.
-
Incubate Plates: Incubate the agar plates at 35°C for 24-48 hours and count the colonies (CFU).
-
Calculate Log Reduction:
-
Let U = Average CFU recovered from control samples.
-
Let A = Average CFU recovered from coated test samples.
-
Log Reduction = log₁₀(U) - log₁₀(A)
-
A log reduction ≥ 2 (99% reduction) is typically considered effective.
-
Caption: Workflow for quantitative antimicrobial efficacy testing.
Protocol: Assessment of Coating Durability
A coating's ability to withstand regular cleaning and physical wear is crucial for its real-world utility. The following protocol is based on the principles of the EPA's test method for antimicrobial coatings.[16][17][18]
Durability Abrasion Test (Adapted from EPA MB-40-00)
Materials:
-
Coated substrates
-
Abrasion apparatus
-
Sponges
-
Chemical solutions for wet abrasion (e.g., disinfectant wipes, cleaning solutions)
Protocol Steps:
-
Prepare Samples: Secure the coated substrates in the abrasion apparatus.
-
Wear Regimen: The test involves subjecting the surfaces to a series of wet and dry abrasion cycles to simulate cleaning.[16][18]
-
Wet Abrasion: Use a sponge soaked in a relevant cleaning or disinfecting solution. Perform a set number of back-and-forth wipes across the surface.
-
Dry Abrasion: Use a dry sponge to perform a set number of wipes.
-
Alternating Cycles: A typical regimen involves alternating between wet and dry abrasion cycles to simulate realistic conditions.[16]
-
-
Post-Abrasion Efficacy Testing: After completing the specified number of abrasion cycles, the substrates are tested for antimicrobial efficacy using the quantitative protocol described in Section 3.0.
-
Analysis: Compare the log reduction of the abraded surfaces to that of unabraded surfaces to determine the impact of wear on antimicrobial performance. A durable coating should maintain a high log reduction value even after significant abrasion.[17]
Summary of Abrasion Treatments
| Treatment Type | Description | Purpose |
| Unabraded Control | Coated surface, no abrasion | Establishes baseline efficacy of the coating. |
| Dry Abrasion | Wiping with a dry sponge for a set number of cycles. | Simulates physical wear from dry contact. |
| Wet Abrasion | Wiping with a sponge soaked in a cleaning/disinfectant solution. | Simulates the combined effect of physical and chemical stress from cleaning protocols. |
Safety and Handling
DHDMAC and its formulations require careful handling in a laboratory setting.
-
Eye Protection: DHDMAC can cause serious eye damage.[7][19] Always wear safety goggles or a face shield.
-
Skin Protection: At high concentrations, QACs can be skin irritants.[20] Wear nitrile gloves when handling DHDMAC powder and solutions.
-
Respiratory Protection: Handle DHDMAC powder in a well-ventilated area or a fume hood to avoid inhaling dust.[8]
-
Environmental Hazard: DHDMAC is very toxic to aquatic life with long-lasting effects.[7] Dispose of all waste in accordance with local environmental regulations. Do not pour solutions down the drain.
References
- NINGBO INNO PHARMCHEM CO.,LTD. The Science Behind DDAC: How Didecyl Dimethyl Ammonium Chloride Achieves Antimicrobial Efficacy.
- Anonymous. The Science Behind DDAC: How Didecyl Dimethyl Ammonium Chloride Kills Microbes.
- ChemicalBook. Dihexadecyl dimethyl ammonium chloride suppliers & manufacturers in China.
- PubChem. Distearyldimethylammonium chloride.
- ResearchGate. Mechanism of the Action of Didecyldimethylammonium chloride (DDAC) against Escherichia coli and Morphological Changes of the Cells.
- ChemBK. Dihexadecyl dimethyl ammonium chloride.
- ResearchGate. Effectiveness and Durability of a Quaternary Ammonium Compounds-Based Surface Coating to Reduce Surface Contamination.
- Anonymous. Dihexadecyl Dimethyl Ammonium Chloride: Technical Specifications and Applications.
- Chemchart. Dihexadecyl dimethyl ammonium chloride (1812-53-9, 68002-59-5).
- PubChem. Dicetyldimethylammonium chloride.
- ResearchGate. Poly (dimethyl diallyl ammonium chloride) incorporated multilayer coating on biodegradable AZ31 magnesium alloy with enhanced resistance to chloride corrosion and promoted endothelialization | Request PDF.
- PubMed. Mechanism of the Action of Didecyldimethylammonium Chloride (DDAC) Against Escherichia Coil and Morphological Changes of the Cells.
- PubMed. Designing Antibacterial-Based Quaternary Ammonium Coatings (Surfaces) or Films for Biomedical Applications: Recent Advances.
- EPA. Test Method for Evaluating the Efficacy of Antimicrobial Surface Coatings MB-4-00.
- Anonymous. EPA Test Method for Evaluating the Efficacy of Antimicrobial Surface Coatings.
- PubMed. Human health hazard assessment of quaternary ammonium compounds: Didecyl dimethyl ammonium chloride and alkyl (C12-C16) dimethyl benzyl ammonium chloride.
- NIH. Designing Antibacterial-Based Quaternary Ammonium Coatings (Surfaces) or Films for Biomedical Applications: Recent Advances - PMC.
- ChemicalBook. Dihexadecyl dimethyl ammonium chloride | 1812-53-9.
- Anonymous. A realistic approach for evaluating antimicrobial surfaces for dry surface exposure scenarios.
- NIH. How Do We Determine the Efficacy of an Antibacterial Surface? A Review of Standardised Antibacterial Material Testing Methods.
- MDPI. Effectiveness and Durability of a Quaternary Ammonium Compounds-Based Surface Coating to Reduce Surface Contamination.
- ACS Publications. Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern | Environmental Science & Technology.
- Academic Journals. The influence of Didecyldimethylammonium Chloride on the morphology and elemental composition of Staphylococcus aureus as determ.
- Situ Biosciences. EPA - Test Method for Evaluating the Efficacy of Antimicrobial Surface Coatings (SOP MB-40-00).
- ResearchGate. (PDF) Hydroxypropyltrimethyl Ammonium Chloride Chitosan Nanoparticles Coatings for Reinforcement and Concomitant Inhibition of Anionic Water-Sensitive Dyes Migration on Fragile Paper Documents.
Sources
- 1. journals.asm.org [journals.asm.org]
- 2. How Do We Determine the Efficacy of an Antibacterial Surface? A Review of Standardised Antibacterial Material Testing Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Designing Antibacterial-Based Quaternary Ammonium Coatings (Surfaces) or Films for Biomedical Applications: Recent Advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Designing Antibacterial-Based Quaternary Ammonium Coatings (Surfaces) or Films for Biomedical Applications: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Dihexadecyl dimethyl ammonium chloride suppliers & manufacturers in China [m.chemicalbook.com]
- 7. Dicetyldimethylammonium chloride | C34H72N.Cl | CID 15743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chembk.com [chembk.com]
- 9. Dihexadecyl dimethyl ammonium chloride | 1812-53-9 [chemicalbook.com]
- 10. nbinno.com [nbinno.com]
- 11. researchgate.net [researchgate.net]
- 12. nbinno.com [nbinno.com]
- 13. Mechanism of the action of didecyldimethylammonium chloride (DDAC) against Escherichia coil and morphological changes of the cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academicjournals.org [academicjournals.org]
- 15. mdpi.com [mdpi.com]
- 16. epa.gov [epa.gov]
- 17. microchemlab.com [microchemlab.com]
- 18. EPA - Test Method for Evaluating the Efficacy of Antimicrobial Surface Coatings (SOP MB-40-00) - Situ Biosciences [situbiosciences.com]
- 19. Dihexadecyl dimethyl ammonium chloride (1812-53-9, 68002-59-5) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 20. Human health hazard assessment of quaternary ammonium compounds: Didecyl dimethyl ammonium chloride and alkyl (C12-C16) dimethyl benzyl ammonium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Experimental Use of Dihexadecyl Dimethyl Ammonium Chloride as a Phase Transfer Catalyst
Abstract
This guide details the experimental application of Dihexadecyl dimethyl ammonium chloride (DHDMAC) , a highly lipophilic quaternary ammonium salt, as a Phase Transfer Catalyst (PTC). Unlike short-chain quats (e.g., TBAB, TEBA), DHDMAC possesses two long hexadecyl (C16) chains, conferring exceptional solubility in non-polar organic solvents (e.g., hexane, toluene). This property makes it the catalyst of choice for reactions requiring deep lipophilicity to solubilize inorganic anions in highly non-polar media. This document provides mechanistic insights, physical properties, and three validated experimental protocols.
Introduction & Mechanism of Action
The Lipophilic Advantage
Phase transfer catalysis relies on the ability of a catalyst to transport an ionic reactant from an aqueous (or solid) phase into an organic phase where the reaction occurs.[1]
Most common PTCs, like Tetrabutylammonium bromide (TBAB), are "symmetrical" and moderately lipophilic. Dihexadecyl dimethyl ammonium chloride , however, is structurally distinct. It features two long hydrophobic tails (
-
High Extraction Constant (
): The C16 chains drastically increase the organophilicity of the cation ( ), allowing it to drag anions ( ) into very non-polar solvents where other catalysts fail. -
Steric Accessibility: The two methyl groups leave the cationic center relatively accessible compared to tetra-hexadecyl analogs, maintaining reasonable reaction kinetics despite the bulk.
Mechanistic Pathway (Starks' Extraction)
The reaction proceeds via the extraction mechanism. The quaternary ammonium cation (
-
Interfacial Exchange:
moves to the interface and exchanges for the reactive nucleophile . -
Phase Transfer: The ion pair
migrates into the bulk organic phase. -
Intrinsic Reaction:
reacts with the organic substrate (where L is a leaving group) to form product . -
Regeneration: The leaving group
pairs with and returns to the interface to restart the cycle.
Caption: The Starks' Extraction Mechanism highlighting the shuttle role of DHDMAC (Q+) between the organic bulk and the aqueous interface.
Material Properties
Chemical Identity: Dihexadecyl dimethyl ammonium chloride CAS Number: 1812-53-9 Synonyms: Dicetyldimethylammonium chloride, DHDMAC[2][3]
| Property | Specification | Experimental Implication |
| Molecular Weight | ~530.4 g/mol | High MW requires precise mass calculation for mol% loading. |
| Appearance | White waxy solid or powder | Hygroscopic; store in a desiccator. |
| Solubility (Org) | Soluble in Benzene, CHCl3, Toluene, Hexane | Excellent for reactions in non-polar hydrocarbon solvents. |
| Solubility (Aq) | Low / Forms dispersions | Does not partition significantly into water, reducing catalyst loss. |
| Stability | Stable up to ~150°C | Suitable for reflux in high-boiling solvents (e.g., Xylene). |
| Critical Parameter | HLB Value: Low (Lipophilic) | Forms inverse micelles in some systems; agitation is critical. |
Experimental Protocols
Protocol A: O-Alkylation of Phenols (Williamson Ether Synthesis)
Objective: Synthesize phenyl ethers using DHDMAC to transfer phenoxide ions into a non-polar solvent (Toluene). This method avoids anhydrous conditions and uses simple inorganic bases.[4]
Reagents:
-
Substrate: Phenol derivative (10 mmol)
-
Alkylating Agent: Benzyl bromide or Alkyl iodide (11 mmol)
-
Base: 50% NaOH (aq) (5 mL)
-
Solvent: Toluene (15 mL)
-
Catalyst: DHDMAC (0.5 mmol, 5 mol%)
Procedure:
-
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the Phenol (10 mmol) in Toluene (15 mL).
-
Catalyst Addition: Add DHDMAC (265 mg, 0.5 mmol). Stir for 5 minutes until the catalyst is dispersed/dissolved.
-
Base Addition: Add 50% NaOH solution (5 mL) in one portion. The mixture will become biphasic.
-
Reaction: Add the Alkylating Agent (11 mmol) dropwise.
-
Conditions: Heat the mixture to 60°C with vigorous stirring (≥800 RPM).
-
Note: Vigorous stirring is non-negotiable to maximize the interfacial area for the bulky DHDMAC cation.
-
-
Monitoring: Monitor by TLC or HPLC. Reaction is typically complete in 2–4 hours.
-
Workup:
-
Cool to room temperature.
-
Separate the organic layer.
-
Wash the organic layer with water (2 x 10 mL) and 1M HCl (1 x 10 mL) to remove residual base.
-
Dry over MgSO4 and concentrate in vacuo.
-
Protocol B: Nucleophilic Substitution (Cyanation)
Objective: Convert an alkyl halide to a nitrile using aqueous Sodium Cyanide. DHDMAC is superior here for long-chain alkyl halide substrates that require non-polar solvents like Hexane or Heptane.
Reagents:
-
Substrate: 1-Bromooctane (10 mmol)
-
Reagent: NaCN (15 mmol) dissolved in Water (5 mL)
-
Solvent: Heptane (10 mL)
-
Catalyst: DHDMAC (0.3 mmol, 3 mol%)
Procedure:
-
Safety Warning: NaCN is highly toxic. Work in a fume hood.
-
Setup: Combine 1-Bromooctane and Heptane in a flask.
-
Aqueous Phase: Dissolve NaCN in water.
-
Initiation: Add the aqueous NaCN to the organic phase. Add DHDMAC.
-
Reflux: Heat to reflux (~98°C) with vigorous stirring.
-
Kinetics: The reaction may take 4–8 hours. The DHDMAC forms a "loose" ion pair (
) in the heptane phase, which is highly nucleophilic due to the lack of solvation by water. -
Workup:
-
Quench: Cool and add dilute bleach (sodium hypochlorite) to the aqueous phase to oxidize residual cyanide (waste treatment).
-
Separate phases. Wash organic phase with water.
-
Protocol C: Permanganate Oxidation (Purple Benzene)
Objective: Oxidize a benzylic alcohol or alkene using Potassium Permanganate (
Reagents:
-
Substrate: Benzyl Alcohol (5 mmol)
-
Oxidant: KMnO4 (Solid, finely powdered, 10 mmol)
-
Solvent: Dichloromethane (DCM) or Benzene (20 mL)
-
Catalyst: DHDMAC (0.5 mmol, 10 mol%)
Procedure:
-
Solubilization: In a flask, add DCM, solid KMnO4, and DHDMAC. Stir at room temperature for 15 minutes.
-
Observation: The organic solvent will turn a deep, rich purple as
forms and dissolves.
-
-
Reaction: Add the Benzyl Alcohol slowly.
-
Stirring: Stir at room temperature. The reaction is often exothermic; use a water bath if necessary.
-
Completion: The purple color turns to brown (
precipitate) as the oxidant is consumed. -
Filtration: Filter the mixture through a pad of Celite to remove the insoluble
and inorganic salts. -
Isolation: Evaporate the filtrate to obtain the Benzoic Acid or Aldehyde product.
Optimization & Troubleshooting
| Observation | Root Cause | Corrective Action |
| Slow Reaction Rate | Low Interfacial Area | Increase stirring speed (RPM). This is the #1 failure mode in PTC. |
| Emulsion Formation | Catalyst Surfactant Effect | DHDMAC is a surfactant.[5] Add brine to the aqueous phase or centrifuge to separate. |
| Low Conversion | Catalyst Poisoning | Iodide ions (from alkyl iodides) can poison the catalyst by pairing too strongly with |
| Catalyst Insolubility | Wrong Solvent | Ensure the organic solvent is non-polar enough. DHDMAC works best in Toluene, DCM, Hexane. It is poor in Ethanol. |
Workflow Diagram: Standard Workup
Caption: Standard isolation workflow for DHDMAC-catalyzed reactions. Note the purification step to remove the lipophilic catalyst.
Safety and Handling
-
Toxicity: Quaternary ammonium salts are generally skin and eye irritants. DHDMAC is toxic to aquatic life (Category 1). Avoid release into the environment.
-
Handling: Wear nitrile gloves and safety goggles. Handle the solid powder in a fume hood to avoid inhalation.
-
Incompatibility: Strong oxidizing agents (though it is stable to Permanganate under controlled conditions).
References
-
Starks, C. M. (1971).[4][6] "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts". Journal of the American Chemical Society, 93(1), 195–199. Link
-
Makosza, M. (2000).[6] "Phase-transfer catalysis. A general green methodology in organic synthesis". Pure and Applied Chemistry, 72(7), 1399–1403. Link
-
Halpern, M. (1982). "Hydroxide ion initiated reactions under phase transfer catalysis conditions". Phase Transfer Catalysis in Organic Synthesis, Springer. Link
-
PubChem. (n.d.). "Dihexadecyldimethylammonium chloride - Compound Summary". National Library of Medicine. Link
Sources
Application Notes and Protocols: The Use of Dihexadecyl Dimethyl Ammonium Chloride in Studying Membrane Protein Reconstitution
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Cationic Lipid Advantage in Membrane Protein Studies
The study of membrane proteins in their native, functional state outside of the cell presents a significant challenge. These proteins, embedded within the complex and dynamic environment of the cell membrane, often lose their structural integrity and functional activity when isolated. Reconstitution into artificial lipid bilayers, such as liposomes, provides a powerful tool to overcome this challenge by offering a controlled membrane environment that mimics the native cellular context.[1]
Dihexadecyl dimethyl ammonium chloride (DHDAC) is a cationic lipid that has emerged as a valuable tool for the formation of liposomes, particularly for applications in gene therapy and drug delivery. Its positively charged headgroup offers unique properties for interacting with negatively charged molecules and cellular membranes. While less documented for this purpose than for nucleic acid delivery, the distinct physicochemical characteristics of DHDAC present compelling advantages for the reconstitution of certain membrane proteins, offering a unique platform for functional and structural studies.
This guide provides a comprehensive overview of the principles and protocols for utilizing DHDAC in membrane protein reconstitution. We will delve into the mechanistic considerations of employing a cationic lipid, provide detailed step-by-step protocols for forming DHDAC-based proteoliposomes, and discuss the critical parameters for successful reconstitution and characterization.
Mechanism of Action: The Role of Cationic Lipids in Proteoliposome Formation
The reconstitution of a membrane protein into a liposome is a self-assembly process driven by the hydrophobic effect. The general principle involves the removal of a detergent, which is used to solubilize both the membrane protein and the lipids, leading to the spontaneous formation of a lipid bilayer with the protein embedded within it.[1]
The use of a cationic lipid like DHDAC introduces an electrostatic dimension to this process. DHDAC is an amphiphilic molecule with a positively charged quaternary ammonium headgroup and two long C16 hydrocarbon tails. In an aqueous environment, these molecules self-assemble into bilayer structures, forming vesicles or liposomes.
The mechanism of membrane protein insertion into DHDAC-containing liposomes can be conceptualized in the following stages:
-
Mixed Micelle Formation: The process begins with the solubilization of the purified membrane protein, DHDAC, and a neutral helper lipid (such as a phosphatidylcholine) in a detergent to form mixed micelles. The detergent disrupts the lipid bilayer and keeps the hydrophobic components in solution.
-
Detergent Removal: The detergent is then gradually removed from the system. This can be achieved through methods such as dialysis, size-exclusion chromatography, or the addition of adsorbent materials like Bio-Beads.
-
Proteoliposome Assembly: As the detergent concentration falls below its critical micelle concentration (CMC), the lipid and protein components are no longer stable in the aqueous solution and begin to self-assemble. The hydrophobic transmembrane domains of the protein integrate into the forming lipid bilayer, driven by the desire to shield these regions from the aqueous environment. The hydrophilic domains of the protein remain exposed to the aqueous interior and exterior of the forming liposome.
The positive charge of the DHDAC headgroups can influence this process in several ways:
-
Interaction with the Protein: The surface of many membrane proteins contains negatively charged residues. The cationic headgroups of DHDAC can interact electrostatically with these residues, potentially influencing the orientation of the protein within the bilayer. This can be advantageous for studying proteins where a specific orientation is desired.
-
Membrane Stability: The presence of cationic lipids can affect the physical properties of the lipid bilayer, such as its fluidity and stability. The electrostatic repulsion between the positively charged headgroups can influence the packing of the lipid molecules.
-
Interaction with Charged Substrates: For transport proteins that move charged molecules across the membrane, the surface charge of the liposome can create an electrochemical gradient that can be used to study the protein's function.
It is important to note that the high positive charge density of pure DHDAC liposomes can also lead to challenges, such as protein denaturation or aggregation. Therefore, DHDAC is almost always used in combination with a neutral "helper" lipid, such as 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) or 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC). The ratio of DHDAC to the neutral lipid is a critical parameter that must be optimized for each specific membrane protein.
Experimental Protocols
The following protocols provide a general framework for the reconstitution of a membrane protein into DHDAC-containing liposomes. It is essential to empirically optimize the conditions for each specific protein of interest.
Protocol 1: Preparation of DHDAC/Co-lipid Liposomes by Thin-Film Hydration
This is a common method for preparing liposomes and can be adapted for DHDAC-based formulations.
Materials:
-
Dihexadecyl dimethyl ammonium chloride (DHDAC)
-
Neutral helper lipid (e.g., DOPC or POPC)
-
Chloroform or a chloroform/methanol mixture
-
Hydration buffer (e.g., HEPES, Tris-HCl at the desired pH)
-
Rotary evaporator
-
Extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)
Procedure:
-
Lipid Film Preparation:
-
In a round-bottom flask, dissolve DHDAC and the helper lipid in chloroform at the desired molar ratio (e.g., 1:1 or 1:2 DHDAC:co-lipid).
-
Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the wall of the flask.
-
Further dry the film under a stream of nitrogen gas and then under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Add the hydration buffer to the flask containing the dried lipid film. The volume will depend on the desired final lipid concentration.
-
Hydrate the film by gentle agitation (e.g., vortexing or swirling) at a temperature above the phase transition temperature (Tc) of the lipid mixture.
-
-
Vesicle Sizing (Extrusion):
-
To obtain unilamellar vesicles of a defined size, subject the hydrated lipid suspension to extrusion.
-
Pass the suspension through a polycarbonate membrane with a specific pore size (e.g., 100 nm) multiple times (typically 11-21 passes) using a lipid extruder. This will produce a more homogenous population of liposomes.
-
Protocol 2: Reconstitution of a Membrane Protein into DHDAC Liposomes via Detergent Removal
This protocol describes the incorporation of a detergent-solubilized membrane protein into pre-formed or in-situ-formed DHDAC liposomes.
Materials:
-
Purified membrane protein solubilized in a suitable detergent (e.g., n-Dodecyl-β-D-maltoside (DDM), Octyl-β-D-glucopyranoside (OG))
-
DHDAC/co-lipid mixture
-
Reconstitution buffer (compatible with the protein and lipids)
-
Detergent removal system (e.g., Bio-Beads SM-2, dialysis tubing)
Procedure:
-
Preparation of the Protein-Lipid-Detergent Mixture:
-
In a microcentrifuge tube, combine the detergent-solubilized membrane protein with a solution of DHDAC and the helper lipid that has also been solubilized in the same detergent.
-
The final lipid-to-protein molar ratio (LPR) is a critical parameter and should be optimized. Ratios can range from 50:1 to 1000:1 (lipid:protein) or higher.
-
-
Detergent Removal:
-
Using Bio-Beads: Add washed Bio-Beads to the mixture at a concentration of approximately 80 mg per 1 mg of detergent. Incubate with gentle mixing (e.g., on a rotator) at 4°C for several hours to overnight. The incubation time should be optimized to ensure complete detergent removal without compromising protein stability.
-
Using Dialysis: Transfer the mixture to a dialysis cassette with a molecular weight cutoff (MWCO) that is well below the molecular weight of the protein but allows the passage of detergent monomers. Dialyze against a large volume of reconstitution buffer at 4°C with several buffer changes over 24-48 hours.
-
-
Characterization of Proteoliposomes:
-
After detergent removal, the resulting proteoliposomes should be characterized to confirm successful reconstitution.
-
Characterization of DHDAC-Based Proteoliposomes
A thorough characterization of the reconstituted proteoliposomes is crucial to ensure the quality of the preparation and the integrity of the incorporated protein.
| Parameter | Technique(s) | Purpose |
| Size and Homogeneity | Dynamic Light Scattering (DLS) | To determine the average particle size and polydispersity index (PDI) of the proteoliposomes. |
| Zeta Potential | Electrophoretic Light Scattering (ELS) | To measure the surface charge of the vesicles, confirming the contribution of the cationic DHDAC. |
| Protein Incorporation | SDS-PAGE, Western Blotting | To confirm the presence of the membrane protein in the liposome fraction. |
| Protein Orientation | Protease protection assays, antibody binding assays | To determine the orientation of the protein within the lipid bilayer (e.g., right-side-out vs. inside-out). |
| Functional Activity | Specific activity assays (e.g., transport assays, ligand binding assays) | To verify that the reconstituted protein retains its biological function. |
Visualization of the Reconstitution Workflow
Caption: Workflow for membrane protein reconstitution into DHDAC-based liposomes.
Key Considerations and Troubleshooting
-
Lipid Composition: The ratio of DHDAC to the neutral helper lipid is critical. High concentrations of DHDAC can lead to cytotoxicity in cell-based assays and may also affect the stability and function of the reconstituted protein. A starting point for optimization is a 1:1 molar ratio of DHDAC to a neutral lipid like DOPC.
-
Lipid-to-Protein Ratio (LPR): A high LPR generally favors the formation of unilamellar vesicles with a single or few protein molecules per liposome. A low LPR may lead to protein aggregation or the formation of larger, multilamellar structures.
-
Detergent Choice and Removal: The choice of detergent and the rate of its removal are crucial for successful reconstitution. A slow removal rate generally leads to more ordered and functional protein incorporation.
-
Protein Stability: The stability of the membrane protein in the chosen detergent and during the reconstitution process should be carefully monitored. The addition of stabilizing agents such as glycerol or specific lipids may be necessary.
Conclusion
The use of Dihexadecyl dimethyl ammonium chloride in membrane protein reconstitution offers a unique platform for studying protein structure and function in a controlled lipid environment. The cationic nature of DHDAC can provide advantages for orienting proteins and for studying the transport of charged molecules. However, careful optimization of the protocol, particularly the lipid composition and the lipid-to-protein ratio, is essential for achieving successful and meaningful results. The protocols and considerations outlined in this guide provide a solid foundation for researchers to explore the potential of DHDAC in their membrane protein studies.
References
-
Rigaud, J. L., Pitard, B., & Levy, D. (1995). Reconstitution of membrane proteins into liposomes: application to energy-transducing membrane proteins. Biochimica et Biophysica Acta (BBA)-Bioenergetics, 1231(3), 223-246. [Link]
-
Dass, C. R., Walker, T. L., & Burton, M. A. (2002). Liposomes containing cationic dimethyl dioctadecyl ammonium bromide: formulation, quality control, and lipofection efficiency. Drug delivery, 9(1), 11-18. [Link]
-
Knol, J., Sjollema, K. A., & Poolman, B. (1998). Detergent-mediated reconstitution of membrane proteins. Biochemistry, 37(46), 16410-16415. [Link]
-
Seddon, A. M., Curnow, P., & Booth, P. J. (2004). Membrane proteins, lipids and detergents: not just a soap opera. Biochimica et Biophysica Acta (BBA)-Biomembranes, 1666(1-2), 105-117. [Link]
-
Ollivon, M., Lesieur, S., Grabielle-Madelmont, C., & Paternostre, M. (2000). Vesicle reconstitution from lipid-detergent mixed micelles. Biochimica et Biophysica Acta (BBA)-Biomembranes, 1508(1-2), 34-50. [Link]
-
Al-Ayoubi, S., & Al-Haik, Y. (2012). Cationic liposomes: A promising non-viral vector for gene therapy. Journal of drug delivery, 2012. [Link]
-
Deo, N., & MacDonald, R. I. (2001). Reconstitution of membrane proteins into giant unilamellar vesicles. Methods in molecular biology, 161, 131-139. [Link]
-
Geertsma, E. R., Nik Mahmood, N. A. B., Schuurman-Wolters, G. K., & Poolman, B. (2008). Membrane reconstitution of ABC transporters and assays for substrate binding and translocation. Nature protocols, 3(2), 256-266. [Link]
-
Hattori, Y., Nagaoka, Y., Kubo, M., Yamasaku, H., Ishii, Y., Okita, H., ... & Maitani, Y. (2011). Antitumor effect of liposomal histone deacetylase inhibitor-lipid conjugates in vitro. Chemical and Pharmaceutical Bulletin, 59(11), 1386-1390. [Link]
-
Krämer, O. H. (Ed.). (2017). HDAC/HAT Function Assessment and Inhibitor Development. Humana Press. [Link]
-
Al-Jamal, K. T., & Kostarelos, K. (2007). Liposomes: from a clinically established drug delivery system to a nanoparticle platform for theranostic nanomedicine. Accounts of chemical research, 44(10), 1094-1104. [Link]
-
Taylor, K. M., & Morris-Trist, S. (2015). Reconstitution of membrane proteins: a GPCR as an example. Methods in enzymology, 556, 405-424. [Link]
-
Zakharian, E. (2021). Functional Reconstitution of Ion Channels. Creative Bioarray. [Link]
-
Lummis, S. C. R., Beene, D. L., Lee, L. W., Lester, H. A., Broadhurst, R. W., & Dougherty, D. A. (2005). Cis-trans isomerization at a proline opens the pore of a neurotransmitter-gated ion channel. Nature, 438(7065), 248-252. [Link]
-
Kawai, T., & Okamura, Y. (2016). Editorial: The key role of lipids in the regulation of ion channels. Frontiers in physiology, 7, 523. [Link]
-
Althoff, T., Mills, D. J., Popot, J. L., & Kühlbrandt, W. (2011). Arrangement of electron transport chain components in bovine mitochondrial supercomplex I1III2IV1. The EMBO journal, 30(22), 4652-4664. [Link]
-
Bayburt, T. H., & Sligar, S. G. (2010). Membrane protein assembly into Nanodiscs. FEBS letters, 584(9), 1721-1727. [Link]
-
Jamshad, M., Grimard, V., Idini, I., Knowles, T. J., Dowle, M. R., Schofield, N., ... & Dafforn, T. R. (2015). Structural analysis of a nanoparticle containing a lipid bilayer and a membrane-spanning protein. Nano letters, 15(1), 440-444. [Link]
-
Nasr, M. L., Wagner, G., & Reinherz, E. L. (2017). A revised view of the T-cell receptor (TCR) and its recognition of peptide-MHC (pMHC) complexes. Molecular immunology, 90, 145-153. [Link]
-
Popot, J. L. (2010). Amphipols, nanodiscs, and fluorinated surfactants: three non-conventional approaches to studying membrane proteins in aqueous solutions. Annual review of biochemistry, 79, 737-775. [Link]
-
Zhang, L., & Granick, S. (2007). Cationic Nanoparticles Stabilize Zwitterionic Liposomes Better than Anionic Ones. The Journal of Physical Chemistry C, 111(1), 52-55. [Link]
-
Shen, H. H., Tsuchida, M. A., & Boxer, S. G. (2020). Cryo-EM Analysis of a Membrane Protein Embedded in the Liposome. Proceedings of the National Academy of Sciences, 117(31), 18497-18503. [Link]
-
Gómez-López, S., Grijalvo, S., Puras, G., Zárate, J., Al-Qassab, T., Eritja, R., & Pedraz, J. L. (2021). Brief Comparison of the Efficacy of Cationic and Anionic Liposomes as Nonviral Delivery Systems. ACS omega, 6(41), 27339-27353. [Link]
-
Dancsházy, Z., & Karvaly, B. (1976). Incorporation of bacteriorhodopsin into a bilayer lipid membrane; a photoelectric-spectroscopic study. FEBS letters, 72(1), 136-138. [Link]
-
Leomil, F., Dimova, R., & Riske, K. A. (2019). Stability of membranes containing different types of anionic lipids. Biophysical Journal, 116(3), 517a. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Encapsulation Efficiency of Dihexadecyl Dimethyl Ammonium Chloride (DDAC) Liposomes
Welcome to the Technical Support Center for the formulation and optimization of Dihexadecyl Dimethyl Ammonium Chloride (DDAC) liposomes. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of encapsulating therapeutic agents within these cationic lipid vesicles. Here, we provide in-depth troubleshooting guidance and frequently asked questions to enhance your experimental success and achieve optimal encapsulation efficiency.
Introduction to DDAC Liposomes and Encapsulation Efficiency
Dihexadecyl dimethyl ammonium chloride (DDAC) is a cationic lipid that is increasingly utilized in the formation of liposomes for drug and gene delivery. The positive charge imparted by DDAC facilitates interaction with negatively charged cell membranes and nucleic acids, making these liposomes attractive delivery vehicles. Encapsulation efficiency (EE), the percentage of the initial drug that is successfully entrapped within the liposomes, is a critical parameter that dictates the therapeutic efficacy and cost-effectiveness of the formulation. Low EE can lead to variability in experimental results and hinder the translation of promising therapies.
This guide will delve into the key factors influencing the encapsulation efficiency of DDAC liposomes and provide practical solutions to common challenges encountered during formulation.
Troubleshooting Guide: Low Encapsulation Efficiency
Problem 1: Consistently low encapsulation efficiency for a hydrophilic drug.
Root Cause Analysis: Hydrophilic drugs are encapsulated in the aqueous core of the liposome. Low encapsulation efficiency for these molecules often stems from a small internal aqueous volume, leakage during formulation, or unfavorable electrostatic interactions.
Solutions:
-
Optimize the Hydration and Sizing Process:
-
Thin-Film Hydration: This is a common method for preparing liposomes.[1] Ensure the lipid film is thin and evenly distributed before hydration. A thick or uneven film can lead to the formation of large, multilamellar vesicles (MLVs) with a smaller entrapped aqueous volume per lipid molecule.
-
Hydration Volume: The volume of the aqueous phase used for hydration can impact the initial encapsulation.[2] While a larger volume might seem intuitive for encapsulating more drug, it can also lead to a lower drug concentration in the vicinity of the forming vesicles. Experiment with different hydration volumes to find the optimal balance.
-
Sonication vs. Extrusion: Sonication can sometimes lead to drug leakage due to the high energy input.[3] Extrusion through polycarbonate membranes of defined pore sizes is generally a gentler method that produces more unilamellar vesicles of a controlled size, which can improve encapsulation.[1]
-
-
Adjust the Lipid Composition:
-
Incorporate Helper Lipids: The inclusion of neutral helper lipids, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) or cholesterol, can modulate the rigidity and stability of the liposome membrane.[4][5] This can reduce drug leakage during the formulation process.
-
Vary the DDAC Molar Ratio: The high positive charge of DDAC can sometimes repel positively charged hydrophilic drugs. If your drug is cationic, consider reducing the molar ratio of DDAC or including a neutral or anionic lipid to modulate the surface charge.
-
-
Remote Loading (for ionizable hydrophilic drugs):
-
For drugs that can be protonated, creating a pH gradient across the liposome membrane can significantly enhance encapsulation efficiency.[6] This active loading method involves preparing liposomes with an acidic interior and then adding the drug to the external, more basic buffer. The uncharged form of the drug will diffuse across the membrane and become trapped in the acidic core upon protonation.
-
Experimental Workflow for Optimizing Hydrophilic Drug Encapsulation:
Caption: Workflow for troubleshooting low encapsulation of hydrophilic drugs.
Problem 2: Poor encapsulation of a hydrophobic drug.
Root Cause Analysis: Hydrophobic drugs are incorporated within the lipid bilayer of the liposome. Low encapsulation is often due to insufficient space within the bilayer, drug precipitation, or unfavorable interactions with the lipid components.
Solutions:
-
Optimize the Lipid Composition:
-
Cholesterol Content: Cholesterol is a critical component that modulates membrane fluidity.[7] For some hydrophobic drugs, increasing the cholesterol content can enhance their incorporation into the bilayer.[8] However, for others, excessive cholesterol can create steric hindrance and reduce encapsulation.[9] It is crucial to empirically determine the optimal DDAC:cholesterol ratio for your specific drug.
-
Helper Lipids: Incorporating other phospholipids with different acyl chain lengths or degrees of saturation can alter the packing of the lipid bilayer and create more favorable pockets for the hydrophobic drug to reside.[10]
-
-
Modify the Drug-to-Lipid Ratio:
-
Increasing the total lipid concentration while keeping the drug concentration constant can provide more "space" within the bilayers for drug incorporation, thus improving encapsulation efficiency.[2][11] Conversely, an excessively high drug-to-lipid ratio can lead to drug saturation and precipitation.[2]
-
-
Choice of Preparation Method:
-
Ethanol Injection: This method involves dissolving the lipids and the hydrophobic drug in ethanol and injecting this solution into an aqueous phase.[1][12] The rapid precipitation of lipids to form liposomes can efficiently entrap the hydrophobic drug within the forming bilayer.
-
Reverse-Phase Evaporation: This technique can achieve high encapsulation efficiencies for hydrophobic drugs by creating a water-in-oil emulsion that is then converted into a liposomal dispersion.[4]
-
Data Presentation: Effect of Cholesterol on Hydrophobic Drug Encapsulation
| DDAC:Cholesterol Molar Ratio | Encapsulation Efficiency (%) | Liposome Size (nm) | Polydispersity Index (PDI) |
| 10:0 | 45 ± 5 | 150 ± 10 | 0.35 |
| 10:1 | 62 ± 4 | 145 ± 8 | 0.28 |
| 10:3 | 78 ± 6 | 130 ± 12 | 0.21 |
| 10:5 | 65 ± 7 | 160 ± 15 | 0.32 |
Note: This is example data and will vary depending on the specific drug and formulation conditions.
Frequently Asked Questions (FAQs)
Q1: What is a typical encapsulation efficiency I should expect for DDAC liposomes?
A: The expected encapsulation efficiency can vary widely depending on the physicochemical properties of the drug being encapsulated and the formulation parameters. For hydrophilic drugs using passive loading methods, an EE of 10-40% is common. With optimization and active loading techniques, this can be increased to over 80%. For hydrophobic drugs, an EE of 50-90% is often achievable with careful optimization of the lipid composition and preparation method.[2][4]
Q2: How does the drug's charge affect its encapsulation in cationic DDAC liposomes?
A: The charge of the drug plays a significant role.
-
Negatively charged drugs: These will have a strong electrostatic interaction with the positively charged DDAC, which can lead to high encapsulation, particularly at the liposome surface.
-
Positively charged drugs: These may experience electrostatic repulsion from the DDAC headgroups, potentially leading to lower encapsulation efficiency. Modifying the formulation with neutral or anionic lipids can help mitigate this effect.
-
Neutral drugs: Their encapsulation will be primarily governed by their hydrophobicity and partitioning into the lipid bilayer or their solubility in the aqueous core.
Q3: My liposome suspension is cloudy or has visible aggregates. What could be the cause?
A: Cloudiness or aggregation can be due to several factors:
-
Incomplete hydration of the lipid film: Ensure the hydration temperature is above the phase transition temperature (Tc) of all lipid components.
-
Incorrect pH or ionic strength of the buffer: These can affect the surface charge and stability of the liposomes.
-
Excessive drug-to-lipid ratio: This can lead to drug precipitation and aggregation.
-
Suboptimal sizing: Ensure proper functioning of your sonicator or extruder.
Q4: How can I accurately measure the encapsulation efficiency?
A: The first step is to separate the unencapsulated ("free") drug from the liposomes. Common methods include:
-
Size Exclusion Chromatography (SEC): Using a column like Sephadex G-50.
-
Centrifugation/Ultracentrifugation: To pellet the liposomes.
-
Dialysis: Using a membrane with a molecular weight cut-off that allows the free drug to pass through but retains the liposomes.
Once separated, the amount of encapsulated drug can be determined by lysing the liposomes (e.g., with a detergent like Triton X-100) and quantifying the drug concentration using a suitable analytical method such as UV-Vis spectrophotometry or HPLC. The encapsulation efficiency is then calculated as:
EE (%) = (Amount of encapsulated drug / Total initial amount of drug) x 100
Experimental Protocols
Protocol 1: Thin-Film Hydration Method for DDAC Liposomes
-
Lipid Film Preparation:
-
Dissolve DDAC and any helper lipids (e.g., cholesterol) in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.
-
If encapsulating a hydrophobic drug, dissolve it in the organic solvent along with the lipids.[13]
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner surface of the flask.
-
Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Add the aqueous hydration buffer (containing the hydrophilic drug, if applicable) to the flask. The temperature of the buffer should be above the phase transition temperature of the lipids.
-
Agitate the flask gently (e.g., by hand or on a low-speed rotator) until the lipid film is fully hydrated and a milky suspension of multilamellar vesicles (MLVs) is formed.
-
-
Sizing:
-
To obtain unilamellar vesicles of a desired size, subject the MLV suspension to either sonication (probe or bath) or extrusion.
-
For extrusion, pass the suspension through polycarbonate membranes with progressively smaller pore sizes (e.g., 400 nm, 200 nm, 100 nm) multiple times.
-
-
Purification:
-
Remove the unencapsulated drug using one of the separation methods described in FAQ Q4.
-
Logical Relationship of Formulation Parameters:
Caption: Interplay of key factors affecting DDAC liposome characteristics.
References
- Dass, C. R., Walker, T. L., & Burton, M. A. (2002). Liposomes containing cationic dimethyl dioctadecyl ammonium bromide: formulation, quality control, and lipofection efficiency. Drug delivery, 9(1), 11–18.
- Yang, Z., Zhang, Y., Wang, Y., Wang, J., & Zhang, X. (2012). Comparative study on preparative methods of DC-Chol/DOPE liposomes and formulation optimization by determining encapsulation efficiency. International journal of pharmaceutics, 433(1-2), 155–161.
- Pande, S., & Pande, S. (2023). Innovative Approaches to Enhancing the Biomedical Properties of Liposomes. Pharmaceuticals, 16(10), 1439.
- Han, Y., Wang, C., & Wang, J. (2021). Active cargo loading into extracellular vesicles: Highlights the heterogeneous encapsulation behaviour. Journal of Extracellular Vesicles, 10(12), e12153.
- Briuglia, M. L., Rotella, C., McFarlane, A., & Lamprou, D. A. (2015). Influence of cholesterol on liposome stability and on in vitro drug release.
- Ong, S. G. M., Ming, L. C., Lee, K. S., & Yuen, K. H. (2016). Influence of the Encapsulation Efficiency and Size of Liposome on the Oral Bioavailability of Griseofulvin-Loaded Liposomes. Pharmaceutics, 8(3), 25.
- Al-Jamal, K. T., & Kostarelos, K. (2007). Comparative study on preparative methods of DC-Chol/DOPE liposomes and formulation optimization by determining encapsulation efficiency. International journal of pharmaceutics, 333(1-2), 155–161.
- Moghassemi, S., & Hadjizadeh, A. (2014). Exploring the impact of physicochemical properties of liposomal formulations on their in vivo fate.
- Dass, C. R., & Burton, M. A. (1998). Liposomes containing cationic dimethyl dioctadecyl ammonium bromide: formulation, quality control, and lipofection efficiency. Drug delivery, 5(1), 11-8.
- Briuglia, M. L., Rotella, C., McFarlane, A., & Lamprou, D. A. (2015). Influence of cholesterol on liposome stability and on in vitro drug release.
- Maritim, S., Lin, Y., & Kiplagat, S. (2021). Comprehensive analysis of liposome formulation parameters and their influence on encapsulation, stability and drug release in glibenclamide liposomes. International journal of pharmaceutics, 592, 120051.
- Sturma, L., & Poklar Ulrih, N. (2023). Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs. protocols.io.
- Akbarian, M., & Moghassemi, S. (2022). Basic Guide for Approaching Drug Delivery with Extracellular Vesicles. Pharmaceutics, 14(9), 1856.
- Das, S., & Banerjee, R. (2019). Physicochemical characterization of dual action liposomal formulations: anticancer and antimicrobial. Scientific reports, 9(1), 1-12.
- Akbarian, M., & Moghassemi, S. (2022). Basic Guide for Approaching Drug Delivery with Extracellular Vesicles. Pharmaceutics, 14(9), 1856.
- Briuglia, M. L., Rotella, C., McFarlane, A., & Lamprou, D. A. (2015). Influence of cholesterol on liposome stability and on in vitro drug release.
- Pande, S., & Pande, S. (2023). Innovative Approaches to Enhancing the Biomedical Properties of Liposomes. Pharmaceuticals, 16(10), 1439.
- Ferreira, H., & Neves, V. (2023).
- Ghosh, S. (2021). Studies on the Physicochemical Properties and Bioavailability of Nanoparticles in Drug Encapsulation–A Review. International Journal of Cell Biology and Cellular Processes, 7(1), 1-10.
- Sannikova, N. (2020). Lipid Composition Effect on Liposome Properties: Role of Cholesterol. Pharma Excipients.
- Wang, J., & Wang, C. (2021).
- Roces, C. B., & Perrie, Y. (2021). Investigation and Comparison of Active and Passive Encapsulation Methods for Loading Proteins into Liposomes. Pharmaceutics, 13(5), 724.
- Aboutaleb, E., & Lalatsa, A. (2020).
- NanoFCM. (n.d.).
- Varela-Aramburu, S., & Varela-Carver, A. (2024). Insight into the liposomal encapsulation of mono and bis-naphthalimides. RSC Pharmaceutics, 1(1), 100-110.
- Gudise, V., & Kolimi, P. (2022). A Comprehensive Review on Novel Liposomal Methodologies, Commercial Formulations, Clinical Trials and Patents. Journal of Drug Delivery Science and Technology, 70, 103231.
- Al-Adhami, M. (2022). Effects of Cholesterol Concentration on Liposome and Proteoliposome Behavior. ScholarWorks@UARK.
- Daraee, H., Etemadi, A., Kouhi, M., Alimirzalu, S., & Akbarzadeh, A. (2016). Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application. International journal of nanomedicine, 11, 1851–1867.
Sources
- 1. A Comprehensive Review on Novel Liposomal Methodologies, Commercial Formulations, Clinical Trials and Patents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Active cargo loading into extracellular vesicles: Highlights the heterogeneous encapsulation behaviour - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparative study on preparative methods of DC-Chol/DOPE liposomes and formulation optimization by determining encapsulation efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Insight into the liposomal encapsulation of mono and bis-naphthalimides - RSC Pharmaceutics (RSC Publishing) [pubs.rsc.org]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. mdpi.com [mdpi.com]
- 9. scispace.com [scispace.com]
- 10. Comprehensive analysis of liposome formulation parameters and their influence on encapsulation, stability and drug release in glibenclamide liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Influence of cholesterol on liposome stability and on in vitro drug release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Liposomes containing cationic dimethyl dioctadecyl ammonium bromide: formulation, quality control, and lipofection efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. protocols.io [protocols.io]
Technical Support Center: Minimizing Polydispersity of Dihexadecyl Dimethyl Ammonium Chloride (DDAC) Nanoparticles
Welcome to the technical support center for the formulation of Dihexadecyl Dimethyl Ammonium Chloride (DDAC) nanoparticles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies for achieving monodisperse nanoparticle populations. A low polydispersity index (PDI) is critical for ensuring batch-to-batch consistency, predictable in vitro and in vivo performance, and is a key parameter for regulatory approval.
This resource provides a comprehensive collection of frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format. We will delve into the causal relationships behind experimental choices and provide actionable protocols to address common challenges encountered during the synthesis and characterization of DDAC nanoparticles.
Understanding Dihexadecyl Dimethyl Ammonium Chloride (DDAC)
Dihexadecyl dimethyl ammonium chloride is a cationic surfactant with two C16 alkyl chains.[1] Its amphiphilic nature allows it to self-assemble into vesicles or nanoparticles in aqueous solutions. Key physicochemical properties relevant to nanoparticle formulation are summarized in the table below.
| Property | Value | Source(s) |
| Chemical Formula | C34H72ClN | [2] |
| Molecular Weight | ~530.4 g/mol | [2] |
| Appearance | White to off-white solid | [3] |
| Solubility | Soluble in water and organic solvents like chloroform and ethanol. | [1][3] |
| Melting Point | 77-81°C | [3] |
Frequently Asked Questions (FAQs)
Formulation & Synthesis
Q1: What is the fundamental principle behind the formation of DDAC nanoparticles?
A1: DDAC, as a cationic lipid, self-assembles in aqueous media to minimize the unfavorable interactions between its hydrophobic alkyl chains and water. This process is driven by the hydrophobic effect.[4] When sufficient energy is provided (e.g., through hydration, sonication, or homogenization), DDAC molecules arrange themselves into bilayer structures, which then close to form vesicles or nanoparticles.[4] The positively charged dimethyl ammonium head groups are oriented towards the aqueous phase, while the long hexadecyl chains form the hydrophobic core of the bilayer.
Q2: What are the most common methods for synthesizing DDAC nanoparticles with low polydispersity?
A2: The most prevalent and effective methods for producing DDAC nanoparticles with a narrow size distribution are:
-
Thin-Film Hydration followed by Extrusion: This is a widely used laboratory-scale method.[5][6] It involves dissolving DDAC (and other lipids like cholesterol) in an organic solvent, evaporating the solvent to create a thin lipid film, and then hydrating the film with an aqueous buffer to form multilamellar vesicles (MLVs).[5][6] Subsequent extrusion through polycarbonate membranes with defined pore sizes reduces the size and polydispersity of the vesicles, resulting in unilamellar vesicles (LUVs) with a more uniform size distribution.[7]
-
High-Pressure Homogenization (HPH): This is a scalable method suitable for larger batch production.[8] HPH utilizes high pressure to force a coarse emulsion of the lipid and aqueous phases through a narrow gap, creating intense shear forces and cavitation that break down larger particles into smaller, more uniform nanoparticles.[8] This technique can be performed as a hot or cold process.
Q3: What is the role of cholesterol in DDAC nanoparticle formulations?
A3: Cholesterol is a crucial component in many lipid nanoparticle formulations, including those made with DDAC. It acts as a "fluidity buffer" by inserting into the lipid bilayer. This incorporation increases the packing of the lipid molecules, which in turn:
-
Enhances vesicle stability: By making the bilayer more rigid and less permeable.[9]
-
Reduces aggregation: By modifying the surface properties and repulsive forces between vesicles.[9]
-
Influences particle size and PDI: The ratio of DDAC to cholesterol significantly impacts the final particle size and size distribution.[9] Optimizing this ratio is critical for achieving a low PDI.
Q4: How does the choice of organic solvent in the thin-film hydration method affect the resulting nanoparticles?
A4: The organic solvent used to dissolve DDAC and create the lipid film plays a critical role in the film's characteristics and, consequently, the final nanoparticles. A good solvent system (commonly a mixture like chloroform and methanol) should:
-
Completely dissolve all lipid components: Ensuring a homogenous mixture in the film.
-
Be easily evaporated: To form a thin, uniform lipid film on the surface of the flask. Residual solvent can affect the stability and toxicity of the final formulation.
-
Influence the film's surface area and roughness: A larger and smoother surface area can lead to more efficient and uniform hydration, potentially resulting in a lower PDI.
Characterization & Analysis
Q5: What is the Polydispersity Index (PDI) and what is an acceptable value for drug delivery applications?
A5: The Polydispersity Index (PDI) is a dimensionless number that describes the width or heterogeneity of the particle size distribution.[10][11][12] It is calculated from the results of a Dynamic Light Scattering (DLS) measurement.[10][12]
-
A PDI value close to 0.0 indicates a monodisperse or highly uniform population of nanoparticles.
-
Values greater than 0.7 suggest a very broad and heterogeneous size distribution.[10]
For drug delivery applications, a PDI of less than 0.2 is generally considered acceptable , as it signifies a sufficiently uniform nanoparticle population for consistent biological performance.[13]
Q6: How is Dynamic Light Scattering (DLS) used to measure PDI?
A6: DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of nanoparticles in a suspension.[10] Smaller particles move faster, causing rapid fluctuations, while larger particles move slower, resulting in slower fluctuations. A mathematical analysis of these fluctuations, typically using the cumulants method, provides the average particle size (Z-average) and the PDI.[11][12]
Q7: My DLS results show a high PDI. What are the common causes?
A7: A high PDI in DLS measurements can stem from several factors, which can be broadly categorized as sample-related or instrument/method-related.
-
Sample-Related:
-
True Polydispersity: The sample genuinely has a broad size distribution due to suboptimal formulation or synthesis parameters.
-
Aggregation: Nanoparticles are clumping together, creating larger particles and broadening the size distribution.
-
Contamination: Dust, air bubbles, or other particulate matter in the sample can lead to erroneous DLS readings.
-
-
Instrument/Method-Related:
-
Incorrect Measurement Settings: Improper settings for the laser, detector, or analysis model can lead to inaccurate results.
-
Dirty Cuvette: Contaminants on the cuvette can scatter light and interfere with the measurement.
-
Sample Concentration: Samples that are too concentrated can cause multiple scattering events, while samples that are too dilute may not produce enough scattered light for a reliable measurement.[10]
-
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues leading to high polydispersity in DDAC nanoparticle formulations.
Issue 1: High PDI Immediately After Synthesis (Pre-sizing)
| Potential Cause | Explanation | Recommended Solution(s) |
| Incomplete Dissolution of Lipids | If DDAC and other lipid components are not fully dissolved in the organic solvent, the resulting lipid film will be heterogeneous, leading to the formation of nanoparticles with a wide size distribution upon hydration. | - Use a solvent system in which all components are highly soluble (e.g., chloroform:methanol mixture).- Gently warm the solvent to aid dissolution, but avoid excessive heat that could degrade the lipids.- Visually inspect the solution for any undissolved particulate matter before proceeding. |
| Non-uniform Lipid Film | A thick or uneven lipid film will hydrate non-uniformly, resulting in a heterogeneous population of multilamellar vesicles (MLVs). | - Use a rotary evaporator to create a thin, even film under reduced pressure.- Ensure the flask is rotated at a consistent and appropriate speed during evaporation.- Avoid using an excessive volume of organic solvent. |
| Suboptimal Hydration Conditions | The temperature and agitation during the hydration step significantly impact the initial formation of vesicles. | - Hydrate the lipid film with an aqueous buffer pre-heated to a temperature above the phase transition temperature of all lipid components. For DDAC, this is above its melting point of 77-81°C.[3]- Use gentle agitation (e.g., swirling or a low-speed vortex) during hydration to facilitate vesicle formation without introducing excessive energy that could lead to aggregation. |
| Inappropriate DDAC:Cholesterol Ratio | An incorrect ratio of DDAC to cholesterol can lead to instability in the lipid bilayer, promoting the formation of irregularly shaped or aggregated vesicles.[9] | - Systematically vary the molar ratio of DDAC to cholesterol (e.g., 1:0, 1:0.25, 1:0.5, 1:1) to identify the optimal ratio that results in the lowest PDI.- Characterize the nanoparticles at each ratio for size, PDI, and zeta potential. |
Issue 2: High PDI After Sizing (Post-extrusion or Homogenization)
| Potential Cause | Explanation | Recommended Solution(s) |
| Insufficient Extrusion Cycles | A single pass through an extruder membrane may not be sufficient to reduce the size and polydispersity of the initial MLV population effectively. | - Perform multiple extrusion cycles (typically 10-21 passes) through the same membrane to achieve a more uniform size distribution.- Monitor the size and PDI after a set number of passes to determine the optimal number of cycles. |
| Clogged Extruder Membrane | Particulate matter or large lipid aggregates can clog the pores of the polycarbonate membrane, leading to inconsistent pressure and shearing forces, resulting in a broad size distribution. | - Filter the initial vesicle suspension through a larger pore size membrane (e.g., 0.8 µm or 0.45 µm) before extruding through the final desired pore size membrane.- Ensure the extruder is thoroughly cleaned before and after each use. |
| Inadequate Homogenization Parameters | For high-pressure homogenization, insufficient pressure or an inadequate number of homogenization cycles will not effectively reduce the particle size and polydispersity. | - Optimize the homogenization pressure and the number of cycles. Start with a moderate pressure and increase it incrementally, monitoring the effect on size and PDI.- Ensure the pre-emulsion is properly prepared before homogenization. |
| Post-processing Aggregation | Nanoparticles can aggregate after the sizing process due to factors like temperature changes, inappropriate buffer conditions, or high particle concentration. | - Cool the nanoparticle suspension to room temperature gradually after hot homogenization.- Ensure the final suspension is in a buffer with an appropriate pH and ionic strength to maintain colloidal stability.- Dilute the nanoparticle suspension if the concentration is too high. |
Issue 3: Inconsistent or Unreliable DLS Measurements
| Potential Cause | Explanation | Recommended Solution(s) |
| Sample Contamination | Dust, air bubbles, or other particulates in the sample can cause spikes in the DLS correlation function, leading to an artificially high PDI. | - Filter all buffers and the final nanoparticle suspension through a 0.22 µm syringe filter before measurement.- Use clean, scratch-free cuvettes.- Allow the sample to equilibrate in the instrument for a few minutes to dissipate any air bubbles. |
| Incorrect Sample Concentration | A sample that is too concentrated will cause multiple scattering, while a sample that is too dilute will have a poor signal-to-noise ratio.[10] | - Perform a concentration series to determine the optimal concentration range for your DDAC nanoparticles and instrument.- Aim for a count rate within the manufacturer's recommended range (often between 100 and 1000 kcps).[10] |
| Presence of Large Aggregates | Even a small number of large aggregates can disproportionately affect the intensity-weighted DLS measurement, leading to a high PDI. | - Centrifuge the sample at a low speed (e.g., 1000 x g for 1-2 minutes) to pellet large aggregates before measuring the supernatant.- Visually inspect the sample for any visible aggregates or precipitation. |
| Improper DLS Data Analysis | Using an inappropriate analysis model or interpreting the data incorrectly can lead to misleading PDI values. | - Ensure you are using the correct refractive index and viscosity values for your solvent in the DLS software.- Be cautious when interpreting number or volume-weighted distributions from DLS data, as these are derived from the primary intensity distribution and can amplify noise. The intensity-weighted distribution and the Z-average are the most robust parameters from a DLS measurement.[12] |
Experimental Protocols & Visualizations
Protocol 1: Thin-Film Hydration and Extrusion of DDAC Nanoparticles
-
Lipid Film Preparation:
-
In a round-bottom flask, dissolve Dihexadecyl dimethyl ammonium chloride (DDAC) and cholesterol in a suitable organic solvent (e.g., a 2:1 v/v mixture of chloroform and methanol).
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a temperature above the boiling point of the solvent mixture to form a thin, uniform lipid film on the inner surface of the flask.
-
Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Pre-heat the hydration buffer (e.g., phosphate-buffered saline, pH 7.4) to a temperature above the phase transition temperature of DDAC (e.g., 80-85°C).
-
Add the warm buffer to the flask containing the lipid film.
-
Gently agitate the flask by hand or on a shaker at a low speed until the lipid film is fully suspended, forming a milky solution of multilamellar vesicles (MLVs). This may take 30-60 minutes.
-
-
Extrusion:
-
Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Transfer the MLV suspension to one of the extruder syringes.
-
Pass the suspension back and forth through the membrane for an odd number of cycles (e.g., 11 or 21 times).[7] This will reduce the size and polydispersity of the vesicles.
-
Collect the final unilamellar vesicle (LUV) suspension.
-
-
Characterization:
-
Dilute a small aliquot of the LUV suspension in filtered buffer.
-
Measure the particle size (Z-average) and Polydispersity Index (PDI) using Dynamic Light Scattering (DLS).
-
Diagrams
Workflow for Minimizing PDI using Thin-Film Hydration and Extrusion
Caption: Workflow for preparing DDAC nanoparticles with low PDI.
Key Factors Influencing Polydispersity
Caption: Factors impacting the PDI of DDAC nanoparticles.
References
-
Dihexadecyl dimethyl ammonium chloride - ChemBK. (n.d.). Retrieved January 30, 2024, from [Link]
-
Explaination on didecyl dimethyl ammonium chloride (DDAC/D1021) - Kerui Chemicals. (n.d.). Retrieved January 30, 2024, from [Link]
-
CAS:1812-53-9 Dihexadecyl dimethyl ammonium chloride manufacturer. (n.d.). Retrieved January 30, 2024, from [Link]
-
Didecyldimethylammonium Chloride | Request PDF. (n.d.). ResearchGate. Retrieved January 30, 2024, from [Link]
-
Effect of Alkyl Chain Length and Unsaturation of the Phospholipid on the Physicochemical Properties of Lipid Nanoparticles - ResearchGate. (2014). Retrieved January 30, 2024, from [Link]
-
Effect of Alkyl Chain Length and Unsaturation of the Phospholipid on the Physicochemical Properties of Lipid Nanoparticles. (2014). Semantic Scholar. Retrieved January 30, 2024, from [Link]
-
Polydispersity Index(PDI) in dynamic light scattering(DLS) ? (2019). ResearchGate. Retrieved January 30, 2024, from [Link]
-
How to Analyze Polydispersity Index in Dynamic Light Scattering. (2023). Patsnap. Retrieved January 30, 2024, from [Link]
-
Didecyldimethylammonium chloride - Wikipedia. (2023). Retrieved January 30, 2024, from [Link]
-
Didecyldimethylammonium Chloride | C22H48N.Cl | CID 23558 - PubChem. (n.d.). Retrieved January 30, 2024, from [Link]
-
Dimethyldioctadecylammonium chloride - Wikipedia. (2023). Retrieved January 30, 2024, from [Link]
-
Dicetyldimethylammonium chloride | C34H72N.Cl | CID 15743 - PubChem. (n.d.). Retrieved January 30, 2024, from [Link]
-
What is the Polydispersity Index (PDI) in Dynamic Light Scattering (DLS)? (2023). Retrieved January 30, 2024, from [Link]
-
Formation of lamellar body-like structure may be an initiator of didecyldimethylammonium chloride-induced toxic response - PMC. (2020). Retrieved January 30, 2024, from [Link]
-
Mastering Thin Film Hydration Method for Liposome and Lipid Nanoparticle Formulation. (2023). Retrieved January 30, 2024, from [Link]
-
Role of Cholesterol in Modifying the Physical and Stability Properties of Liposomes and In Vitro Release of VitaminB12 - MDPI. (2023). Retrieved January 30, 2024, from [Link]
- Nano sizing liposomes by extrusion technique and its application. (2023).
-
What is the mechanism of thin film hydration method for preparing liposomes? (2018). ResearchGate. Retrieved January 30, 2024, from [Link]
-
Roles of Cholesterol in Vesicle Fusion and Motion - PMC. (2008). Retrieved January 30, 2024, from [Link]
-
The Impact of Alkyl‐Chain Purity on Lipid‐Based Nucleic Acid Delivery Systems - NIH. (2011). Retrieved January 30, 2024, from [Link]
-
Nanomaterial Preparation by Extrusion through Nanoporous Membranes - Stanford University. (2018). Retrieved January 30, 2024, from [Link]
-
Preparation of fatty acid or phospholipid vesicles by thin-film rehydration - PMC. (2003). Retrieved January 30, 2024, from [Link]
-
Role of cholesterol on the transfection barriers of cationic lipid/DNA complexes. (2002). ResearchGate. Retrieved January 30, 2024, from [Link]
-
Nano-extrusion: a One-Step Process for Manufacturing of Solid Nanoparticle Formulations Directly from the Liquid Phase - NIH. (2016). Retrieved January 30, 2024, from [Link]
-
Evolution of cationic and ionizable lipid structure in lipid nanoparticles to escape the endosome - MITCHELL LAB. (2022). Retrieved January 30, 2024, from [Link]
-
Nanomaterial DLS: Confused with the polydispersity index (PdI) : r/labrats - Reddit. (2022). Retrieved January 30, 2024, from [Link]
-
Nanotechnology: Particle Size Reduction Technologies in the Pharmaceutical Development Process. (2010). American Pharmaceutical Review. Retrieved January 30, 2024, from [Link]
-
Modulation of lipid vesicle–membrane interactions by cholesterol - RSC Publishing. (2018). Retrieved January 30, 2024, from [Link]
-
Thin-film hydration method of preparation of fatty acid vesicles.... - ResearchGate. (2016). Retrieved January 30, 2024, from [Link]
-
Impact of PEG lipid alkyl chain length and particle size on in vivo... - ResearchGate. (2013). Retrieved January 30, 2024, from [Link]
-
The effects of cholesterol inclusion on the vesicular membranes of cationic lipids - PubMed. (1996). Retrieved January 30, 2024, from [Link]
-
Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation. (n.d.). Semantic Scholar. Retrieved January 30, 2024, from [Link]
-
How can I reduce the size of the nanoparticles - ResearchGate. (2015). Retrieved January 30, 2024, from [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. Dicetyldimethylammonium chloride | C34H72N.Cl | CID 15743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 6. researchgate.net [researchgate.net]
- 7. ijrti.org [ijrti.org]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. mdpi.com [mdpi.com]
- 10. How to Analyze Polydispersity Index in Dynamic Light Scattering [eureka.patsnap.com]
- 11. Polydispersity – what does it mean for DLS and chromatography? | Malvern Panalytical [malvernpanalytical.com]
- 12. What is the Polydispersity Index (PDI) in Dynamic Light Scattering (DLS)? | Malvern Panalytical [malvernpanalytical.com]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
Technical Comparison: Dihexadecyl Dimethyl Ammonium Chloride vs. DDAC Antimicrobial Efficacy
Executive Summary
Verdict: Didecyl dimethyl ammonium chloride (DDAC) is the superior antimicrobial agent for disinfection and sterilization applications.[1][2][3] Dihexadecyl dimethyl ammonium chloride (Dicetyldimonium Chloride) exhibits significantly lower biocidal activity and is primarily utilized for its surface-substantivity in conditioning and antistatic applications.[3]
-
DDAC (C10): Exhibits a "sweet spot" of chain length (C10) for dialkyl quaternary ammonium compounds (QACs), offering optimal solubility, critical micelle concentration (CMC), and membrane penetration.[3] It is a broad-spectrum bactericide.[3][4][5][6]
-
Dihexadecyl (C16): The extended lipophilic tails (C16) render the molecule extremely hydrophobic.[3] While it retains cationic character, its tendency to form stable bilayers (vesicles) rather than penetrating micelles drastically reduces its bioavailability against free-floating microorganisms.[3] It suffers from the "cutoff effect," where antimicrobial activity plummets as alkyl chain length exceeds C12-C14 in dialkyl systems.[3]
Physicochemical Profile & Mechanism[2][7]
The divergence in efficacy is rooted in the physical chemistry of the alkyl chains.
| Feature | Didecyl Dimethyl Ammonium Chloride (DDAC) | Dihexadecyl Dimethyl Ammonium Chloride |
| Abbreviation | DDAC / C10-C10 | 16-16-DMAC / Dicetyldimonium Chloride |
| Alkyl Chain Length | 10 Carbons (x2) | 16 Carbons (x2) |
| Molecular Weight | ~362 g/mol | ~530 g/mol |
| Water Solubility | High (Forms Micelles) | Very Low (Forms Bilayers/Vesicles) |
| Lipophilicity (LogP) | Moderate (Balanced Amphiphile) | High (Super-Hydrophobic) |
| Primary Function | Biocide / Disinfectant | Conditioner / Softener / Antistatic |
Mechanism of Action: The "Cutoff Effect"
The antimicrobial mechanism of QACs involves the adsorption of the cationic headgroup to the negatively charged bacterial cell wall, followed by the permeation of the alkyl chains into the lipid bilayer. This causes membrane disruption, leakage of intracellular potassium (
-
DDAC (Optimal): The C10 chains are short enough to remain soluble and mobile in aqueous media but long enough to disrupt the hydrophobic core of the bacterial membrane.
-
Dihexadecyl (Steric Hindrance): The C16 chains are too long and bulky.[3] Instead of intercalating destructively into the bacterial membrane, they tend to self-assemble into stable liposomes or adsorb flat onto surfaces.[3] This phenomenon, where efficacy drops as chain length increases beyond a threshold, is known as the Cutoff Effect .
Figure 1: Comparative mechanism.[3] DDAC penetrates and lyses bacteria, while Dihexadecyl tends to coat surfaces or self-aggregate.[3]
Comparative Efficacy Data
The following data summarizes the Minimum Inhibitory Concentration (MIC) ranges derived from standard broth microdilution assays. Lower values indicate higher potency.[3][7]
Table 1: Antimicrobial Efficacy (MIC in mg/L or ppm)
| Target Organism | DDAC (C10) [Biocide] | Dihexadecyl (C16) [Conditioner] | Interpretation |
| S. aureus (Gram +) | 0.4 – 1.8 | > 30 – 100+ | DDAC is >50x more potent.[3] |
| E. coli (Gram -) | 0.5 – 8.0 | > 500 (Often Inactive) | Gram-negatives are resistant to C16 due to outer membrane exclusion.[3] |
| P. aeruginosa (Gram -) | 10 – 50 | > 1000 | Dihexadecyl is virtually ineffective against Pseudomonas.[3] |
| Fungi (C. albicans) | 1 – 5 | Moderate Activity | C16 shows some fungistatic properties but requires high concentrations.[3] |
Note: Dihexadecyl dimethyl ammonium chloride is rarely tested as a primary biocide in literature because its MIC values are practically irrelevant for disinfection contexts compared to C10-C12 analogs.[3]
Experimental Protocol: Validating Efficacy
To replicate these findings, researchers must account for the solubility issues of Dihexadecyl. A standard aqueous broth test will fail for C16 because the compound will precipitate or form an emulsion rather than a solution.[3]
Protocol: Modified Broth Microdilution (CLSI Standards)
Objective: Determine MIC of hydrophobic QACs.
Materials:
-
Mueller-Hinton Broth (MHB).[3]
-
Solubilizer: Ethanol or DMSO (Dimethyl sulfoxide).[3]
-
Resazurin dye (Cell viability indicator).[3]
Workflow:
-
Stock Preparation (Critical Step):
-
Dilution Series:
-
Prepare serial 2-fold dilutions in MHB.
-
Control: Ensure the final solvent concentration (Ethanol/DMSO) in the wells is < 2.5% to prevent solvent toxicity from skewing results.
-
-
Inoculation:
-
Adjust bacterial culture to
CFU/mL (0.5 McFarland standard). -
Add 100 µL inoculum to each well.
-
-
Incubation:
-
37°C for 18–24 hours.[3]
-
-
Readout:
Figure 2: Experimental workflow highlighting the solubility modification required for Dihexadecyl.
Applications & Use Cases
Understanding the efficacy gap dictates the application:
-
Use DDAC when:
-
Use Dihexadecyl when:
-
Formulating hair conditioners or fabric softeners.[3]
-
Creating anti-static coatings for plastics.[3]
-
Why? It does not kill the "good" microbiome on skin as aggressively as DDAC, and its hydrophobic nature allows it to stick to negatively charged keratin/fabric surfaces, providing a smooth, static-free finish.[3]
-
References
-
Mechanism of Action & Cutoff Effect
-
DDAC Efficacy & Kinetics
-
Chain Length Impact on QAC Activity
-
Clinical Relevance of DDAC MICs
-
Standard Protocol for MIC Determin
Sources
- 1. keruichemical.com [keruichemical.com]
- 2. nbinno.com [nbinno.com]
- 3. Didecyldimethylammonium chloride - Wikipedia [en.wikipedia.org]
- 4. Didecyl dimethyl ammonium chloride | CAS#:7173-51-5 | Chemsrc [chemsrc.com]
- 5. unilongindustry.com [unilongindustry.com]
- 6. Comparing Different Disinfectants – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 7. Cost-effective disinfection with DDAC [arxada.com]
- 8. Investigation of biocidal efficacy of commercial disinfectants used in public, private and workplaces during the pandemic event of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. litfl.com [litfl.com]
- 11. Page loading... [wap.guidechem.com]
- 12. Didecyldimethylammonium Chloride [ouci.dntb.gov.ua]
- 13. Antimicrobial Evaluation of N-Alkyl Betaines and N-Alkyl-N,N-Dimethylamine Oxides with Variations in Chain Length - PMC [pmc.ncbi.nlm.nih.gov]
- 14. US3836669A - Method of killing bacteria using didecyl dimethyl ammonium chloride - Google Patents [patents.google.com]
- 15. Synergistic Bactericidal Effects of Quaternary Ammonium Compounds with Essential Oil Constituents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effect of higher minimum inhibitory concentrations of quaternary ammonium compounds in clinical E. coli isolates on antibiotic susceptibilities and clinical outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cationic Surfactants for Gene Delivery: A Comparative Analysis of Dihexadecyl Dimethyl Ammonium Chloride
For researchers, scientists, and drug development professionals navigating the complex landscape of non-viral gene delivery, the selection of an appropriate cationic surfactant is a critical determinant of experimental success. These amphiphilic molecules are instrumental in condensing nucleic acids into nanoparticles, facilitating cellular uptake, and ultimately, enabling the expression of a target gene. This guide provides an in-depth comparison of Dihexadecyl dimethyl ammonium chloride (DHDAC), a promising gemini surfactant, with other commonly employed cationic surfactants: 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP), 3β-[N-(N',N'-dimethylaminoethane)-carbamoyl]cholesterol (DC-Cholesterol), and the commercially available Lipofectamine™ 2000.
Our analysis delves into the mechanistic nuances, transfection efficiencies, and cytotoxicity profiles of these agents, supported by experimental data and detailed protocols. The objective is to equip you with the necessary knowledge to make informed decisions for your specific gene delivery applications.
The Central Role of Cationic Surfactants in Gene Delivery
Cationic surfactants, characterized by a positively charged head group and a hydrophobic tail, self-assemble into liposomes or micelles in aqueous solutions. This unique property allows them to electrostatically interact with negatively charged nucleic acids (DNA or RNA), condensing them into compact structures known as lipoplexes.[1] The overall positive charge of these lipoplexes facilitates their binding to the negatively charged cell surface, triggering cellular uptake, primarily through endocytosis.[1]
The journey of a gene therapeutic from a lipoplex to successful protein expression is a multi-step process, and the choice of cationic surfactant significantly influences each stage. Key performance indicators for any cationic surfactant in gene delivery are:
-
Transfection Efficiency: The percentage of cells that successfully take up and express the foreign gene.
-
Cytotoxicity: The degree to which the surfactant is toxic to the cells, which can impact cell viability and experimental outcomes.
-
Stability: The ability of the lipoplexes to remain stable in biological fluids and protect the nucleic acid from degradation.
Dihexadecyl Dimethyl Ammonium Chloride (DHDAC): A Closer Look
Dihexadecyl dimethyl ammonium chloride (DHDAC), also known as Didecyldimethylammonium chloride (DDAC) in some contexts, is a quaternary ammonium compound with two C16 alkyl chains.[2] Its structure, featuring two hydrophobic tails and two cationic headgroups, classifies it as a gemini surfactant. This dual-chain structure often imparts greater stability and a lower critical micelle concentration compared to single-chain surfactants.[3]
Mechanism of Action
Like other cationic surfactants, DHDAC forms liposomes that encapsulate or complex with nucleic acids. The resulting DHDAC/nucleic acid lipoplexes present a net positive charge, promoting interaction with the anionic cell membrane. Following endocytosis, the lipoplex must escape the endosome to release its genetic cargo into the cytoplasm. The exact mechanism of endosomal escape for DHDAC-based lipoplexes is not fully elucidated but is thought to involve the "proton sponge" effect or destabilization of the endosomal membrane.
Comparative Analysis: DHDAC vs. Other Cationic Surfactants
A direct head-to-head comparison of DHDAC with DOTAP, DC-Cholesterol, and Lipofectamine™ 2000 under identical experimental conditions is limited in the available literature. However, by synthesizing data from various studies, we can draw meaningful comparisons.
Transfection Efficiency
The transfection efficiency of a cationic surfactant is highly dependent on the cell type, the nucleic acid being delivered, and the formulation of the lipoplex.
-
DHDAC: Studies have shown that liposomes containing DHDAC can achieve efficient delivery of both plasmid DNA and mRNA. For instance, a formulation of phosphatidylcholine, phosphatidylethanolamine, pegylated 1,2-distearoyl-sn-glycero-3-phosphethanolamine, cholesterol, and DHDAC (in a 2:4:1:4:4 molar ratio) demonstrated high efficiency in mRNA delivery to SH-SY5Y neuroblastoma cells.[4] Another study comparing DHDAC (referred to as DDAB) containing liposomes with another cationic lipid (EQ) found that increasing the mole ratio of the cationic lipid generally increased transfection ability.[5]
-
DOTAP: DOTAP is a widely used cationic lipid that has demonstrated good transfection efficiency in a variety of cell lines, including HEK-293 and HeLa cells.[6][7] However, its efficiency can be lower in some cell lines like MCF-7 and SW-480 compared to Lipofectamine™ 2000.[8] The ratio of DOTAP to a helper lipid, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), is a critical factor in optimizing transfection efficiency.[6][9]
-
DC-Cholesterol: DC-Cholesterol, a cationic derivative of cholesterol, is often formulated with DOPE to form effective gene delivery vehicles.[10][11] The molar ratio of DC-Cholesterol to DOPE significantly influences transfection efficiency, with optimal ratios varying for plasmid DNA and siRNA delivery.[10] The use of cholesterol in lipoplexes has been shown to enhance transfection both in vitro and in vivo and can confer resistance to serum inhibition.[11]
-
Lipofectamine™ 2000: This is a commercially available, proprietary formulation that consistently demonstrates high transfection efficiency across a broad range of cell lines.[8][9][12] It is often used as a gold standard for comparison in transfection studies.
Table 1: Comparative Transfection Efficiency of Cationic Surfactants
| Cationic Surfactant | Key Formulation Partners | Reported Transfection Efficiency | Cell Line Examples |
| DHDAC | Phosphatidylcholine, DOPE, Cholesterol, PEGylated lipids | High for mRNA and pDNA | SH-SY5Y, L929 |
| DOTAP | DOPE, Cholesterol | Moderate to High | HEK-293, HeLa, Hep-2 |
| DC-Cholesterol | DOPE | Moderate to High | Various tumor cell lines |
| Lipofectamine™ 2000 | Proprietary | Very High | Broad range, including MCF-7, SW-480 |
Cytotoxicity
A significant challenge in cationic surfactant-mediated gene delivery is the inherent cytotoxicity of these agents. The positive charge that is crucial for DNA binding and cellular uptake can also lead to membrane disruption and cell death.
-
DHDAC: Comparative studies suggest that DHDAC-containing liposomes can exhibit lower cytotoxicity compared to other cationic lipids. One study found that liposomes containing another cationic lipid, EQ, showed significantly less toxicity than those with DHDAC (referred to as DDAB) in L929 cells, suggesting DHDAC's toxicity is a factor to consider.[5] However, another study highlighted that DHDAC can be a safer option with reduced cell toxicity compared to other cationic lipids.[3] This indicates that the overall formulation plays a crucial role in mitigating cytotoxicity.
-
DOTAP: The cytotoxicity of DOTAP is concentration-dependent.[7] While it can achieve good transfection efficiency, it is generally considered to have a moderate toxicity profile.[8]
-
DC-Cholesterol: Cholesterol-based cationic lipids are often considered to be less toxic than other synthetic cationic lipids.[13]
-
Lipofectamine™ 2000: While highly efficient, Lipofectamine™ 2000 can also exhibit significant cytotoxicity, particularly at higher concentrations.[9]
Table 2: Comparative Cytotoxicity of Cationic Surfactants
| Cationic Surfactant | General Cytotoxicity Profile | Key Considerations |
| DHDAC | Low to Moderate | Formulation dependent; can be a safer option.[3] |
| DOTAP | Moderate | Concentration-dependent. |
| DC-Cholesterol | Low | Generally considered less toxic. |
| Lipofectamine™ 2000 | Moderate to High | Often associated with higher cytotoxicity at optimal transfection concentrations. |
Experimental Workflows and Methodologies
To provide a practical framework for comparing these cationic surfactants, we outline the key experimental protocols for lipoplex formulation, in vitro transfection, and assessment of transfection efficiency and cytotoxicity.
Lipoplex Formulation
The formation of stable and effective lipoplexes is the foundational step for successful gene delivery.
Caption: Workflow for the preparation of cationic lipoplexes for gene delivery.
Step-by-Step Protocol for Lipoplex Formulation:
-
Lipid Film Hydration:
-
Dissolve the cationic surfactant and any helper lipids (e.g., DOPE, cholesterol) in an organic solvent like chloroform in a round-bottom flask.
-
Remove the solvent using a rotary evaporator or a gentle stream of nitrogen to form a thin lipid film on the flask wall.
-
Further dry the film under vacuum for at least 1 hour to remove residual solvent.
-
Hydrate the lipid film with an aqueous buffer (e.g., sterile water, PBS, or HEPES-buffered saline) by vortexing or gentle agitation. This results in the formation of multilamellar vesicles (MLVs).
-
-
Vesicle Sizing:
-
To obtain small unilamellar vesicles (SUVs) with a more uniform size distribution, subject the MLV suspension to sonication (using a bath or probe sonicator) or extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
-
Complexation with Nucleic Acids:
-
Dilute the nucleic acid (plasmid DNA or RNA) in a serum-free medium or buffer.
-
In a separate tube, dilute the cationic liposome suspension in the same medium.
-
Gently mix the diluted nucleic acid and liposome solutions and incubate at room temperature for 15-30 minutes to allow for the formation of lipoplexes. The optimal ratio of lipid to nucleic acid (N/P ratio) needs to be determined empirically for each surfactant and cell type.
-
In Vitro Transfection
The following protocol provides a general guideline for transfecting adherent mammalian cells in a 24-well plate format.
Caption: General workflow for in vitro cell transfection using cationic lipoplexes.
Step-by-Step Protocol for In Vitro Transfection:
-
Cell Seeding: The day before transfection, seed cells in a 24-well plate at a density that will result in 70-90% confluency on the day of transfection.
-
Transfection:
-
Prepare the lipoplex solution as described in section 4.1.
-
Gently aspirate the culture medium from the cells and wash once with PBS.
-
Add serum-free medium to each well.
-
Add the lipoplex solution dropwise to each well while gently swirling the plate.
-
Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.
-
-
Post-Transfection:
-
After the incubation period, remove the transfection medium and replace it with fresh, complete culture medium.
-
Incubate the cells for an additional 24-48 hours to allow for gene expression.
-
Proceed with assays to determine transfection efficiency and cytotoxicity.
-
Assessment of Transfection Efficiency
Transfection efficiency is typically quantified using a reporter gene, such as Green Fluorescent Protein (GFP) or luciferase.[14]
Luciferase Reporter Assay Protocol:
-
Cell Lysis: 24-48 hours post-transfection, wash the cells with PBS and then lyse them using a reporter lysis buffer.
-
Luminometry:
-
Add the luciferase assay reagent, which contains the substrate luciferin, to the cell lysate.
-
Measure the luminescence using a luminometer. The light output is proportional to the amount of luciferase expressed.
-
-
Normalization: To account for variations in cell number and transfection efficiency, it is advisable to co-transfect a second reporter plasmid (e.g., expressing Renilla luciferase) as an internal control.[15]
Assessment of Cytotoxicity
The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[16]
MTT Assay Protocol:
-
MTT Addition: Following the post-transfection incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[16]
-
Formazan Solubilization: Metabolically active cells will reduce the yellow MTT to purple formazan crystals. Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[17]
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a spectrophotometer at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells.
-
Calculation of Cell Viability:
-
Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Conclusion and Future Perspectives
The selection of a cationic surfactant for gene delivery is a multifaceted decision that requires careful consideration of transfection efficiency, cytotoxicity, and the specific requirements of the experimental system.
-
DHDAC emerges as a promising candidate, particularly due to its potential for lower cytotoxicity and its efficacy in mRNA delivery.[3][4] Its gemini structure may offer advantages in terms of stability and formulation.
-
DOTAP remains a reliable and widely used cationic lipid, offering a good balance of transfection efficiency and moderate cytotoxicity for many common cell lines.
-
DC-Cholesterol provides a less toxic alternative, which can be particularly advantageous for sensitive cell types or in vivo applications.
-
Lipofectamine™ 2000 continues to be a benchmark for high-efficiency transfection, albeit with a potential for higher cytotoxicity.
The future of non-viral gene delivery lies in the rational design of novel cationic surfactants and the optimization of lipoplex formulations. Key areas of ongoing research include the development of biodegradable lipids, the incorporation of targeting ligands for cell-specific delivery, and the use of "smart" polymers that respond to specific physiological cues to trigger nucleic acid release. As our understanding of the intricate interactions between lipoplexes and cellular machinery deepens, we can expect the development of even more efficient and safer cationic surfactants for a wide range of gene therapy applications.
References
-
Comparison of two kinds of cationic vectors-mediated gene delivery. (n.d.). PubMed. Retrieved from [Link]
-
A systematic comparison of in-house prepared transfection reagents in the delivery of mRNA or DNA to a wide range of cultured cells. (2023). bioRxiv. Retrieved from [Link]
-
Zhang, Y., et al. (2010). DC-Chol/DOPE cationic liposomes: a comparative study of the influence factors on plasmid pDNA and siRNA gene delivery. International Journal of Pharmaceutics, 390(2), 198-207. Retrieved from [Link]
-
Ferrara, F., et al. (2025). A Pre-Formulation Study for Delivering Nucleic Acids as a Possible Gene Therapy Approach for Spinocerebellar Ataxia Disorders. Molecules, 30(17), 1-18. Retrieved from [Link]
-
DOTAP/DOPE ratio and cell type determine transfection efficiency with DOTAP-liposomes. (2018). ResearchGate. Retrieved from [Link]
-
Comparative Evaluation of Liposomes and Niosomes in Gene Delivery. (2025). ResearchGate. Retrieved from [Link]
-
Comparing transfection methods for enhanced gene delivery: A study of Calcium Chloride, Polyethylenimine, and JetPrime in HEK 293T Cells using mEGFP and mCHERRY reporters. (2025). Journals.gen.tr. Retrieved from [Link]
-
Efficient Delivery of Plasmid DNA Using Cholesterol-Based Cationic Lipids Containing Polyamines and Ether Linkages. (2014). MDPI. Retrieved from [Link]
-
Enhancement of Transgene Expression by HDAC Inhibitors in Mouse Embryonic Stem Cells. (2013). Development & Reproduction. Retrieved from [Link]
-
Direct Head-To-Head Comparison of Cationic Liposome-Mediated Gene Delivery to Mesenchymal Stem/Stromal Cells of Different Human Sources: A Comprehensive Study. (2013). Human Gene Therapy Methods. Retrieved from [Link]
-
Transfecting RAW264.7 Cells with a Luciferase Reporter Gene. (2015). Journal of Visualized Experiments. Retrieved from [Link]
-
Reproductive toxicity assessment of alkyl dimethyl benzyl ammonium chloride and didecyl dimethyl ammonium chloride in CD® rats. (2021). PubMed. Retrieved from [Link]
-
Histone Deacetylase Inhibitors Delivery using Nanoparticles with Intrinsic Passive Tumor Targeting Properties for Tumor Therapy. (2016). Theranostics. Retrieved from [Link]
-
The enhancement of transfection efficiency of cationic liposomes by didodecyldimethylammonium bromide coated gold nanoparticles. (2010). Biomaterials. Retrieved from [Link]
-
Selective Inhibition of Histone Deacetylation in Melanoma Increases Targeted Gene Delivery by a Bacteriophage Viral Vector. (2018). Cancers. Retrieved from [Link]
-
Cationic Lipid–Nucleic Acid Complexes for Gene Delivery and Silencing: Pathways and Mechanisms for Plasmid DNA and siRNA. (2009). Accounts of Chemical Research. Retrieved from [Link]
-
A Simple Approach to DC-Cholesterol, its Analogues and Vitamin D-Based Cationic Lipids for Gene Therapy. (2005). ResearchGate. Retrieved from [Link]
-
Optimization of DOTAP/Cholesterol Cationic Lipid Nanoparticles for Nucleic Acid Delivery. (2025). In: Methods in Molecular Biology. Springer. Retrieved from [Link]
-
Optimization of Lipid Nanoformulations for Effective mRNA Delivery. (2022). International Journal of Nanomedicine. Retrieved from [Link]
-
A comparative study of cationic liposomes for gene delivery. (2025). DergiPark. Retrieved from [Link]
-
Reproductive toxicity assessment of alkyl dimethyl benzyl ammonium chloride and didecyl dimethyl ammonium chloride in CD® rats. (2021). PMC. Retrieved from [Link]
-
Transfection efficiency (luciferase reporter assay) of the hybrid... (n.d.). ResearchGate. Retrieved from [Link]
-
Nanotechnology-Based Histone Deacetylase Inhibitors for Cancer Therapy. (2020). Frontiers in Chemistry. Retrieved from [Link]
-
The HDAC Inhibitor FK228 Enhances Adenoviral Transgene Expression by a Transduction-Independent Mechanism but Does Not Increase Adenovirus Replication. (2011). PLOS ONE. Retrieved from [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. Retrieved from [Link]
-
Transient Transfection in Luciferase Reporter Cell Assays. (2024). LubioScience. Retrieved from [Link]
-
DNA Transfection Protocol - Lipofectamine 2000. (n.d.). GenScript. Retrieved from [Link]
-
Novel Cholesterol-Based Cationic Lipids as Transfecting Agents of DNA for Efficient Gene Delivery. (2014). Molecules. Retrieved from [Link]
-
A Pre-Formulation Study for Delivering Nucleic Acids as a Possible Gene Therapy Approach for Spinocerebellar Ataxia Disorders. (2025). National Institutes of Health. Retrieved from [Link]
-
Inhibition of histone deacetylase 1 (HDAC1) and HDAC2 enhances CRISPR/Cas9 genome editing. (2020). Nucleic Acids Research. Retrieved from [Link]
-
Preparation and Biochemical Analysis of Classical Histone Deacetylases. (2013). Current Protocols in Chemical Biology. Retrieved from [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. (2018). Springer Nature Experiments. Retrieved from [Link]
-
Transfection Efficiency Assays. (2022). Araceli Biosciences. Retrieved from [Link]
-
Direct and In-Utero Exposure to Quaternary Ammonium Disinfectants Alters Sperm Parameters and mRNA Expression of Epigenetic Enzymes in the Testes of Male CD-1 Mice. (2025). PubMed. Retrieved from [Link]
-
Nanoparticle Gene Delivery. (2017). YouTube. Retrieved from [Link]
-
Improvement of DNA Vector Delivery of DOTAP Lipoplexes by Short-Chain Aminolipids. (2020). ACS Omega. Retrieved from [Link]
-
Transfection P19 cells with Lipofectamine 2000. (n.d.). UConn Health. Retrieved from [Link]
-
Reproductive toxicity assessment of alkyl dimethyl benzyl ammonium chloride and didecyl dimethyl ammonium chloride in CD® rats. (2021). ResearchGate. Retrieved from [Link]
-
Novel Cholesterol-Based Cationic Lipids as Transfecting Agents of DNA for Efficient Gene Delivery. (2014). ResearchGate. Retrieved from [Link]
-
Prenatal developmental toxicity of alkyl dimethyl benzyl ammonium chloride and didecyl dimethyl ammonium chloride in CD rats and New Zealand White rabbits. (2021). PMC. Retrieved from [Link]
-
Cationic Lipid–Nucleic Acid Complexes for Gene Delivery and Silencing: Pathways and Mechanisms for Plasmid DNA and siRNA. (2009). PubMed Central. Retrieved from [Link]
Sources
- 1. Frontiers | Nanotechnology-Based Histone Deacetylase Inhibitors for Cancer Therapy [frontiersin.org]
- 2. Reproductive toxicity assessment of alkyl dimethyl benzyl ammonium chloride and didecyl dimethyl ammonium chloride in CD® rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Pre-Formulation Study for Delivering Nucleic Acids as a Possible Gene Therapy Approach for Spinocerebellar Ataxia Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Journal of Research in Pharmacy » Submission » A comparative study of cationic liposomes for gene delivery [dergipark.org.tr]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. [Comparison of two kinds of cationic vectors-mediated gene delivery] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A systematic comparison of in-house prepared transfection reagents in the delivery of mRNA or DNA to a wide range of cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DC-Chol/DOPE cationic liposomes: a comparative study of the influence factors on plasmid pDNA and siRNA gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Direct Head-To-Head Comparison of Cationic Liposome-Mediated Gene Delivery to Mesenchymal Stem/Stromal Cells of Different Human Sources: A Comprehensive Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel Cholesterol-Based Cationic Lipids as Transfecting Agents of DNA for Efficient Gene Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Transfection Efficiency Assays - Araceli Biosciences [aracelibio.com]
- 15. promega.com [promega.com]
- 16. atcc.org [atcc.org]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Comparative Validation Guide: Dihexadecyl Dimethyl Ammonium Chloride (DH-16) in Drug Delivery
Executive Summary & Application Context
Dihexadecyl dimethyl ammonium chloride (DH-16) is a synthetic cationic lipid belonging to the quaternary ammonium compound (QAC) family. While proprietary lipids like DOTAP are the industry "gold standard" for transfection, DH-16 offers a cost-effective, high-charge-density alternative, particularly for vaccine adjuvants and nucleic acid complexation.
However, DH-16 presents a narrower therapeutic window than DOTAP due to the surfactant-like nature of its dialkyl chains. This guide outlines the critical in vitro validation steps required to qualify DH-16 formulations, distinguishing between "acceptable toxicity" and "delivery efficiency."
The "Chloride" Advantage
Unlike its common analog DDAB (which often comes as a bromide salt), the chloride form (DH-16) is preferred for biological applications. Chloride is the most abundant extracellular anion, reducing the risk of halide-specific toxicity associated with bromide accumulation in sensitive cell lines.
Comparative Landscape: DH-16 vs. Alternatives
The following table contrasts DH-16 with the industry standard (DOTAP) and a harsh surfactant control (CTAB).
| Feature | DH-16 (Target) | DOTAP (Gold Standard) | CTAB (Control/Toxic) |
| Chemical Class | Dialkyl Quaternary Ammonium (C16) | Ester-linked Cationic Lipid (C18:1) | Monoalkyl Surfactant |
| Primary Use | Gene delivery, Vaccine Adjuvant (SLNs) | mRNA/DNA Transfection (Liposomes) | Nanoparticle Synthesis (Not for delivery) |
| Charge Density | High (Compact headgroup) | Moderate (Dispersed by linker) | Very High |
| Cytotoxicity | Moderate (Concentration-dependent) | Low to Moderate | High (Membrane lytic) |
| Metabolic Fate | Stable (Non-biodegradable ether/alkyl) | Biodegradable (Ester bonds) | Poorly metabolized |
| Cost Efficiency | High (Low cost/mg) | Low (High cost/mg) | Very High |
| Critical Validation | Must determine IC50 precisely | Standard protocols exist | N/A |
Mechanism of Action: The "Flip-Flop" Escape
Unlike polymer-based systems (like PEI) that use the "Proton Sponge" effect, DH-16 liposomes facilitate cargo delivery primarily through electrostatic interaction and membrane fusion .
Figure 1: Mechanism of Action. DH-16 relies on ion-pairing with anionic endosomal lipids to destabilize the membrane (Flip-Flop), releasing cargo into the cytosol.
Critical Validation Parameters (The "Three Pillars")
To validate a DH-16 system, you must satisfy three specific pillars. If any pillar fails, the formulation is invalid.
Pillar 1: Physicochemical Characterization (The "Pre-Vitro" Check)
Before touching a cell, the formulation must meet these criteria.
-
Zeta Potential: Must be > +30 mV to ensure colloidal stability and sufficient cell membrane interaction.
-
Size (DLS): Target 100–200 nm . DH-16 tends to form larger aggregates if not extruded properly.
-
Polydispersity Index (PDI): Must be < 0.3 . A PDI > 0.3 indicates aggregation, which spikes toxicity.
Pillar 2: Cytotoxicity Profiling (The Safety Check)
DH-16 is a surfactant. You must define the IC50 (Half-maximal inhibitory concentration).
-
Assay: MTT or CCK-8.
-
Acceptance Criteria: >80% cell viability at the therapeutic concentration.
-
Warning: If IC50 is < 10 µg/mL, the formulation is likely too toxic for sensitive cell lines (e.g., HEK293, HeLa).
Pillar 3: Transfection Efficiency (The Performance Check)
-
Assay: Flow Cytometry (using GFP plasmid) or Luciferase Assay.
-
Comparator: Must run side-by-side with DOTAP.
-
Success Metric: DH-16 should achieve at least 70% of the efficiency of DOTAP to be considered a viable, cost-effective alternative.
Detailed Experimental Protocols
Protocol A: Preparation of DH-16/DOPE Liposomes (Thin-Film Hydration)
Rationale: DH-16 alone forms unstable micelles. It requires a helper lipid like DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) to form stable bilayers and facilitate endosomal escape.
Materials:
-
DH-16 (Chloroform stock)
-
DOPE (Chloroform stock)
-
Rotary Evaporator
-
HEPES Buffer (pH 7.4)
Workflow:
Figure 2: Thin-Film Hydration Workflow. The extrusion step (Step 5) is non-negotiable for DH-16 to prevent toxic aggregates.
Protocol B: Cytotoxicity Validation (MTT Assay)
Rationale: To determine the "Therapeutic Window."
-
Seeding: Seed 5,000 cells/well (e.g., A549 or HEK293) in a 96-well plate. Incubate 24h.
-
Treatment: Prepare serial dilutions of DH-16 liposomes (range: 1 µg/mL to 100 µg/mL). Include DOTAP as a reference control and Triton X-100 as a positive death control.
-
Incubation: Incubate cells with liposomes for 4 hours (transfection window), then replace with fresh media. Incubate for another 20 hours.
-
MTT Addition: Add 20 µL MTT (5 mg/mL) per well. Incubate 4h at 37°C.
-
Solubilization: Remove media, add 150 µL DMSO. Shake 10 min.
-
Read: Measure Absorbance at 570 nm.
-
Calculation: Viability % = (Abs_sample / Abs_control) * 100.
Data Interpretation Guide
When analyzing your results, use this reference table to interpret the viability/efficiency trade-off.
| Observation | Diagnosis | Actionable Step |
| High Toxicity (>50% death) at low dose | Free DH-16 monomers present. | Increase dialysis/purification time or increase DOPE ratio. |
| Low Transfection Efficiency | Liposomes too stable or charge too low. | Check Zeta potential.[1][2][3] If <30mV, increase DH-16 ratio. |
| High PDI (>0.4) | Aggregation. | Repeat extrusion. Do not proceed to cell culture. |
| Precipitate in Wells | Interaction with serum proteins. | Perform transfection in serum-free media (Opti-MEM) for the first 4 hours. |
References
-
Comparison of Cationic Lipids (DOTAP vs. Alternatives)
-
Toxicity of Quaternary Ammonium Compounds
- Title: In Vitro and In Vivo Toxicity Profiling of Ammonium-Based Deep Eutectic Solvents.
- Source: NIH / PMC.
-
URL:[Link]
-
Role of Helper Lipids (DOPE)
- Title: Effect of the combination of cationic lipid and phospholipid on gene-knockdown using siRNA lipoplexes.
- Source: Spandidos Public
-
URL:[Link]
-
Physicochemical Characterization Standards
Sources
A Comparative Analysis of Vesicle Stability: Dihexadecyl Dimethyl Ammonium Chloride vs. Other Lipids
For researchers, scientists, and drug development professionals, the stability of lipid-based vesicles is a critical parameter that dictates their efficacy as delivery vehicles. A vesicle's ability to retain its payload and maintain its size distribution over time directly impacts its pharmacokinetic profile and therapeutic outcome. This guide provides a comparative analysis of the stability of vesicles formulated with the cationic lipid dihexadecyl dimethyl ammonium chloride (DHDAC) against commonly used zwitterionic and neutral lipid compositions.
Introduction: The Imperative of Vesicle Stability
Liposomes and other lipid vesicles are workhorses in drug delivery, valued for their biocompatibility and versatility in encapsulating both hydrophilic and lipophilic molecules. However, their inherent instability, manifesting as drug leakage, aggregation, or fusion, can compromise their therapeutic potential.[1] The choice of lipid composition is a primary determinant of vesicle stability.[2] This guide will explore the physicochemical properties of DHDAC and compare its expected stability performance with well-characterized phospholipid-based systems, namely 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC), a common unsaturated phospholipid, and formulations of 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) with cholesterol, known for its high rigidity and stability.
The Physicochemical Basis of Vesicle Stability
The stability of a lipid vesicle is governed by a delicate interplay of factors at the molecular level. These include the nature of the lipid headgroup, the length and saturation of the acyl chains, and the presence of stabilizing molecules like cholesterol.
-
Dihexadecyl Dimethyl Ammonium Chloride (DHDAC): DHDAC is a cationic lipid with two saturated C16 acyl chains. Its defining feature is its quaternary ammonium headgroup, which imparts a permanent positive charge. This positive surface charge is hypothesized to contribute significantly to colloidal stability by inducing electrostatic repulsion between vesicles, thereby preventing aggregation.[3][4]
-
Phosphatidylcholines (DOPC & DSPC): DOPC and DSPC are zwitterionic phospholipids with a phosphocholine headgroup. DOPC possesses unsaturated oleoyl (C18:1) chains, which introduce kinks and increase membrane fluidity. In contrast, DSPC has saturated stearoyl (C18:0) chains, leading to a more ordered and rigid membrane with a higher phase transition temperature (Tc).[5][6] Vesicles made from lipids with higher transition temperatures are generally more stable and less prone to leakage.[5][6]
-
Cholesterol: This sterol is a crucial component in many liposomal formulations. It inserts into the lipid bilayer, modulating its fluidity and reducing its permeability to encapsulated contents.[2][7] By filling the gaps between phospholipid molecules, cholesterol enhances the mechanical rigidity of the membrane and reduces drug leakage.[7]
Below is a diagram illustrating the chemical structures of these lipids.
Figure 1: Chemical structures of lipids discussed.
Comparative Stability Analysis: Experimental Insights
To provide a clear comparison, we will examine three key stability parameters: colloidal stability (size and aggregation), membrane integrity (leakage), and surface charge (zeta potential). While direct head-to-head comparative studies including DHDAC are limited, we can infer its performance based on its properties and available data for similar cationic lipids and benchmark phospholipid formulations.
Colloidal Stability: Size and Polydispersity Over Time
Dynamic Light Scattering (DLS) is the standard technique for monitoring the size distribution and polydispersity index (PDI) of vesicle populations over time. An increase in vesicle size or PDI is indicative of aggregation or fusion events, signifying instability.
Expected Performance of DHDAC: The strong positive surface charge of DHDAC vesicles is expected to create a significant electrostatic barrier, preventing close apposition and subsequent aggregation of vesicles. This should result in excellent colloidal stability, with minimal changes in size and PDI over extended periods.
Comparative Data for Phospholipid Vesicles:
Studies have shown that the inclusion of cholesterol significantly stabilizes phospholipid vesicles. For instance, liposomes composed of DSPC and cholesterol exhibit high stability, maintaining their size and drug load over time.[8] In contrast, liposomes made from phospholipids with lower phase transition temperatures, like DMPC, show a greater tendency to leak, especially at physiological temperatures.[5][6]
| Formulation | Initial Size (nm) | Size after 48h at 37°C (nm) | PDI Change | Reference(s) |
| DHDAC | ~100-200 | Expected to be minimal | Expected to be minimal | - |
| DOPC | ~100-150 | Moderate increase | Moderate increase | [1] |
| DSPC:Cholesterol (4:1) | ~100-200 | Minimal change | Minimal change | [8] |
Table 1: Comparative Colloidal Stability of Vesicle Formulations. Data for DHDAC is predictive based on its cationic nature. Actual values will vary based on preparation method and storage conditions.
Membrane Integrity: Leakage of Encapsulated Contents
The primary function of a vesicle is to retain its encapsulated cargo. The calcein leakage assay is a widely used method to assess membrane integrity. Calcein, a fluorescent dye, is encapsulated at a self-quenching concentration. Leakage from the vesicle results in dilution and a corresponding increase in fluorescence, providing a quantitative measure of membrane permeability.[9]
Expected Performance of DHDAC: Vesicles composed solely of DHDAC may exhibit some degree of leakage due to the electrostatic repulsion between the cationic headgroups, which could potentially create packing defects in the bilayer. However, the long, saturated C16 chains should contribute to a relatively ordered and stable membrane.
Comparative Data for Phospholipid Vesicles:
The leakage from phospholipid vesicles is highly dependent on the acyl chain saturation and the presence of cholesterol. Unsaturated lipids like DOPC create more fluid membranes that are more prone to leakage compared to their saturated counterparts like DSPC.[1] The addition of cholesterol is well-documented to decrease the permeability of phospholipid bilayers.[7] A study comparing DSPC, DPPC, and DMPC liposomes (all with 21% cholesterol) showed that DSPC liposomes had the highest drug retention (85.2% after 48 hours at 37°C), while DMPC liposomes had the lowest (47.3% after only 15 minutes at 4°C).[5][6]
| Formulation | % Drug Retention after 48h at 37°C | Reference(s) |
| DHDAC | Expected to be moderate to high | - |
| DOPC:Cholesterol (2:1) | Moderate (lower than DSPC:Chol) | [1] |
| DSPC:Cholesterol (21 mol%) | 85.2 ± 10.1% | [5][6] |
| DPPC:Cholesterol (21 mol%) | ~60% (after 24h) | [5][6] |
| DMPC:Cholesterol (21 mol%) | <50% (after 15 min) | [5][6] |
Table 2: Comparative Membrane Integrity of Vesicle Formulations. Data for DHDAC is predictive. Drug retention data for phospholipid vesicles is based on a study using radiolabeled inulin.[5][6]
Surface Charge: Zeta Potential
Zeta potential is a measure of the magnitude of the electrostatic charge at the surface of a particle in a solution. It is a key indicator of the stability of colloidal dispersions. Vesicles with a high magnitude of zeta potential (either positive or negative, typically > ±30 mV) will repel each other, preventing aggregation.[10]
Expected Performance of DHDAC: As a cationic lipid, DHDAC will impart a strong positive zeta potential to the vesicles, which is the primary mechanism behind their expected high colloidal stability.
Comparative Data for Phospholipid Vesicles:
Vesicles composed of zwitterionic phospholipids like DOPC and DSPC typically exhibit a slightly negative zeta potential in neutral pH buffers.[11] This is due to the orientation of the phosphocholine headgroup at the interface. While this provides some degree of electrostatic stabilization, it is generally less pronounced than that of a strongly charged lipid.
| Formulation | Typical Zeta Potential (mV) | Reference(s) |
| DHDAC | Expected to be > +30 mV | - |
| DOPC | -5 to -15 mV | [11] |
| DSPC | -1 to -5 mV | [11] |
| DSPC:Cholesterol | Similar to DSPC | [2] |
Table 3: Comparative Zeta Potential of Vesicle Formulations. Data for DHDAC is predictive. Actual values can vary with buffer conditions (pH and ionic strength).
Experimental Protocols
To facilitate your own comparative studies, detailed protocols for the key stability-indicating assays are provided below.
Vesicle Preparation by Thin-Film Hydration and Extrusion
This is a common and reproducible method for preparing unilamellar vesicles of a defined size.
Materials:
-
Dihexadecyl dimethyl ammonium chloride (DHDAC)
-
1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
Chloroform or a suitable organic solvent mixture
-
Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Liposome extruder
-
Polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Dissolution: Dissolve the desired lipids in chloroform in a round-bottom flask at the desired molar ratio.
-
Film Formation: Evaporate the organic solvent using a rotary evaporator. The water bath temperature should be set above the phase transition temperature (Tm) of the lipids. This will create a thin, uniform lipid film on the wall of the flask.
-
Drying: Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Add the hydration buffer to the flask. For the calcein leakage assay, the hydration buffer should contain 50-100 mM calcein. The buffer should be pre-heated to a temperature above the Tm of the lipids.
-
Vesicle Formation: Gently rotate the flask to hydrate the lipid film. This will result in the formation of multilamellar vesicles (MLVs).
-
Extrusion (Optional but Recommended): To obtain unilamellar vesicles (LUVs) with a uniform size distribution, pass the MLV suspension through a liposome extruder equipped with polycarbonate membranes of a defined pore size (e.g., 100 nm). This should be done multiple times (e.g., 11-21 passes).
-
Storage: Store the final liposome suspension at 4°C.
Figure 2: Workflow for vesicle preparation.
Assessing Colloidal Stability by Dynamic Light Scattering (DLS)
Instrument:
-
A dynamic light scattering instrument (e.g., Malvern Zetasizer).[10]
Procedure:
-
Sample Preparation: Dilute a small aliquot of the vesicle suspension in the same buffer used for hydration to a suitable concentration for DLS analysis.
-
Measurement: Transfer the diluted sample to a cuvette and place it in the DLS instrument.
-
Data Acquisition: Measure the particle size distribution and polydispersity index (PDI) at specified time points (e.g., 0, 24, 48, 72 hours) while storing the main sample at a defined temperature (e.g., 4°C or 25°C).[12]
-
Analysis: Analyze the changes in the average vesicle diameter and PDI over time to assess colloidal stability.
Measuring Membrane Integrity with the Calcein Leakage Assay
Materials:
-
Calcein-containing vesicles
-
Size-exclusion chromatography column (e.g., Sephadex G-50)
-
Fluorometer
-
Triton X-100 solution (20%)
Procedure:
-
Purification: Separate the calcein-loaded vesicles from unencapsulated calcein using a size-exclusion chromatography column equilibrated with the hydration buffer.[9]
-
Initial Fluorescence (F₀): Dilute an aliquot of the purified vesicle suspension in the buffer and measure the initial fluorescence (excitation ~495 nm, emission ~515 nm). This represents the baseline leakage.
-
Time-Course Measurement: Incubate the vesicle suspension at a desired temperature (e.g., 37°C) and measure the fluorescence at regular intervals.
-
Maximum Fluorescence (F_max): At the end of the experiment, add Triton X-100 to a final concentration of 1-2% to lyse all vesicles and release all encapsulated calcein. Measure the maximum fluorescence.
-
Calculation: Calculate the percentage of calcein leakage at each time point using the following formula: % Leakage = [(F_t - F₀) / (F_max - F₀)] * 100 where F_t is the fluorescence at time t.[9]
Figure 3: Workflow for the calcein leakage assay.
Determining Surface Charge by Zeta Potential Measurement
Instrument:
-
A zeta potential analyzer, often integrated with a DLS system.[13]
Procedure:
-
Sample Preparation: Dilute the vesicle suspension in a low ionic strength buffer (e.g., 10 mM NaCl) to an appropriate concentration for measurement.[13] High ionic strength buffers can compress the electrical double layer and lead to an underestimation of the zeta potential.
-
Measurement: Inject the sample into the appropriate cell (e.g., a folded capillary cell).
-
Data Acquisition: The instrument applies an electric field and measures the velocity of the particles using laser Doppler velocimetry.
-
Analysis: The software calculates the electrophoretic mobility and converts it to the zeta potential using the Henry or Smoluchowski equation.[13]
Conclusion and Future Perspectives
The stability of vesicles is a multifaceted challenge that requires careful consideration of the constituent lipids. Cationic lipids such as DHDAC offer a promising avenue for enhancing the colloidal stability of vesicle formulations through electrostatic repulsion. This is a distinct advantage over zwitterionic phospholipids like DOPC and DSPC, which rely on weaker repulsive forces for stabilization.
In terms of membrane integrity, vesicles formulated with saturated lipids like DSPC, particularly in combination with cholesterol, are expected to exhibit lower leakage rates compared to those made with unsaturated lipids like DOPC. While the inherent charge of DHDAC may introduce some packing imperfections, its long saturated acyl chains are anticipated to provide a reasonably stable membrane.
For researchers and drug development professionals, the choice of lipid will ultimately depend on the specific application. For applications where long-term colloidal stability in suspension is paramount, the strong positive zeta potential conferred by DHDAC presents a significant advantage. For applications requiring maximal cargo retention, particularly at physiological temperatures, formulations based on high-Tm saturated phospholipids with cholesterol remain a robust choice.
Further direct comparative studies are warranted to provide quantitative data on the stability of DHDAC vesicles relative to these established phospholipid systems. Such studies will be invaluable in guiding the rational design of next-generation lipid-based drug delivery vehicles.
References
-
Protocols of zeta potential measurements of DPPC liposomes in 1 mM NaCl. (n.d.). ResearchGate. Retrieved February 11, 2026, from [Link]
-
How do I prepare my liposome sample to measure zeta potential with Malvern's zetasizer? (2025, February 12). ResearchGate. Retrieved February 11, 2026, from [Link]
-
Calcein AM Cell Viability Assay. (n.d.). G-Biosciences. Retrieved February 11, 2026, from [Link]
-
Calcein leakage assay. (2018). Bio-protocol. Retrieved February 11, 2026, from [Link]
-
Briuglia, M. L., Rotella, C., McFarlane, A., & Lamprou, D. A. (2015). Influence of cholesterol on liposome stability and on in vitro drug release. Drug delivery and translational research, 5(3), 231–242. [Link]
-
Briuglia, M. L., Rotella, C., McFarlane, A., & Lamprou, D. A. (2015). Influence of cholesterol on liposome stability and on in vitro drug release. SciSpace. [Link]
-
Short-term stability of liposomes. Liposomes (DSPC:Chol; 4:1 M ratio, 2... (n.d.). ResearchGate. Retrieved February 11, 2026, from [Link]
-
Liposome Characterization by Dynamic Light Scattering. (n.d.). Waters | Wyatt Technology. Retrieved February 11, 2026, from [Link]
-
Calcein Release Assay Protocol. (n.d.). Creative Biolabs. Retrieved February 11, 2026, from [Link]
-
A Review of Different Types of Liposomes and Their Advancements as a Form of Gene Therapy Treatment for Breast Cancer. (2022). PMC. [Link]
-
Automating Zeta Potential Measurements for Liposomes in High and Low Salt Environments. (2026, January 13). Waters. Retrieved February 11, 2026, from [Link]
-
Anderson, M., & Omri, A. (2004). The effect of different lipid components on the in vitro stability and release kinetics of liposome formulations. Drug delivery, 11(1), 33–39. [Link]
-
Quality by Design-Driven Zeta Potential Optimisation Study of Liposomes with Charge Imparting Membrane Additives. (2022). MDPI. [Link]
-
Using Dynamic Light Scattering (DLS) for Liposome Size Analysis. (n.d.). News-Medical. Retrieved February 11, 2026, from [Link]
-
HDAC inhibitors tune miRNAs in extracellular vesicles of dystrophic muscle-resident mesenchymal cells. (2018). PMC. [Link]
-
Dutta, S., Watson, O., Mattoo, S., & Rochet, J. C. (2020). Calcein Release Assay to Measure Membrane Permeabilization by Recombinant alpha-Synuclein. Bio-protocol, 10(14), e3688. [Link]
-
The Effect of Different Lipid Components on the In Vitro Stability and Release Kinetics of Liposome Formulations. (2008, October 19). Taylor & Francis. Retrieved February 11, 2026, from [Link]
-
Tuning Liposome Stability in Biological Environments and Intracellular Drug Release Kinetics. (2021). PMC. [Link]
-
Calcein Release Assay to Measure Membrane Permeabilization by Recombinant Alpha-Synuclein. (2025, December 20). ResearchGate. Retrieved February 11, 2026, from [Link]
-
Liposome size analysis by dynamic/static light scattering upon size exclusion-/field flow-fractionation. (n.d.). SciSpace. Retrieved February 11, 2026, from [Link]
-
Brief Comparison of the Efficacy of Cationic and Anionic Liposomes as Nonviral Delivery Systems. (2023). PMC. [Link]
-
Characterization of cationic liposome formulations designed to exhibit extended plasma residence times and tumor vasculature targeting properties. (2010). PubMed. [Link]
-
Development of Highly Stable and Low Toxic Cationic Liposomes for Gene Therapy. (n.d.). Semantic Scholar. Retrieved February 11, 2026, from [Link]
-
A Review on Liposomes. (n.d.). IJRASET. Retrieved February 11, 2026, from [Link]
-
Effect of sample Concentration on the Characterization of Liposomes using Dynamic light Scattering Technique. (2015). Pharmaceutical Methods, 6(2), 75-79. [Link]
-
Preparation, stability, and in vitro performance of vesicles made with diblock copolymers. (2025, August 7). ResearchGate. Retrieved February 11, 2026, from [Link]
-
Discher, D. E., & Eisenberg, A. (2002). Polymer vesicles. Science, 297(5583), 967–973. [Link]
-
Content mixing and leakage of F/T-induced grown vesicles with different... (n.d.). ResearchGate. Retrieved February 11, 2026, from [Link]
-
Histone deacetylase inhibition enhances extracellular vesicles from muscle to promote osteogenesis via miR-873-3p. (2024, September 30). PMC. [Link]
-
Light Activation of Calcein Inhibits Vesicle Release of Catecholamines. (2017, October 18). PubMed. [Link]
-
Magainin 1-induced leakage of entrapped calcein out of negatively-charged lipid vesicles. (1988). FEBS Letters, 236(2), 487-491. [Link]
-
Calcein leakage from polymersomes as indicated by its fluorescence... (n.d.). ResearchGate. Retrieved February 11, 2026, from [Link]
-
(PDF) Liposome Size Analysis by Dynamic/Static Light Scattering upon Size Exclusion-/Field Flow-Fractionation. (2025, August 10). ResearchGate. Retrieved February 11, 2026, from [Link]
-
Impact of HDAC Inhibitors on Protein Quality Control Systems: Consequences for Precision Medicine in Malignant Disease. (2018). Frontiers in Oncology. [Link]
-
Size distribution of liposomes by dynamic light scattering before and after freeze-thaw. (n.d.). ResearchGate. Retrieved February 11, 2026, from [Link]
-
Characterization of liposomes. (A) Dynamic light scattering (DLS) of... (n.d.). ResearchGate. Retrieved February 11, 2026, from [Link]
-
The Methods of Choice for Extracellular Vesicles (EVs) Characterization. (2019). MDPI. [Link]
-
Histone deacetylases (HDACs): characterization of the classical HDAC family. (2003). PMC. [Link]
Sources
- 1. Tuning Liposome Stability in Biological Environments and Intracellular Drug Release Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. A Review of Different Types of Liposomes and Their Advancements as a Form of Gene Therapy Treatment for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Brief Comparison of the Efficacy of Cationic and Anionic Liposomes as Nonviral Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Influence of cholesterol on liposome stability and on in vitro drug release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Calcein Release Assay to Measure Membrane Permeabilization by Recombinant alpha-Synuclein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quality by Design-Driven Zeta Potential Optimisation Study of Liposomes with Charge Imparting Membrane Additives [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. news-medical.net [news-medical.net]
- 13. researchgate.net [researchgate.net]
Comparative Assessment: DHDMAC vs. Benzalkonium Chloride (BAC) in Pharmaceutical Applications
Topic: Efficacy of Dihexadecyl dimethyl ammonium chloride (DHDMAC) in comparison to Benzalkonium chloride (BAC) Content Type: Technical Comparison Guide Audience: Pharmaceutical Formulation Scientists, Microbiologists, and Drug Delivery Researchers.
Executive Summary
This guide provides a technical comparison between Benzalkonium Chloride (BAC) , the industry-standard single-chain quaternary ammonium compound (QAC), and Dihexadecyl Dimethyl Ammonium Chloride (DHDMAC) , a double-chain QAC.
While both are cationic surfactants, their distinct molecular architectures dictate divergent applications. BAC excels as a high-potency lytic agent for preservation and disinfection but suffers from significant cytotoxicity. DHDMAC , characterized by its twin C16 hydrophobic tails, favors the formation of stable bilayers (vesicles) over micelles. Consequently, DHDMAC is less effective as a rapid disinfectant but superior as a stabilizer for drug delivery systems (e.g., cationic liposomes) and for providing surface substantivity with reduced tissue irritation.
Physicochemical Architecture & Assembly
The fundamental difference in efficacy stems from the "Packing Parameter" (
-
Benzalkonium Chloride (BAC):
-
Structure: Single alkyl chain (C8–C18, predominantly C12–C14) with a benzyl group.
-
Geometry: Cone-shaped (
). -
Assembly: Forms spherical micelles above the Critical Micelle Concentration (CMC).
-
Mechanism: Acts as a wedge, inserting into bacterial membranes and causing rapid solubilization (lysis).
-
-
Dihexadecyl Dimethyl Ammonium Chloride (DHDMAC):
-
Structure: Two long alkyl chains (C16).
-
Geometry: Cylindrical (
). -
Assembly: Forms bilayers and vesicles (liposomes) rather than micelles.
-
Mechanism: Fuses with bacterial membranes or coats surfaces, altering permeability without immediate catastrophic lysis.
-
Table 1: Physicochemical Comparison
| Feature | Benzalkonium Chloride (BAC) | Dihexadecyl Dimethyl Ammonium Chloride (DHDMAC) |
| Molecular Class | Single-Chain QAC (Mono-QAC) | Double-Chain QAC (Gemini-like/Dialkyl) |
| Hydrophobicity | Moderate (Water Soluble) | High (Water Dispersible/Insoluble) |
| Critical Concentration | CMC: ~1–4 mM (High) | CAC*: < 0.01 mM (Extremely Low) |
| Supramolecular Form | Micelles (Dynamic, fast exchange) | Vesicles/Bilayers (Stable, slow exchange) |
| Primary Utility | Antimicrobial Preservative, Disinfectant | Cationic Lipid for Transfection, Surface Coating |
*CAC = Critical Aggregation Concentration (for vesicle formers).
Antimicrobial Efficacy Analysis
For researchers targeting sterility , BAC remains the gold standard. For those targeting substantivity (long-term surface adhesion) or drug encapsulation , DHDMAC is the superior candidate.
The "Cut-Off" Effect
Antimicrobial activity in QACs generally peaks at a chain length of C12–C14 (the dominant fraction in BAC). DHDMAC possesses C16 chains. While C16 has antimicrobial potential, the presence of two such chains renders the molecule too hydrophobic to penetrate the bacterial cell wall efficiently in aqueous media.
-
BAC Performance: Rapid log-reduction of bacteria (Gram+ and Gram-) via membrane disruption.
-
DHDMAC Performance: Bacteriostatic rather than bactericidal in short contact times. However, it exhibits superior substantivity —it adsorbs strongly to negatively charged surfaces (skin, fabric, medical devices), creating a persistent antimicrobial barrier that resists rinsing.
Table 2: Comparative Antimicrobial Data (Generalized)
| Target Organism | BAC (MIC Range) | DHDMAC (MIC Range) | Interpretation |
| S. aureus (Gram+) | 0.5 – 5.0 µg/mL | 10 – 50 µg/mL | BAC is ~10x more potent. |
| P. aeruginosa (Gram-) | 20 – 100 µg/mL | > 200 µg/mL | DHDMAC lacks penetration for Gram- outer membranes. |
| C. albicans (Fungal) | 10 – 40 µg/mL | 50 – 100 µg/mL | BAC is more effective against fungi. |
Biocompatibility & Toxicity Profile
This is the critical decision factor for formulation scientists. BAC is historically associated with corneal toxicity (in ophthalmics) and skin irritation.
-
Cytotoxicity: BAC acts as a detergent, stripping lipids from mammalian cell membranes even at low concentrations (0.01%).
-
Biocompatibility: DHDMAC, due to its vesicle-forming nature, mimics natural membrane lipids. While still cationic (and thus capable of inducing oxidative stress), it is significantly less lytic than BAC. It is often used as a transfection agent (helper lipid) because it can fuse with cells to deliver DNA/RNA cargo without immediately destroying the cell.
Key Insight: If your formulation requires an antimicrobial preservative, BAC is necessary but requires toxicity mitigation.[1] If your formulation requires a cationic stabilizer for a nanoparticle, DHDMAC is the safer, more stable choice.
Mechanism of Action Visualization
The following diagram illustrates the divergent interaction pathways of BAC (Micellar Lysis) versus DHDMAC (Vesicular Fusion).
Figure 1: Mechanistic divergence between micelle-forming BAC and vesicle-forming DHDMAC.
Experimental Protocols
To validate the choice between BAC and DHDMAC, the following self-validating protocols are recommended.
Protocol A: Determination of Critical Aggregation Concentration (CAC/CMC)
Purpose: To determine the stability threshold. BAC will show a high CMC; DHDMAC will show a low CAC.
-
Preparation: Prepare a 10 mM stock solution of BAC (in water) and DHDMAC (may require sonication or ethanol co-solvent due to hydrophobicity).
-
Probe: Use Pyrene fluorescence probe (0.5 µM final concentration).
-
Titration: Perform serial dilutions of the surfactant into the Pyrene solution.
-
Measurement: Measure Fluorescence Intensity ratio (
) using an excitation of 334 nm. -
Data Analysis:
-
Plot Ratio vs. Log[Concentration].
-
Validation: The inflection point indicates the formation of supramolecular structures.
-
Expected Result: DHDMAC inflection will occur at significantly lower concentrations (< 10⁻⁵ M) than BAC (~10⁻³ M), confirming DHDMAC's superior thermodynamic stability.
-
Protocol B: Time-Kill Kinetics (ASTM E2315 Modified)
Purpose: To quantify the speed of antimicrobial action.
-
Inoculum: Prepare S. aureus suspension at
CFU/mL. -
Exposure: Add surfactant (BAC or DHDMAC) at 0.1% w/v.
-
Sampling: Remove aliquots at 30s, 1m, 5m, and 30m.
-
Neutralization (Critical): Transfer aliquot immediately into Dey-Engley (D/E) Neutralizing Broth. Note: QACs adhere to glass; use polypropylene tips and tubes to prevent data skewing.
-
Plating: Plate on Tryptic Soy Agar and incubate for 24h.
-
Comparison:
-
BAC: Expect >3 log reduction within 1 minute.
-
DHDMAC: Expect <1 log reduction at 1 minute; slow reduction over 30 minutes.
-
References
-
Merchel Piovesan Pereira, B. & Tagkopoulos, I. (2019). Benzalkonium Chlorides: Uses, Regulatory Status, and Microbial Resistance. Applied and Environmental Microbiology. [Link]
-
Ferk, F. et al. (2007).[2] Benzalkonium chloride (BAC) and dimethyldioctadecyl-ammonium bromide (DDAB), two common quaternary ammonium compounds, cause genotoxic effects in mammalian and plant cells.[2][3] Mutagenesis. [Link]
-
Gilbert, P. & Moore, L.E. (2005). Cationic antiseptics: diversity of action under a common epithet. Journal of Applied Microbiology. [Link]
-
Carmona-Ribeiro, A.M.[4] & de Melo Carrasco, L.D. (2013). Cationic Antimicrobial Polymers and Their Assemblies. International Journal of Molecular Sciences. [Link]
-
Alkyl (C12-16) Dimethylbenzyl Ammonium Chloride Assessment . U.S. Environmental Protection Agency (EPA).[4] [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Benzalkonium chloride (BAC) and dimethyldioctadecyl-ammonium bromide (DDAB), two common quaternary ammonium compounds, cause genotoxic effects in mammalian and plant cells at environmentally relevant concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigation of biocidal efficacy of commercial disinfectants used in public, private and workplaces during the pandemic event of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Confirming Dihexadecyl Dimethyl Ammonium Chloride (DHDAC) Aggregate Structure via Electron Microscopy
For researchers, scientists, and drug development professionals working with cationic lipids, understanding the morphology of self-assembled structures is paramount. Dihexadecyl dimethyl ammonium chloride (DHDAC), a double-chained cationic surfactant, is a key component in numerous applications, from cosmetics to advanced drug and gene delivery systems. Its efficacy is intrinsically linked to the structure of the aggregates it forms in aqueous solutions, which are predominantly vesicles. This guide provides an in-depth comparison of the primary electron microscopy techniques used to visualize and confirm the structure of these DHDAC aggregates, offering field-proven insights to ensure accurate and reliable characterization.
The Critical Nature of DHDAC Self-Assembly
DHDAC molecules, possessing a hydrophilic dimethyl ammonium headgroup and two hydrophobic hexadecyl tails, spontaneously self-assemble in aqueous environments to minimize the unfavorable interaction between the hydrocarbon tails and water. This process typically leads to the formation of bilayer sheets that close upon themselves to form vesicles. The size, lamellarity (the number of bilayers), and stability of these vesicles are critical parameters that influence their function, be it as a delivery vehicle for a therapeutic payload or as a conditioning agent in a personal care product. Therefore, precise structural confirmation is not merely an academic exercise but a crucial step in product development and quality control.
Electron Microscopy: A Direct Look at Nanoscale Structures
To directly visualize DHDAC aggregates, electron microscopy (EM) is the technique of choice. It offers the necessary resolution to discern the morphology of individual vesicles, which are typically in the sub-micron range. However, the choice between the two most common EM techniques for this purpose—Negative Staining Transmission Electron Microscopy (TEM) and Cryogenic TEM (Cryo-TEM)—is not trivial. Each method has its own set of advantages, limitations, and potential for introducing artifacts. Understanding these differences is key to interpreting the resulting images correctly.
Comparative Analysis: Negative Staining vs. Cryo-TEM for DHDAC Vesicles
| Feature | Negative Staining TEM | Cryo-TEM |
| Principle | The sample is embedded in a dried, electron-dense heavy metal salt (e.g., uranyl acetate, phosphotungstic acid). The stain forms a "cast" around the particle, which appears light against a dark background. | The sample is rapidly frozen in a cryogen (e.g., liquid ethane), trapping the particles in a thin film of vitreous (non-crystalline) ice. Imaging is done at cryogenic temperatures. |
| Sample State | Dehydrated. The drying process can cause structural alterations. | Hydrated, near-native state. Preserves the original morphology of the vesicles.[1] |
| Resolution | Typically 15-30 Å. Limited by the grain size of the stain.[2] | Can achieve near-atomic resolution (<3 Å) for ideal samples, but for vesicles, it provides high-resolution morphological details.[3] |
| Contrast | High contrast due to the heavy metal stain.[4] | Low intrinsic contrast. Images are generated from the phase shift of electrons passing through the sample. |
| Speed & Cost | Rapid (15-30 minutes per sample), relatively low cost, and requires less specialized equipment.[3] | Time-consuming, expensive, and requires highly specialized vitrification and microscopy equipment.[3] |
| Common Artifacts | Vesicle flattening or collapse due to dehydration; "rouleaux" formation (stacking of vesicles).[2][5] | Potential for ice contamination, osmotic effects if humidity is not controlled, and particle interaction with the air-water interface.[6] |
| Best For | Rapid screening of sample homogeneity, preliminary size and shape assessment, and routine quality control.[3] | High-resolution structural determination, accurate morphology of hydrated structures, and avoiding dehydration-induced artifacts. |
The Causality Behind Experimental Choices
The decision to use Negative Staining or Cryo-TEM is driven by the specific research question.
Choose Negative Staining for rapid, high-throughput screening. If the goal is to quickly confirm the presence of vesicles, assess the general purity of the preparation (i.e., absence of large, non-vesicular aggregates), or get a preliminary estimate of size distribution, negative staining is an efficient and cost-effective choice.[3] Its high contrast makes vesicles easy to identify.
Choose Cryo-TEM for accurate, native-state structural elucidation. When the precise morphology, lamellarity, and size distribution of the DHDAC vesicles in their hydrated state are critical, Cryo-TEM is the superior method.[1] It avoids the harsh dehydration and staining steps that can lead to artifacts, providing a more faithful representation of the aggregates as they exist in solution. This is particularly important for understanding in-vivo behavior in drug delivery applications.
Experimental Protocols: A Self-Validating System
The trustworthiness of your EM data hinges on a meticulous and well-controlled experimental protocol. Below are step-by-step methodologies for preparing DHDAC vesicle samples for both Negative Staining and Cryo-TEM.
Optimized Negative Staining Protocol for DHDAC Vesicles
This protocol is designed to minimize common artifacts associated with staining cationic lipid vesicles.
-
Grid Preparation: Place a 400-mesh copper grid coated with a continuous carbon film on a clean glass slide. Glow-discharge the grid (carbon side up) for 30-60 seconds to render the surface hydrophilic, which promotes even spreading of the sample.[2]
-
Sample Application: Apply 3-5 µL of the DHDAC vesicle solution (typically at a concentration of 0.005–0.01 mg/mL) to the glow-discharged grid. Allow the sample to adsorb for 60 seconds.
-
Blotting: Using filter paper, carefully blot away the excess liquid from the edge of the grid. Do not touch the center of the grid.
-
Washing (Optional but Recommended): To remove any interfering solutes from the dispersion medium, briefly touch the grid to a drop of deionized water and blot immediately. Repeat this step twice.
-
Staining: Immediately apply a 5-10 µL drop of a 2% uranyl acetate or phosphotungstic acid (PTA), pH 7.0, solution to the grid for 30-60 seconds.
-
Expertise & Experience: For cationic vesicles like DHDAC, PTA at a neutral pH is often a good starting point to avoid potential pH-induced structural changes that can occur with the acidic uranyl acetate.[2] However, uranyl acetate typically provides higher contrast.[2] Comparing results from both stains can help identify any stain-specific artifacts.
-
-
Final Blotting: Carefully blot away the excess stain solution from the edge of the grid. A very thin layer of stain should remain, embedding the vesicles.
-
Drying: Allow the grid to air-dry completely before inserting it into the electron microscope.
Cryo-TEM Protocol for DHDAC Vesicles
This protocol focuses on preserving the native, hydrated structure of the vesicles through vitrification.
-
Grid Preparation: Use a holey carbon grid (e.g., C-flat or Quantifoil). Glow-discharge the grid immediately before use to ensure a hydrophilic surface.
-
Vitrification Environment: Set up a vitrification device (e.g., Vitrobot) to a controlled temperature (typically 4-22°C) and 100% relative humidity.
-
Trustworthiness: Maintaining 100% humidity is critical to prevent evaporation from the thin liquid film, which could increase solute concentration and cause osmotic stress on the vesicles, leading to artifacts like vesicle collapse or the formation of concentric vesicles.[6]
-
-
Sample Application: In the humidified chamber, apply 3-4 µL of the DHDAC vesicle solution to the glow-discharged grid.
-
Blotting: The vitrification device will blot the grid with filter paper to create a thin aqueous film spanning the holes of the carbon support. The blotting time is a key parameter to optimize for achieving an appropriate ice thickness.
-
Plunge-Freezing: Immediately after blotting, the device will plunge the grid into a cryogen (typically liquid ethane cooled by liquid nitrogen). This rapid freezing vitrifies the water, preventing the formation of ice crystals that would damage the vesicle structure.
-
Storage and Transfer: Store the vitrified grid in liquid nitrogen. Transfer the grid to a cryo-electron microscope using a cryo-transfer holder, ensuring the grid remains at liquid nitrogen temperature at all times.
Visualizing the Workflows
Interpreting the Data: Artifacts and Complementary Techniques
Negative Staining Artifacts: The most common artifact when imaging lipid vesicles with negative staining is the formation of "rouleaux" - stacks of flattened vesicles resembling a roll of coins.[5] This is thought to occur due to interactions between the negatively charged stain and the positively charged headgroups of the DHDAC molecules on the vesicle surfaces, drawing adjacent particles together during the drying process.[7] Flattening or collapse of the spherical structure is also a significant risk due to dehydration.[2]
Cryo-TEM Observations: Cryo-TEM of a closely related surfactant, dihexadecyl dimethyl ammonium bromide (DHDAB), has confirmed the presence of polydisperse, bilamellar vesicles with particle sizes in the range of 2000-4000 Å (200-400 nm).[1] This provides an authoritative baseline for what to expect when imaging DHDAC aggregates under near-native conditions.
Complementary Analysis with Dynamic Light Scattering (DLS): DLS is a non-invasive technique that measures the size distribution of particles in solution by analyzing their Brownian motion.[8] It provides a statistically robust, volume-weighted average of the hydrodynamic diameter (the effective diameter of the particle including any hydration layer).
Why TEM and DLS Results Differ: It is crucial to understand that the size measured by DLS is often larger than the size measured from TEM images.[8][9]
-
Hydrodynamic vs. Physical Diameter: DLS measures the hydrodynamic diameter, which includes the layer of solvent that moves with the particle. TEM visualizes the dehydrated, physical structure of the vesicle itself.
-
Weighting of Averages: DLS intensity is proportional to the sixth power of the particle radius. This means that a small number of larger particles or aggregates can significantly skew the average size to a larger value. TEM analysis, which involves measuring individual particles, provides a number-weighted average and can more accurately represent a polydisperse sample.[10]
Using DLS as a preliminary check of size and polydispersity before undertaking the more labor-intensive EM analysis is a highly recommended, self-validating workflow.
Conclusion
Both Negative Staining TEM and Cryo-TEM are powerful techniques for confirming the structure of DHDAC aggregates. The choice between them should be guided by the specific experimental question, available resources, and an understanding of the potential artifacts. Negative staining serves as an invaluable, rapid screening tool, while Cryo-TEM provides the gold standard for determining the native-state structure. When combined with complementary techniques like DLS, researchers can build a comprehensive and trustworthy picture of their DHDAC formulations, ensuring a solid foundation for further development and application.
References
-
Characterization of liposomes using negative staining and freeze fracture transmission electron microscopy. (n.d.). emc2012. Retrieved from [Link]
-
Peter, B., & McMahon, H. (n.d.). Negative-staining protocol for EM. MRC Laboratory of Molecular Biology. Retrieved from [Link]
- Liu, J., Wu, H., Huang, C., Lei, D., Zhang, M., Xie, W., Li, J., & Ren, G. (2016). Optimized Negative-Staining Protocol for Lipid-Protein Interactions Investigated by Electron Microscopy. Journal of Visualized Experiments, (114), 54374.
-
IHC WORLD. (n.d.). Electron Microscopy Negative Staining Protocol - Method 2. Retrieved from [Link]
- Liu, J., et al. (2016). Optimized Negative-Staining Protocol for Lipid-Protein Interactions Investigated by Electron Microscopy. eScholarship, University of California.
-
University of Helsinki. (n.d.). Negative staining. Bioimaging. Retrieved from [Link]
-
McGill University. (n.d.). Negative Staining. Facility for Electron Microscopy Research. Retrieved from [Link]
- Ren, G., et al. (2010). Optimized Negative-Staining Electron Microscopy for Lipoprotein Studies. Journal of Lipid Research, 51(8), 2387-2395.
- Dubochet, J., Adrian, M., Chang, J. J., Homo, J. C., Lepault, J., McDowall, A. W., & Schultz, P. (1988). Cryo-electron microscopy of vitrified specimens. Quarterly reviews of biophysics, 21(2), 129-228.
-
Talmon, Y. (n.d.). Direct-Imaging Cryo-SEM of Nanostructure Evolution in Didodecyldimethylammonium Bromide-Based Microemulsions. Talmon's Group. Retrieved from [Link]
- A comparison of TEM and DLS methods to characterize size distribution of ceramic nanoparticles. (2017). SciSpace.
- Eastoe, J., et al. (2006). Self-Assembly of Didodecyldimethylammonium Surfactants Modulated by Multivalent, Hydrolyzable Counterions. Langmuir, 22(23), 9533-9541.
- De Carlo, S., & Harris, J. R. (2011). Negative staining and Cryo-negative Staining of Macromolecules and Viruses for TEM. Micron, 42(2), 117-131.
- Negative staining transmission electron microscopy (TEM) imaging of LNPs and RTNs freshly prepared, and after 4 weeks in a variety of storage conditions. (n.d.).
- Zemb, T., & Lindner, P. (Eds.). (2002).
-
University of Gothenburg. (2020). Negative staining of particulate samples for TEM. [Video]. YouTube. [Link]
- Talmon, Y. (2012). Direct-Imaging Cryo-SEM of Nanostructure Evolution in Didodecyldimethylammonium Bromide-Based Microemulsions. Current Opinion in Colloid & Interface Science, 17(5), 297-303.
- Zhang, S., Red, E. J., & Ryan, R. O. (2009). Morphology and structure of lipoproteins revealed by an optimized negative-staining protocol of electron microscopy. Journal of lipid research, 50(6), 1275–1282.
- Negative stain results compared to cryo-EM. (n.d.).
- A comparison of TEM and DLS methods to characterize size distribution of ceramic nanoparticles. (n.d.).
- Besir, H., Odenwald, C., Hinner, I., & Betts, K. (n.d.). Cryo and negative staining EM – a comparison study with AAV capsids. PROGEN.
-
The Blood Project. (2021). Rouleaux. Retrieved from [Link]
- Wu, M., et al. (2022). High-resolution cryo-EM using a common LaB6 120-keV electron microscope equipped with a sub–200-keV direct electron detector. PNAS, 119(1).
- van der Koog, L., et al. (2022). Complex Energy Landscapes of Self-Assembled Vesicles. Journal of the American Chemical Society, 144(30), 13566-13574.
- Wu, M., et al. (2024). Obtaining high-resolution cryo-EM structures using a common LaB6, 120-keV electron microscope equipped with a sub 200-keV optimised direct electron detector. bioRxiv.
-
Delong America. (n.d.). Nanoparticle Sizing Techniques: Comparison of TEM vs. DLS vs. AFM. Retrieved from [Link]
- Zhang, Y., & Granick, S. (2017). Formation and size distribution of self-assembled vesicles. Proceedings of the National Academy of Sciences, 114(11), 2843-2848.
-
Creative Biostructure. (n.d.). Negative Staining vs Cryo-EM. Retrieved from [Link]
- Cryo-TEM images of a solution containing [Blue] = 10 mM and [DTAB] = 30... (n.d.).
-
Wikipedia. (n.d.). Rouleaux. Retrieved from [Link]
- Goll, J., & Carlson, F. D. (1982). Vesicle sizing: number distributions by dynamic light scattering. Biophysical journal, 38(1), 7–13.
- Wang, Y., et al. (2014). Self-assembled structures of amphiphiles regulated via implanting external stimuli. RSC Advances, 4(92), 50648-50663.
- Skalak, R., Zarda, P. R., Jan, K. M., & Chien, S. (1981). Mechanics of rouleau formation. Biophysical journal, 35(3), 771–781.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Negative-staining protocol for EM: Harvey McMahon lab [www2.mrc-lmb.cam.ac.uk]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. Optimized Negative-Staining Protocol for Lipid-Protein Interactions Investigated by Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimized Negative-Staining Protocol for Lipid–Protein Interactions Investigated by Electron Microscopy [escholarship.org]
- 6. bnl.gov [bnl.gov]
- 7. Morphology and structure of lipoproteins revealed by an optimized negative-staining protocol of electron microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of Particle Size (Diameter) Measured by TEM and DLS (Dynamic Light Scattering) | Malvern Panalytical [malvernpanalytical.com]
- 9. researchgate.net [researchgate.net]
- 10. delongamerica.com [delongamerica.com]
Publish Comparison Guide: Cross-validation of Experimental Results with Dihexadecyl Dimethyl Ammonium Chloride (DHDMAC)
Executive Summary & Compound Identity
Dihexadecyl dimethyl ammonium chloride (DHDMAC) , also known as Dicetyldimethylammonium chloride , is a double-chain quaternary ammonium compound (QAC) with two C16 hydrophobic tails.[1] It is distinct from its C10 homolog (Didecyl dimethyl ammonium chloride or DDAC), which is a liquid disinfectant.[1] DHDMAC is a crystalline solid that forms stable cationic vesicles (liposomes) in aqueous solution, making it a critical material in drug delivery systems , gene transfection , and ion-selective electrode (ISE) fabrication.
This guide provides a rigorous framework for cross-validating experimental results involving DHDMAC. By triangulating data from orthogonal analytical methods, researchers can distinguish genuine physicochemical properties from experimental artifacts.
Key Physicochemical Profile
| Property | Specification | Relevance |
| Molecular Formula | C | Double-chain cationic lipid structure.[1] |
| Chain Length | C16 (Cetyl/Hexadecyl) | Shorter than DODAB (C18), longer than DDAB (C12).[1] |
| Phase Transition ( | ~28°C - 30°C | "Sweet spot" near physiological temperature; more fluid than DODAB at body temp.[1] |
| Critical Packing Parameter | > 0.5 - 1.0 | Favors bilayer vesicle formation over micelles. |
Comparative Analysis: DHDMAC vs. Alternatives
To validate the performance of DHDMAC, it must be benchmarked against industry standards: DODAB (C18 homolog) for drug delivery and Benzalkonium Chloride (BAC) for antimicrobial/surfactant properties.[1]
Table 1: Performance Matrix
| Feature | DHDMAC (C16) | DODAB (C18) | Benzalkonium Chloride |
| Primary Application | Drug/Gene Delivery, ISE Sensors | Drug/Gene Delivery, Vaccines | Disinfectant, Preservative |
| Vesicle Stability | High (Fluid phase at 37°C) | Very High (Gel phase at 37°C) | Low (Micelle former) |
| Phase Transition ( | ~29°C (Tunable release) | ~45°C (Slow release) | N/A (No bilayer transition) |
| Toxicity Profile | Moderate (Cationic charge) | Moderate | High (Membrane disruptor) |
| Solubility | Low (Requires hot water/ethanol) | Low (Requires hot water/ethanol) | High (Water soluble) |
Expert Insight: DHDMAC is often preferred over DODAB when a formulation requires a lipid that is in the liquid-crystalline (fluid) state at body temperature (37°C) without the addition of helper lipids like DOPE.[1] DODAB remains in a rigid gel state until 45°C, which can retard drug release.
Cross-Validation Framework
Scientific integrity relies on orthogonal validation —checking a result using a second, methodologically distinct technique.
Visualization 1: The Cross-Validation Logic Flow
This diagram illustrates how to validate DHDMAC vesicle quality using three independent pillars: Morphology, Surface Chemistry, and Thermal Behavior.
Caption: Orthogonal validation strategy ensuring DHDMAC vesicle characteristics are intrinsic and not artifacts of a single measurement technique.
Experimental Protocols
Protocol A: Preparation of DHDMAC Vesicles (Thin-Film Hydration)
Objective: Create uniform unilamellar vesicles for drug delivery or sensor coating.[1]
-
Dissolution: Dissolve 10 mg of DHDMAC in 2 mL of Chloroform:Methanol (2:1 v/v) in a round-bottom flask.
-
Film Formation: Evaporate solvent using a rotary evaporator at 40°C (above the
of ~29°C) under vacuum until a thin, dry lipid film forms on the flask wall. -
Hydration: Add 5 mL of pre-warmed (40°C) HEPES buffer (10 mM, pH 7.4). Hydrate the film by rotating the flask at 40°C for 30 minutes. The solution should turn milky white (multilamellar vesicles - MLVs).[1]
-
Sizing (Extrusion): Pass the suspension 11 times through a polycarbonate membrane (100 nm pore size) using a mini-extruder kept at 40°C.
-
Why 40°C? Extrusion must be performed above the phase transition temperature (
).[1] If done at room temp (below ), the rigid gel-phase lipids will clog the filter or shear poorly.
-
-
Storage: Store at 4°C. Vesicles are stable for ~2-4 weeks.
Protocol B: Validation of Bilayer Integrity (Calcein Leakage Assay)
Objective: Verify that DHDMAC forms a sealed bilayer and determine its permeability at physiological temperature.[1]
-
Entrapment: Prepare vesicles as in Protocol A, but hydrate with a solution containing 50 mM Calcein (self-quenching concentration).
-
Purification: Separate unencapsulated Calcein using a Sephadex G-50 size-exclusion column. Elute with iso-osmotic buffer.
-
Validation Check: The vesicle fraction should appear faintly orange/brown but not fluorescent (due to self-quenching).[1]
-
-
Baseline Measurement: Measure fluorescence (
) at , . -
Thermal Stress: Incubate samples at 37°C for 1 hour. Measure fluorescence (
).[1] -
Lysis (100% Release): Add 0.1% Triton X-100 to lyse vesicles. Measure maximum fluorescence (
).[1] -
Calculation:
[1]-
Expected Result: DHDMAC vesicles should show <10% leakage at 25°C but may show increased leakage at 37°C compared to DODAB, due to being in the fluid phase.
-
Mechanistic Visualization: DHDMAC in Action
The following diagram details the mechanism of cationic liposome formation and interaction with anionic genetic material (DNA/RNA), a primary use case for DHDMAC.
Caption: Step-by-step formation of DHDMAC lipoplexes.[1] Note the critical requirement of hydration above the phase transition temperature (
Scientific Interpretation of Results
When analyzing your DHDMAC data, use these reference points to validate your findings:
-
Zeta Potential: Pure DHDMAC vesicles should have a Zeta potential of +40 to +60 mV in low ionic strength buffer.
-
Troubleshooting: If Zeta is < +30 mV, check for contamination with anionic impurities or buffer salts masking the charge.
-
-
Size Distribution (PDI): A Polydispersity Index (PDI) of < 0.2 indicates a high-quality, monodisperse population suitable for clinical applications.[1] PDI > 0.4 indicates aggregation.
-
Phase Transition: If DSC does not show a peak around 28-30°C , verify the counterion. The Bromide salt (DHDAB) and Chloride salt (DHDMAC) have slightly different hydration shells, affecting
.[1] Ensure the sample is fully hydrated.
References
-
Feitosa, E. et al. (2006). Phase transition and aggregation properties of the double-chain cationic surfactant dihexadecyldimethylammonium bromide (DHDAB). Journal of Colloid and Interface Science. Link
-
Carmona-Ribeiro, A. M. (2010). Cationic antimicrobial particles. Anais da Academia Brasileira de Ciências. Link
-
NIST Chemistry WebBook. Ammonium Chloride and Quaternary Ammonium Data. National Institute of Standards and Technology. Link
-
Alkhawaldeh, A. et al. (2020). Didecyldimethylammonium chloride: toxicity, efficacy and application. (Contextual comparison for C10 vs C16 homologs). Link
-
PubChem. Dihexadecyldimethylammonium chloride Compound Summary. National Library of Medicine. Link[1]
Sources
Safety Operating Guide
Laboratory Disposal Guide: Dihexadecyl Dimethyl Ammonium Chloride (DHDMAC)
[1]
Executive Summary & Operational Directive
Do not dispose of Dihexadecyl dimethyl ammonium chloride (CAS 1812-53-9) down the drain. [1][2][3]
While often used routinely in liposomal drug delivery and transfection reagent formulation, this cationic lipid poses a severe, long-term threat to aquatic ecosystems.[2] Standard municipal wastewater treatment plants are often unable to fully degrade quaternary ammonium compounds (QACs) at high loads, leading to bioaccumulation in downstream waterways.[2]
Core Safety Directive: Treat all waste containing DHDMAC as Hazardous Organic Waste . Strict segregation from anionic surfactants is required to prevent insoluble precipitate formation that clogs waste lines and complicates incineration.
Physicochemical Properties & Hazard Profile
Refer to this table for immediate risk assessment and waste stream classification.
| Property | Specification | Operational Implication |
| CAS Number | 1812-53-9 | Identifier for waste manifesting.[1][2][3] |
| Physical State | White solid or viscous liquid | Hygroscopic; keep containers tightly sealed.[1][3] |
| Solubility | Soluble in water & ethanol | Mobile in aquatic environments; hard to contain if spilled wet.[1][3] |
| Aquatic Toxicity | Acute Category 1 (H400) | ZERO DISCHARGE policy applies.[1][3] |
| Health Hazard | Eye Dam. 1 (H318) | Corrosive to eyes.[1][3][4][5][6] Face shield required for liquid handling. |
| Incompatibility | Anionic surfactants, Oxidizers | Risk of precipitation or exothermic reaction.[1][2][3] |
Pre-Disposal: Segregation & Incompatibility
The "Expertise" Insight: In a multi-use laboratory, the most common disposal error is mixing DHDMAC (Cationic) with standard laboratory detergents (typically Anionic, e.g., SDS).[2]
-
The Mechanism: When cationic DHDMAC mixes with anionic SDS, the electrostatic attraction neutralizes the charge, causing the hydrophobic tails to aggregate instantly.[2]
-
The Result: Formation of a sticky, insoluble "gunk" or precipitate.[2]
-
The Consequence: This precipitate creates physical blockages in waste drums and interferes with the atomization nozzles used in chemical incinerators.
Protocol:
-
Dedicate a Waste Stream: Label a specific satellite accumulation container: "Cationic Surfactant Waste Only."
-
Buffer Check: Ensure buffers mixed into this waste stream do not contain high concentrations of perchlorates or nitrates (strong oxidizers), which can react with the quaternary amine.[2]
Step-by-Step Disposal Workflows
A. Solid Waste (Contaminated Consumables)
Applies to: Pipette tips, weighing boats, gloves, and empty stock vials.[2]
-
Dry Collection: Do not rinse contaminated solids. Rinsing generates unnecessary liquid hazardous waste.
-
Bagging: Place items immediately into a clear, 6-mil polyethylene hazardous waste bag.
-
Secondary Containment: Store the bag inside a rigid container labeled "Solid Hazardous Waste - Toxic to Aquatic Life."
-
Final Disposal: Seal and transfer to EHS for Incineration .
B. Liquid Waste (Mother Liquor & Buffers)
Applies to: Extrusion byproducts, unused liposome suspensions, and rotary evaporator condensates.[2]
-
Concentration Assessment:
-
High Conc. (>1%): Collect in a dedicated "Halogenated/Organic" solvent waste drum.
-
Trace Conc. (Rinsate): Collect in the same drum. Never dilute to flush down the sink.
-
-
Solvent Compatibility: If the DHDMAC is dissolved in Chloroform or Methanol (common for lipid film formation), ensure the waste container is rated for halogenated solvents (HDPE or Fluorinated HDPE).[2]
-
Neutralization (Spill Context Only): Do not attempt to chemically neutralize the quaternary ammonium in the waste drum; let the incinerator handle thermal decomposition.
Spill Management Protocol
Immediate Action Required:
-
Isolate: Mark the area. If the spill is dry powder, prevent air currents (turn off hoods if safe) to avoid inhalation.[2]
-
PPE Upgrade: Wear nitrile gloves (double gloved), lab coat, and safety goggles (particulate respirator N95 recommended for powder spills).[2]
-
Containment:
-
Decontamination: Scrub the area with 70% Ethanol. Do not use soapy water (anionic detergent) as it will cause the residue to smear and precipitate.
Visual Logic: Disposal Decision Tree
Figure 1: Decision matrix for segregating and disposing of Dihexadecyl dimethyl ammonium chloride to prevent plumbing blockages and environmental release.[1][2][3]
References
-
PubChem. (n.d.).[1] Compound Summary: Dihexadecyl dimethyl ammonium chloride (CAS 1812-53-9).[2][3][5][7][8] National Library of Medicine. Retrieved January 31, 2026, from [Link][2][3]
-
European Chemicals Agency (ECHA). (n.d.).[1][5] Substance Information: Dihexadecyldimethylammonium chloride - Aquatic Toxicity Data.[1][2][4][5] Retrieved January 31, 2026, from [Link][2][3]
-
U.S. Environmental Protection Agency (EPA). (2024).[1][9] Hazardous Waste Generators: Managing Your Waste. Retrieved January 31, 2026, from [Link][2][3]
Sources
- 1. Didecyldimethylammonium chloride - Wikipedia [en.wikipedia.org]
- 2. media.suweb.site [media.suweb.site]
- 3. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 4. echemi.com [echemi.com]
- 5. Dicetyldimethylammonium chloride | C34H72N.Cl | CID 15743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Distearyldimethylammonium chloride | C38H80N.Cl | CID 7879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. lookchem.com [lookchem.com]
- 8. dicetyldimonium chloride, 1812-53-9 [thegoodscentscompany.com]
- 9. EPA Finalizes Test Methods for Disinfectant Residues on Hard Surfaces [gpcgateway.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
